OSK-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-benzyl-9-[6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-23,33H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTNCOSXRKCUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(C3CO3)O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of OSK-1 in Cellular Reprogramming: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to reverse the cellular aging process and restore youthful function to tissues holds immense promise for regenerative medicine. A key breakthrough in this field has been the discovery that transient expression of a specific subset of Yamanaka factors—Oct4, Sox2, and Klf4 (collectively known as OSK)—can induce a partial cellular reprogramming, effectively turning back the epigenetic clock without erasing cellular identity. This technical guide provides a comprehensive overview of the core mechanism of action of OSK-1 (referring to the collective action of the OSK factors) in cellular reprogramming, with a focus on its application in rejuvenation. We will delve into the molecular pathways, present quantitative data from key studies, provide detailed experimental protocols, and visualize the underlying processes.
Core Mechanism of Action: Epigenetic Rejuvenation through Controlled Reprogramming
The fundamental principle behind this compound-mediated rejuvenation is the precise modulation of the epigenome. Unlike the generation of induced pluripotent stem cells (iPSCs), which involves a complete erasure of epigenetic memory, partial reprogramming with OSK aims to reset age-associated epigenetic drift while preserving the cell's specialized identity.[1][2][3]
The primary mechanism involves the following key steps:
-
Pioneer Factor Activity: The OSK transcription factors act as pioneer factors, meaning they can bind to and open condensed, inaccessible chromatin regions.[4][5] This initial engagement with the somatic genome is a critical first step, allowing for subsequent molecular events.
-
Epigenetic Remodeling via TET Enzyme Activation: A crucial aspect of this compound's function is its reliance on the Ten-Eleven Translocation (TET) family of DNA demethylases, particularly TET1 and TET2.[1][2] OSK expression has been shown to upregulate these enzymes.[1] TET proteins catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized derivatives, initiating the process of active DNA demethylation. This process is essential for reactivating silenced genes associated with a youthful cellular state.[6] The beneficial effects of OSK, such as axon regeneration and vision restoration, are abrogated when TET1 or TET2 are knocked down.[1][2]
-
Restoration of Youthful Gene Expression: By remodeling the epigenetic landscape, this compound expression leads to a transcriptome that more closely resembles that of younger cells.[3] Studies have shown that OSK can restore the expression of nearly half of the genes whose expression is altered by senescence.[3] This includes the downregulation of pro-inflammatory and senescence-associated genes and the upregulation of genes involved in cellular maintenance and function.
-
Preservation of Cellular Identity: A key feature of this partial reprogramming approach is the avoidance of inducing full pluripotency, which would carry the risk of tumorigenesis.[1][2] This is achieved through transient and tightly controlled expression of the OSK factors, often using inducible systems like the tetracycline-inducible (Tet-On/Tet-Off) system.[1] This ensures that the cells undergo epigenetic rejuvenation without losing their specialized identity and function.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound-mediated cellular reprogramming.
Table 1: Effects of this compound on Gene Expression in Senescent Cells
| Gene Category | Number of Genes Altered by Senescence | Percentage of Genes Restored by OSK Expression | Reference |
| Upregulated with Age | 190 | 43.2% (82 genes) downregulated | [3] |
| Downregulated with Age | 326 | 65.3% (213 genes) upregulated | [3] |
Table 2: In Vivo Effects of this compound Mediated Reprogramming in Mice
| Outcome Measure | Experimental Model | Treatment Details | Result | Reference |
| Median Remaining Lifespan | 124-week-old wild-type mice | Systemic AAV delivery of inducible OSK | 109% increase compared to controls | [7][8] |
| Vision Restoration | Aged mice (1 year old) | AAV-mediated OSK induction in retinal ganglion cells for 4 weeks | Restored visual acuity and RGC electrical activity to youthful levels | [1] |
| Axon Regeneration | Optic nerve crush injury in mice | AAV-mediated OSK induction post-injury | Significant improvement in axon regeneration and RGC survival | [1] |
| DNA Methylation Age | Injured retinal ganglion cells | OSK expression post-injury | Counteracted the injury-induced acceleration of DNA methylation age | [1] |
Key Experimental Protocols
Below are detailed methodologies for cornerstone experiments in the study of this compound-mediated cellular reprogramming.
Protocol 1: AAV-Mediated this compound Expression in Mouse Retinal Ganglion Cells (In Vivo)
This protocol describes the in vivo delivery of OSK factors to retinal ganglion cells (RGCs) in mice using an adeno-associated virus (AAV) vector with a doxycycline-inducible system.[1]
Materials:
-
AAV vectors (e.g., AAV2) carrying the polycistronic OSK cassette under a tetracycline (B611298) response element (TRE) promoter (AAV-TRE-OSK).
-
AAV vector carrying the reverse tetracycline-controlled transactivator (rtTA) or tetracycline-controlled transactivator (tTA) (AAV-rtTA or AAV-tTA).
-
Anesthesia (e.g., ketamine/xylazine cocktail).
-
Intravitreal injection setup (microsyringe, 33-gauge needle).
-
Doxycycline (B596269) (for Tet-On system) administered in drinking water (e.g., 2 mg/ml).
-
Experimental mice (e.g., C57BL/6J).
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
AAV Preparation: Dilute the AAV-TRE-OSK and AAV-rtTA/tTA vectors to the desired final concentration in sterile phosphate-buffered saline (PBS).
-
Intravitreal Injection: Using a microsyringe with a 33-gauge needle, perform an intravitreal injection of the AAV mixture (typically 1-2 µl) into the mouse eye.
-
Induction of OSK Expression:
-
For Tet-On system (AAV-rtTA): Provide doxycycline in the drinking water of the mice to induce OSK expression. Prepare fresh doxycycline solution regularly.
-
For Tet-Off system (AAV-tTA): OSK expression is active in the absence of doxycycline.
-
-
Post-operative Care: Monitor the mice for recovery from anesthesia and any signs of adverse effects.
-
Tissue Collection and Analysis: At the desired time point, euthanize the mice and collect the retinal tissue for downstream analysis, such as immunohistochemistry for OSK expression, RNA sequencing to assess gene expression changes, or bisulfite sequencing to analyze DNA methylation patterns.
Protocol 2: Analysis of Cellular Senescence Reversal in Human Fibroblasts
This protocol outlines the in vitro induction of OSK in senescent human fibroblasts and subsequent analysis of rejuvenation markers.[3]
Materials:
-
Primary human fibroblasts (e.g., IMR90).
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Lentiviral vectors for doxycycline-inducible OSK expression.
-
Polybrene.
-
Doxycycline.
-
Reagents for senescence-associated β-galactosidase (SA-β-gal) staining.
-
Reagents for RNA extraction and qRT-PCR or RNA sequencing.
Procedure:
-
Induction of Senescence: Culture human fibroblasts for an extended period (e.g., ~40 passages) until they exhibit signs of replicative senescence, such as growth arrest and morphological changes. Confirm senescence by SA-β-gal staining and expression of senescence markers like p21 (CDKN1A).
-
Lentiviral Transduction: Transduce the senescent fibroblasts with lentiviruses encoding the doxycycline-inducible OSK cassette. Use polybrene to enhance transduction efficiency.
-
Induction of OSK Expression: Add doxycycline to the culture medium to induce the expression of OSK for a defined period (e.g., 4 days).
-
Analysis of Rejuvenation:
-
Gene Expression: Extract RNA from the cells and perform qRT-PCR or RNA sequencing to analyze the expression of age-upregulated and age-downregulated genes.
-
Senescence Markers: Perform SA-β-gal staining to assess the reversal of the senescent phenotype.
-
Nucleocytoplasmic Compartmentalization (NCC): If using a reporter system, assess the integrity of NCC, which is often disrupted in senescent cells and can be restored by OSK expression.[3]
-
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental processes involved in this compound-mediated cellular reprogramming.
Signaling and Molecular Pathway
References
- 1. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming to recover youthful epigeneticiInformation & Restore vision — OSK Therapy Explained | OrganiClinic [organiclinic.com]
- 3. Chemically induced reprogramming to reverse cellular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.ekmd.huji.ac.il [medicine.ekmd.huji.ac.il]
- 5. Mechanisms for Enhancing Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic reprogramming of cell identity: lessons from development for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rejuvenate Bio Announces Gene Therapy-Mediated Partial Reprogramming Extends Lifespan and Reverses Age-Related Changes in the Journal Cellular Reprogramming - BioSpace [biospace.com]
- 8. Partial cellular reprogramming: A deep dive into an emerging rejuvenation technology - PMC [pmc.ncbi.nlm.nih.gov]
What are the core functions of OSK transcription factors?
An In-Depth Technical Guide to the Core Functions of OSK Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core functions of the transcription factors Oct4, Sox2, and Klf4 (OSK) in cellular reprogramming and pluripotency. It details their molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex processes.
Core Functions of OSK Transcription Factors
The OSK transcription factors are central to the process of inducing pluripotency in somatic cells, effectively "reprogramming" them into induced pluripotent stem cells (iPSCs). Their functions are multifaceted and synergistic, involving the remodeling of the epigenetic landscape, activation of pluripotency-associated genes, and suppression of the somatic cell identity.
1.1. Pioneer Factor Activity and Chromatin Remodeling:
Oct4, Sox2, and Klf4 are considered pioneer transcription factors, meaning they can bind to and open closed chromatin structures.[1][2][3][4][5][6] This initial engagement with the genome is a critical first step in reprogramming, allowing for the subsequent binding of other transcription factors and the initiation of gene expression changes. OSK binding leads to significant epigenetic remodeling, including alterations in histone modifications and DNA methylation patterns, which are essential for erasing the somatic cell's epigenetic memory and establishing a pluripotent state.[7][8][9]
1.2. Synergistic Activation of Pluripotency Network:
OSK factors work in a coordinated manner to activate a network of genes that establish and maintain pluripotency. They often bind cooperatively to the regulatory regions of key pluripotency genes, such as Nanog.[10] While Oct4 has been considered the central factor, studies have shown that Sox2 and Klf4 can also form a functional core to induce pluripotency, highlighting their cooperative and essential roles.[11][12] This synergistic activity ensures the robust activation of the entire pluripotency program.
1.3. Suppression of Somatic Gene Expression:
In addition to activating pluripotency genes, OSK factors are also involved in the silencing of genes that define the original somatic cell type.[8] This is a crucial aspect of erasing the cell's previous identity. The proposed mechanisms for this suppression include the displacement of somatic transcription factors from their target enhancers and the recruitment of repressive epigenetic modifiers.[8]
1.4. Rejuvenation and Restoration of Cellular Function:
Beyond inducing pluripotency, the expression of OSK has been shown to reverse age-related cellular and epigenetic changes.[13][14][15] Studies have demonstrated that OSK can restore youthful DNA methylation patterns and gene expression profiles, leading to improved tissue function and regeneration, for instance, in the context of vision restoration.[13][14][16] This rejuvenating effect is linked to the OSK-mediated recruitment of DNA demethylases like TET1 and TET2.[14][16]
Quantitative Data Summary
The process of cellular reprogramming is often quantified by measuring the efficiency of iPSC colony formation and the fold changes in the expression of key pluripotency and somatic genes.
| Reprogramming Metric | Cell Type | Factors | Reprogramming Efficiency (%) | Fold Change in Pluripotency Marker Expression | Reference |
| iPSC Generation | Human Neonatal Fibroblasts | OSKM | 0.002 - 0.02 | - | [11] |
| iPSC Generation | Mouse Embryonic Fibroblasts | OSKM | ~5% (inducible system) | - | [17] |
| Gene Expression | Human Fibroblasts to iPSCs | OSKM | - | SOX2, OCT4, NANOG, LIN28 (Upregulated) | [17] |
| Gene Expression | Human Fibroblasts to iPSCs | OSKM | - | Genes for collagen, laminin, FGFs (Downregulated) | [17] |
| Age Reversal | Aged Mouse Retinal Ganglion Cells | OSK | - | ~90% of age-altered genes restored to youthful levels | [14] |
| Rejuvenation | Senescent Human Fibroblasts | OSK | - | 43.2% of age-upregulated genes reduced; 65.3% of age-downregulated genes increased | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research in the field of cellular reprogramming. Below are summarized protocols for key techniques used to study OSK function.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factor Binding Analysis
ChIP-seq is used to identify the genomic binding sites of OSK transcription factors.
Protocol Outline:
-
Cell Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication.[13]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-Oct4). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[13][18]
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment, which represent the binding sites of the transcription factor.
RNA Sequencing (RNA-Seq) for Gene Expression Profiling
RNA-seq is used to analyze the changes in the transcriptome during OSK-mediated reprogramming.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from cells at different stages of reprogramming.[19]
-
RNA Quality Control: Assess the quality and integrity of the RNA using a spectrophotometer and an automated electrophoresis system.
-
Library Preparation:
-
mRNA Enrichment (for coding genes): Select for polyadenylated mRNA using oligo(dT) beads.
-
rRNA Depletion (for total RNA): Remove ribosomal RNA to enrich for all other RNA species.
-
Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first- and second-strand cDNA.[19]
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library via PCR.[10]
-
-
Library Quantification and Sequencing: Quantify the library and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels (e.g., as transcripts per million - TPM), and perform differential gene expression analysis to identify genes that are up- or downregulated during reprogramming.[5]
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)
ATAC-seq is used to map chromatin accessibility genome-wide and infer regions of active gene regulation.
Protocol Outline:
-
Cell Lysis: Lyse a small number of cells to isolate the nuclei while keeping the nuclear membrane intact.[2][8][14]
-
Transposition: Treat the nuclei with a hyperactive Tn5 transposase. The transposase will simultaneously cut accessible DNA and ligate sequencing adapters in a process called "tagmentation."[2][8][14]
-
DNA Purification: Purify the tagmented DNA fragments.
-
Library Amplification: Amplify the library using PCR with primers that bind to the ligated adapters.
-
Library Quantification and Sequencing: Quantify the library and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Regions with a high density of reads correspond to open chromatin regions. This data can be integrated with ChIP-seq and RNA-seq data to understand the regulatory landscape.[20][21][22][23]
Mandatory Visualizations
OSK-Mediated Cellular Reprogramming Pathway
Caption: OSK factors initiate reprogramming by binding to closed chromatin, leading to epigenetic changes that silence somatic genes and activate pluripotency genes, ultimately resulting in the formation of iPSCs.
Experimental Workflow for Studying OSK Function
Caption: A typical experimental workflow to investigate OSK function involves introducing the factors into somatic cells and then performing multi-omic analyses at different time points to understand their impact on the genome and transcriptome.
Logical Relationship of OSK Pioneer Activity
Caption: The pioneer activity of OSK factors enables them to bind and remodel closed chromatin, making it accessible for other transcription factors to bind and activate the expression of pluripotency genes.
References
- 1. Pioneer Transcription Factors Target Partial DNA Motifs on Nucleosomes to Initiate Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitators and Impediments of the Pluripotency Reprogramming Factors’ Initial Engagement with the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural dynamics in chromatin unraveling by pioneer transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory role of pioneer factors during cardiovascular lineage specification – A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterochromatin loosening by the Oct4 linker region facilitates Klf4 binding and iPSC reprogramming | The EMBO Journal [link.springer.com]
- 7. Epigenetic changes during aging and their reprogramming potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms, pathways and strategies for rejuvenation through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The roles of the reprogramming factors Oct4, Sox2 and Klf4 in resetting the somatic cell epigenome during induced pluripotent stem cell generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OCT4 and SOX2 work as transcriptional activators in reprogramming human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sox2 and Klf4 as the Functional Core in Pluripotency Induction without Exogenous Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reprogramming OSK genes combats age-related symptoms - ICJS - International Collegiate Journal of Science [icjs.us]
- 14. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress in Separating Rejuvenation from Pluripotency in Cell Reprogramming – Fight Aging! [fightaging.org]
- 16. Reprogramming Restores Vision in Mice by Changing DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. qPCR Analysis for Pluripotency Markers for iPSC - Creative Biolabs [creative-biolabs.com]
- 19. nyscf.org [nyscf.org]
- 20. Harnessing changes in open chromatin determined by ATAC-seq to generate insulin-responsive reporter constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epigenetic landscape analysis reveals the significance of early reduced chromatin accessibility in osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chromatin Accessibility Impacts Transcriptional Reprogramming in Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aging is associated with increased chromatin accessibility and reduced polymerase pausing in liver | Molecular Systems Biology [link.springer.com]
The Triumvirate of Pluripotency: An In-depth Technical Guide to the Discovery and History of Oct4, Sox2, and Klf4 in Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to reprogram somatic cells into a pluripotent state, capable of differentiating into any cell type in the body, represents a cornerstone of modern regenerative medicine and drug discovery. This transformative technology, the generation of induced pluripotent stem cells (iPSCs), was built upon decades of foundational research into the molecular underpinnings of pluripotency. Central to this narrative are three transcription factors: Oct4, Sox2, and Klf4. This technical guide provides an in-depth exploration of the discovery and history of these key factors, their roles in maintaining the delicate balance of self-renewal and differentiation, and their synergistic function in cellular reprogramming. We will delve into the pivotal experiments that defined their significance, present detailed methodologies for their application, and visualize the intricate molecular pathways they command.
The Gatekeeper of Pluripotency: The Discovery and Significance of Oct4
Oct4 (Octamer-binding transcription factor 4), also known as POU5F1, was one of the first transcription factors identified as being crucial for the identity of pluripotent stem cells.[1] Its discovery and characterization laid the essential groundwork for understanding the transcriptional regulation of pluripotency.
Early Discovery and Characterization
Oct4 is a member of the POU (Pit-Oct-Unc) family of transcription factors, which are defined by a conserved POU domain responsible for binding to the octamer motif (ATGCAAAT) in the regulatory regions of target genes. Its expression is tightly restricted to pluripotent cells, including the inner cell mass (ICM) of the blastocyst, embryonic stem cells (ESCs), and germ cells.[1][2]
Pioneering studies in the late 1990s and early 2000s established the indispensable role of Oct4 in maintaining pluripotency. Experiments using mouse models demonstrated that embryos lacking Oct4 fail to form a pluripotent inner cell mass and instead differentiate into trophectoderm. Furthermore, the precise level of Oct4 expression was found to be critical; a less than two-fold increase in its expression induces differentiation into primitive endoderm and mesoderm, while a decrease of less than 50% leads to trophectoderm differentiation.[2][3] This "rheostat" model highlights Oct4's central role as a master regulator of cell fate decisions at the earliest stages of development.
Molecular Mechanisms of Oct4 Action
Oct4 exerts its influence by activating and repressing a vast network of target genes. In collaboration with other key pluripotency factors, most notably Sox2 and Nanog, Oct4 forms a core transcriptional circuitry that sustains the pluripotent state.[4][5] This network operates through a series of positive feedback loops, where the factors regulate their own expression and that of their partners.[2]
Oct4's functions include:
-
Activation of Pluripotency-Associated Genes: In concert with Sox2, Oct4 binds to the regulatory regions of genes essential for self-renewal, such as Nanog, Utf1, and Lefty1.[6]
-
Repression of Differentiation-Inducing Genes: Oct4 can repress genes that promote lineage commitment. For example, it can inhibit the expression of Cdx2, a key transcription factor for trophectoderm development.[6]
-
Modulation of Signaling Pathways: Oct4 is intricately linked with major signaling pathways that govern pluripotency, including the LIF/STAT3, BMP, and Wnt/β-catenin pathways.[2][7] It can both be regulated by and, in turn, regulate components of these pathways.
The Versatile Partner: The Discovery and Roles of Sox2
Sox2 (SRY-box 2) is a member of the SRY-related high-mobility-group (HMG) box family of transcription factors and is another critical component of the core pluripotency network.[8] Its discovery and functional characterization revealed its multifaceted roles in both maintaining pluripotency and directing neural differentiation.
Identification and Function in Pluripotency
Sox2 was identified as a key player in early embryonic development and stem cell biology. Like Oct4, its expression is characteristic of pluripotent stem cells.[8] The crucial insight into its function in pluripotency came from the discovery of its cooperative binding with Oct4 to a composite DNA element in the regulatory regions of target genes.[5] This Oct4-Sox2 heterodimer is a fundamental unit of the pluripotency transcriptional network, activating the expression of numerous genes required for self-renewal.[8]
The importance of Sox2 is underscored by the fact that its overexpression or repression in human ESCs leads to their differentiation into the trophectoderm lineage, demonstrating that, like Oct4, its expression levels must be precisely regulated to maintain pluripotency.[9]
A Dual Role in Development
Beyond its role in pluripotency, Sox2 is a pivotal factor in neural development. It is essential for the specification of the neural ectoderm and the maintenance of neural progenitor cells.[8] This dual functionality highlights the intricate mechanisms by which a single transcription factor can be deployed in different cellular contexts to regulate distinct developmental programs.
The Reprogramming Enabler: The Discovery and Function of Klf4
Klf4 (Krüppel-like factor 4) is a zinc-finger transcription factor with diverse and sometimes contradictory roles in cellular processes such as proliferation, differentiation, and apoptosis.[10][11] Its inclusion as one of the "Yamanaka factors" was a crucial step in the successful reprogramming of somatic cells.
Discovery and Characterization
Klf4 was first identified in 1996 and was initially studied for its role in the terminal differentiation of epithelial cells in the gut and skin.[10][12] In different cellular contexts, it can act as either a transcriptional activator or a repressor.[11] For instance, it is known to induce cell cycle arrest and is important for the proper development of the skin's barrier function.[11][13]
Role in Cellular Reprogramming
The selection of Klf4 as a candidate reprogramming factor was based on its known roles in regulating cell growth and differentiation.[10] During iPSC generation, Klf4 is thought to have a dual function. Initially, it represses genes associated with the somatic cell identity, and in the later stages, it facilitates the activation of pluripotency genes.[10] Klf4 has been shown to interact directly with Oct4 and Sox2, and this interaction is critical for the activation of key pluripotency genes like Nanog.[14][15]
The Breakthrough: Co-expression of Oct4, Sox2, and Klf4 for Cellular Reprogramming
The individual discoveries of Oct4, Sox2, and Klf4 as key regulators of cell fate set the stage for one of the most significant breakthroughs in modern biology: the generation of induced pluripotent stem cells (iPSCs).
In 2006, Shinya Yamanaka and Kazutoshi Takahashi published their landmark study demonstrating that the introduction of just four transcription factors—Oct4, Sox2, Klf4, and c-Myc—could reprogram mouse embryonic fibroblasts into iPSCs.[16][17] This discovery, which earned Yamanaka the Nobel Prize in Physiology or Medicine in 2012, revolutionized the fields of stem cell biology and regenerative medicine.[16][18] Subsequent research showed that c-Myc, an oncogene, could be omitted, albeit with a lower reprogramming efficiency, making the core trio of Oct4, Sox2, and Klf4 the central players in this process.[19]
The generation of iPSCs demonstrated that terminally differentiated cells could be reverted to a pluripotent state, bypassing the ethical concerns and practical limitations associated with embryonic stem cells.[20]
Quantitative Data on Reprogramming Efficiency
The efficiency of iPSC generation is influenced by a multitude of factors, including the specific combination of transcription factors used, the delivery method, and the cell type of origin. The following table summarizes representative reprogramming efficiencies from key studies.
| Reprogramming Factors | Cell Type | Delivery Method | Reprogramming Efficiency (%) | Reference(s) |
| Oct4, Sox2, Klf4, c-Myc (OSKM) | Mouse Embryonic Fibroblasts | Retrovirus | ~0.02 | [16][21] |
| Oct4, Sox2, Klf4 (OSK) | Mouse Embryonic Fibroblasts | Retrovirus | Lower than OSKM | [19] |
| Oct4, Sox2, Klf4, c-Myc (OSKM) | Human Dermal Fibroblasts | Retrovirus | 0.002 - 0.02 | [22] |
| Oct4, Sox2, Nanog, Lin28 | Human Fetal Fibroblasts | Lentivirus | ~0.02 | [16] |
| Sox2, Klf4 (in the absence of exogenous Oct4) | Mouse Embryonic Fibroblasts | Polycistronic vector | Variable, dependent on stoichiometry | [23] |
Detailed Experimental Protocols
The following section provides a detailed methodology for the generation of mouse iPSCs from embryonic fibroblasts using retroviral transduction of Oct4, Sox2, Klf4, and c-Myc.
Preparation of Retroviral Vectors
-
Plasmid Constructs: Obtain retroviral expression vectors (e.g., pMXs-based) containing the full-length cDNAs for mouse Oct4, Sox2, Klf4, and c-Myc.
-
Packaging Cell Line: Culture a retroviral packaging cell line, such as Plat-E cells, in DMEM supplemented with 10% fetal bovine serum (FBS), 1 µg/mL puromycin, and 10 µg/mL blasticidin S.
-
Transfection:
-
Plate 8 x 10^6 Plat-E cells per 10-cm dish 16 hours prior to transfection to achieve 70-80% confluency.
-
For each transcription factor, prepare a transfection mix using a calcium phosphate (B84403) transfection method. Briefly, for each 10-cm dish, mix 25 µg of the retroviral plasmid with CaCl2 and HBS buffer.
-
Add the transfection mixture dropwise to the Plat-E cells cultured in fresh medium.
-
-
Virus Collection:
-
At 48 hours post-transfection, collect the virus-containing supernatant and filter it through a 0.45 µm filter. This is the first virus stock.
-
Add fresh medium to the Plat-E cells and collect the supernatant again at 72 hours post-transfection for a second virus stock.
-
Transduction of Mouse Embryonic Fibroblasts (MEFs)
-
MEF Preparation: Isolate MEFs from E13.5 mouse embryos and culture them in DMEM with 10% FBS.
-
Transduction:
-
Seed MEFs at a density of 4 x 10^5 cells per 15-cm gelatin-coated dish the day before transduction.
-
On the day of transduction, mix equal volumes of the four retroviral supernatants (for Oct4, Sox2, Klf4, and c-Myc) and supplement with 4 µg/mL polybrene.
-
Aspirate the medium from the MEFs and add the viral supernatant mixture.
-
Incubate overnight at 37°C and 5% CO2.
-
iPSC Culture and Selection
-
Post-Transduction Culture: Two days after transduction, replace the viral medium with fresh MEF medium.
-
Plating on Feeder Cells: Four days post-transduction, trypsinize the transduced MEFs and plate them onto a layer of mitomycin C-inactivated MEF feeder cells in iPSC culture medium.[15]
-
iPSC Medium: The iPSC culture medium consists of Knockout DMEM supplemented with 20% Knockout Serum Replacement (KSR), 2 mM L-glutamine, 100 µM nonessential amino acids, 100 µM β-mercaptoethanol, and 1000 units/mL leukemia inhibitory factor (LIF).[4]
-
Colony Selection:
-
Starting around day 10, iPSC colonies with a characteristic ESC-like morphology (round, compact, with well-defined borders) will begin to appear.
-
Manually pick individual colonies and transfer them to new feeder-coated plates for expansion.
-
-
Characterization: Expanded iPSC clones should be characterized for the expression of pluripotency markers (e.g., SSEA-1, Nanog, and endogenous Oct4), differentiation potential into the three germ layers (ectoderm, mesoderm, and endoderm) through embryoid body formation or teratoma assays, and a normal karyotype.
Visualization of Key Pathways and Workflows
The Core Pluripotency Network
The following diagram illustrates the core transcriptional regulatory network in pluripotent stem cells, highlighting the interconnected roles of Oct4, Sox2, and Nanog.
References
- 1. biochem.slu.edu [biochem.slu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ics.uci.edu [ics.uci.edu]
- 6. Human‐Induced Pluripotent Stem Cell Culture Methods Under cGMP Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Direct Reprogramming of Mouse Embryonic Fibroblasts to Conventional Type 1 Dendritic Cells by Enforced Expression of Transcription Factors [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 12. Stoichiometric and temporal requirements of Oct4, Sox2, Klf4, and c-Myc expression for efficient human iPSC induction and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Generation of Fully Reprogrammed Human iPS Cells via Polycistronic Retroviral Vector and a New Cocktail of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guide to Successful iPSC Cell Culture and Best Practices – Iota Sciences [iotasciences.com]
- 15. Direct Reprogramming of Mouse Embryonic Fibroblasts to Conventional Type 1 Dendritic Cells by Enforced Expression of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stoichiometric and temporal requirements of Oct4, Sox2, Klf4, and c-Myc expression for efficient human iPSC induction and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. OCT4 and SOX2 work as transcriptional activators in reprogramming human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sox2 and Klf4 as the Functional Core in Pluripotency Induction without Exogenous Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reprogramming mouse embryonic fibroblasts using different reprogramming factors protocol v1 [protocols.io]
- 23. Generation of Induced Pluripotent Stem Cells by Reprogramming Mouse Embryonic Fibroblasts with a Four Transcription Factor, Doxycycline Inducible Lentiviral Transduction System - PMC [pmc.ncbi.nlm.nih.gov]
The Role of OSK Genes in Inducing Pluripotency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to reprogram somatic cells into a pluripotent state, capable of differentiating into any cell type in the body, represents a cornerstone of modern regenerative medicine and disease modeling. This process, known as induced pluripotency, was famously achieved through the introduction of four transcription factors: Oct4, Sox2, Klf4, and c-Myc (OSKM), collectively termed Yamanaka factors.[1][2] While the four-factor combination is highly effective, subsequent research has demonstrated that a core triad (B1167595) of genes—Oct4, Sox2, and Klf4 (OSK)—is sufficient to induce pluripotency, albeit with varying efficiencies.[3] This guide provides an in-depth technical overview of the central role of the OSK genes in this remarkable process of cellular rejuvenation. Ectopic expression of OSK has been shown to restore youthful DNA methylation patterns and transcriptomes in aged cells.[4][5]
Core Reprogramming Factors: The OSK Triad
The reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) is a complex process involving a profound resetting of the cellular epigenome and transcriptome.[6][7] The OSK factors are at the heart of this transformation, each playing a distinct yet synergistic role.
-
Oct4 (Octamer-binding transcription factor 4): Often considered the master regulator of pluripotency, Oct4 is indispensable for the establishment and maintenance of the pluripotent state. It plays a crucial role in activating the pluripotency gene regulatory network and silencing lineage-specific genes. Oct4 and Sox2 often bind cooperatively to composite DNA motifs found in the regulatory regions of key pluripotency genes, including their own, creating a positive feedback loop that stabilizes the pluripotent state.[6]
-
Sox2 (SRY-box transcription factor 2): A critical partner to Oct4, Sox2 is essential for the induction and maintenance of pluripotency. It functions as a transcriptional activator in the reprogramming process.[8] The cooperative binding of Oct4 and Sox2 is a hallmark of the pluripotency network.[6] Interestingly, some studies have shown that Sox2 and Klf4 can form a functional core capable of inducing pluripotency even without the ectopic expression of Oct4, highlighting their central role.[9]
-
Klf4 (Kruppel-like factor 4): Klf4 has a dual function, acting as both a transcriptional activator and repressor.[10] It is known to interact directly with Oct4 and Sox2, forming a complex that is crucial for reprogramming.[11] Klf4 facilitates the remodeling of chromatin, making pluripotency-related genes accessible to the reprogramming machinery while repressing genes associated with the somatic cell state.
While the oncogene c-Myc is often included to enhance the efficiency and speed of reprogramming, it is not essential for the initiation of the process.[4][12] Its exclusion from the reprogramming cocktail can be advantageous in therapeutic applications to mitigate the risk of tumorigenicity.[3]
Quantitative Data on Reprogramming Efficiency
The efficiency of iPSC generation is influenced by a multitude of factors, including the specific combination of reprogramming factors, the delivery method, and the starting somatic cell type. The following tables summarize key quantitative data related to OSK-mediated reprogramming.
Table 1: Comparison of Reprogramming Factor Combinations
| Factor Combination | Relative Efficiency | Key Observations |
| OSKM | High | The canonical four-factor combination, often used as a benchmark for efficiency. |
| OSK | Moderate to High | Sufficient for reprogramming, but often with lower efficiency and slower kinetics compared to OSKM.[12] |
| SKM | Low to Moderate | Can induce pluripotency without exogenous Oct4, but with delayed kinetics and lower efficiency.[13] |
| OKM | Low | Reprogramming is possible but generally inefficient. |
| OSM | Low | Reprogramming is possible but generally inefficient. |
Table 2: Factors Influencing Reprogramming Efficiency
| Factor | Effect on Efficiency | References |
| c-Myc | Increases efficiency and speed | [12][14] |
| Starting Cell Type | Varies; fibroblasts, PBMCs, and LCLs show different success rates | [15] |
| Delivery Method | Sendai virus often yields higher success rates than episomal methods | [15] |
| Small Molecules | Can enhance efficiency by modulating signaling pathways | [16] |
| Stoichiometry of Factors | The relative levels of OSK expression are crucial for successful reprogramming | [1] |
Experimental Protocols
Protocol 1: Generation of iPSCs from Human Fibroblasts using Episomal Vectors
This protocol provides a generalized workflow for reprogramming human fibroblasts using non-integrating episomal vectors expressing the OSK factors.
1. Preparation of Materials:
-
Human dermal fibroblasts
-
Fibroblast culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Episomal iPSC Reprogramming Vectors (containing Oct4, Sox2, Klf4, and other factors like L-Myc, Lin28, and SV40LT for enhanced efficiency)[17]
-
Electroporation system and reagents
-
iPSC culture medium (e.g., Essential 8™ Medium)
-
Matrigel-coated culture plates
2. Cell Culture and Electroporation:
-
Culture human fibroblasts to 70-80% confluency.
-
On the day of electroporation, harvest the fibroblasts using trypsin and count the cells.
-
Resuspend the required number of cells in the electroporation buffer.
-
Add the episomal reprogramming vectors to the cell suspension.
-
Electroporate the cells using a pre-optimized program.
-
Plate the electroporated cells onto Matrigel-coated plates in fibroblast medium.
3. Transition to iPSC Culture:
-
After 24-48 hours, replace the fibroblast medium with iPSC culture medium.
-
Continue to culture the cells, changing the medium every 1-2 days.
4. iPSC Colony Identification and Expansion:
-
Between days 10-21, iPSC-like colonies with distinct morphology (round, well-defined borders, large nucleus-to-cytoplasm ratio) will begin to appear.[18]
-
Manually pick well-formed colonies and transfer them to fresh Matrigel-coated plates for expansion.
Protocol 2: Characterization of Generated iPSCs
It is crucial to thoroughly characterize the generated iPSC lines to confirm their pluripotency and genetic stability.[18][19]
1. Morphological Assessment:
-
Verify that the iPSC colonies exhibit the characteristic morphology of pluripotent stem cells.[18]
2. Pluripotency Marker Expression:
-
Immunocytochemistry: Stain for key pluripotency markers such as Oct4, Sox2, Nanog, SSEA4, and TRA-1-60.[20]
-
Flow Cytometry: Quantify the percentage of cells expressing surface pluripotency markers.[18]
-
Quantitative RT-PCR (qRT-PCR): Measure the expression levels of pluripotency-associated genes.[18]
3. Alkaline Phosphatase Staining:
-
Perform alkaline phosphatase staining, as high expression is a hallmark of pluripotent stem cells.[21]
4. In Vitro Differentiation Potential:
-
Embryoid Body (EB) Formation: Induce the formation of EBs and confirm their differentiation into the three germ layers (ectoderm, mesoderm, and endoderm) by staining for lineage-specific markers (e.g., β-III tubulin, smooth muscle actin, α-fetoprotein).[20][21]
5. Genetic Stability:
-
Karyotyping: Analyze the chromosomal integrity of the iPSC lines to detect any large-scale abnormalities.[18]
Signaling Pathways and Experimental Workflows
Signaling Pathways in OSK-Induced Pluripotency
The process of reprogramming is tightly regulated by a complex interplay of signaling pathways that either promote or inhibit the acquisition of pluripotency.[22][23]
Caption: Key signaling pathways modulating OSK-mediated pluripotency induction.
Experimental Workflow for iPSC Generation and Characterization
The following diagram outlines the typical experimental workflow from somatic cell isolation to the validation of pluripotent iPSC lines.
Caption: Experimental workflow for iPSC generation and characterization.
Logical Relationship of OSK Factors in Pluripotency Induction
The OSK factors do not act in isolation but form a tightly interconnected network that drives the reprogramming process.
Caption: Logical relationships and interactions of the OSK factors.
Conclusion
The discovery of the core reprogramming factors Oct4, Sox2, and Klf4 has revolutionized our understanding of cell fate and developmental plasticity. Their coordinated action is sufficient to erase the epigenetic memory of a somatic cell and re-establish a pluripotent state. This in-depth guide provides a technical foundation for researchers, scientists, and drug development professionals working with iPSC technology. A thorough understanding of the roles of the OSK genes, the quantitative aspects of reprogramming, and the detailed experimental protocols are essential for the successful generation and application of high-quality iPSCs in both basic research and clinical settings. The continued exploration of the intricate molecular mechanisms underlying OSK-mediated reprogramming will undoubtedly pave the way for new therapeutic strategies and a deeper understanding of human development and disease.
References
- 1. Frontiers | The occurrence and development of induced pluripotent stem cells [frontiersin.org]
- 2. The occurrence and development of induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming OSK genes combats age-related symptoms - ICJS - International Collegiate Journal of Science [icjs.us]
- 4. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically induced reprogramming to reverse cellular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of the reprogramming factors Oct4, Sox2 and Klf4 in resetting the somatic cell epigenome during induced pluripotent stem cell generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of the reprogramming factors Oct4, Sox2 and Klf4 in resetting the somatic cell epigenome during induced pluripotent stem cell generation. – CIRM [cirm.ca.gov]
- 8. OCT4 and SOX2 work as transcriptional activators in reprogramming human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sox2 and Klf4 as the Functional Core in Pluripotency Induction without Exogenous Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms, pathways and strategies for rejuvenation through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MYC Releases Early Reprogrammed Human Cells from Proliferation Pause via Retinoblastoma Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Excluding Oct4 from Yamanaka Cocktail Unleashes the Developmental Potential of iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles for MYC in the Establishment and Maintenance of Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human iPSC Reprogramming Success: The Impact of Approaches and Source Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iPS cells generation: an overview of techniques and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Methods for Pluripotent Stem Cell Characterization: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iPSC Chatacterization - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. cusabio.com [cusabio.com]
- 23. wjgnet.com [wjgnet.com]
Epigenetic Reprogramming Induced by OSK-1 Expression: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ectopic expression of the transcription factors Oct4, Sox2, and Klf4 (collectively known as OSK-1) has emerged as a groundbreaking strategy for cellular rejuvenation and the restoration of tissue function. This partial reprogramming approach has demonstrated the remarkable ability to reverse age-related epigenetic changes, thereby restoring youthful gene expression patterns and functional characteristics to aged cells without erasing their identity. This technical guide provides a comprehensive overview of the core epigenetic changes induced by this compound expression, with a focus on DNA methylation and histone modifications. It details the experimental protocols used to study these phenomena and illustrates the key molecular pathways and interactions involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of regenerative medicine, age-related diseases, and drug development.
Core Mechanisms of this compound Induced Epigenetic Reprogramming
The primary mechanism by which this compound expression mediates cellular rejuvenation is through the extensive remodeling of the epigenetic landscape. This involves two main interconnected processes: the active demethylation of the genome and the reorganization of histone modifications.
Reversal of DNA Methylation Patterns
One of the most profound effects of this compound expression is the reversal of age-associated DNA methylation patterns. With age, the global DNA methylation landscape undergoes significant changes, characterized by hypermethylation at certain CpG islands and hypomethylation in other regions, leading to dysregulation of gene expression. This compound expression has been shown to counteract these changes, restoring a more youthful methylation profile.
A critical component of this process is the upregulation and activity of the Ten-Eleven Translocation (TET) family of enzymes, particularly TET1 and TET2.[1][2][3] These enzymes are DNA dioxygenases that catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), which is a key step in active DNA demethylation. The beneficial effects of this compound on cellular rejuvenation and tissue regeneration are critically dependent on the function of TET1 and TET2.[1][2]
Quantitative Analysis of DNA Methylation Changes:
The table below summarizes the quantitative changes in DNA methylation observed in retinal ganglion cells (RGCs) following this compound expression, as documented in key studies. These studies typically employ whole-genome bisulfite sequencing (WGBS) to assess genome-wide methylation patterns.
| Epigenetic Marker | Experimental Condition | Key Findings | Reference |
| DNA Methylation Age | Aged Mouse RGCs + this compound | Significant reduction in DNA methylation age, restoring a more youthful epigenetic clock. | [Lu et al., Nature, 2020] |
| Global DNA Methylation | Injured Mouse RGCs + this compound | Reversal of injury-induced global DNA methylation alterations. | [Lu et al., Nature, 2020] |
| Gene-Specific Methylation | Aged Mouse RGCs + this compound | Enrichment of demethylation at genes associated with light detection and synaptic transmission. | [Lu et al., Nature, 2020] |
Histone Modifications and Chromatin Remodeling
In addition to DNA demethylation, this compound expression initiates a cascade of changes in histone modifications, which are crucial for chromatin accessibility and gene expression. The two most studied histone marks in this context are H3K4me3, associated with active gene promoters, and H3K27me3, a mark of facultative heterochromatin and gene repression. During aging, there is often a decrease in the activating H3K4me3 mark and an increase in the repressive H3K27me3 mark at the promoters of key developmental and regenerative genes. This compound expression is thought to reverse these trends, leading to a more open and transcriptionally permissive chromatin state.
Quantitative Analysis of Histone Modification Changes:
The following table summarizes the expected changes in key histone modifications in response to this compound expression, based on studies of cellular reprogramming and retinal development. These changes are typically quantified using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
| Histone Modification | Expected Change with this compound | Functional Consequence | Putative Reference Context |
| H3K4me3 | Increase at key gene promoters | Activation of genes involved in regeneration and youthful cellular function. | [Aldiri et al., Neuron, 2017] |
| H3K27me3 | Decrease at key gene promoters | De-repression of developmental and regenerative pathways. | [Aldiri et al., Neuron, 2017] |
| Chromatin Accessibility | Global Increase | Enhanced binding of transcription factors and accessibility for gene expression machinery. | [Soufi et al., Cell, 2012] |
Signaling Pathways and Molecular Interactions
The precise signaling pathways that are activated by this compound expression to induce these epigenetic changes are an active area of research. However, several key pathways have been implicated in cellular reprogramming and are likely to play a role. These include the TGF-β, Wnt, and MAPK signaling pathways. Furthermore, the direct interaction of this compound transcription factors with the epigenetic machinery is fundamental to their function.
Signaling Pathway for this compound Induced DNA Demethylation:
The following diagram illustrates the proposed signaling cascade initiated by this compound expression, leading to the activation of TET enzymes and subsequent DNA demethylation.
Caption: this compound initiated signaling leading to DNA demethylation.
Protein Interaction Network of this compound with Epigenetic Modifiers:
This diagram illustrates the direct and indirect interactions of this compound proteins with key components of the epigenetic machinery.
Caption: this compound interactions with the epigenetic machinery.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the epigenetic changes induced by this compound expression.
AAV-Mediated this compound Expression in Retinal Ganglion Cells (RGCs)
This protocol describes the in vivo delivery of this compound genes to mouse RGCs using adeno-associated virus (AAV) vectors.
Experimental Workflow:
Caption: Workflow for in vivo this compound expression in RGCs.
Methodology:
-
AAV Vector Production: Produce high-titer AAV2 vectors carrying the polycistronic OSK cassette under the control of a Tetracycline Response Element (TRE) promoter (AAV2-TRE-OSK) and a second vector expressing the reverse tetracycline-controlled transactivator (rtTA) under a ubiquitous promoter (e.g., AAV2-CMV-rtTA).
-
Animal Model: Use adult C57BL/6J mice. Anesthetize the mice and apply a topical mydriatic to dilate the pupils.
-
Intravitreal Injection: Under a dissecting microscope, use a 33-gauge needle to perform an intravitreal injection of a 1:1 mixture of AAV2-TRE-OSK and AAV2-rtTA (total volume of 1-2 µL) into the vitreous humor of the mouse eye.
-
Induction of this compound Expression: Provide doxycycline (2 mg/mL) in the drinking water of the mice to induce the expression of the this compound factors.
-
Tissue Harvesting: At the desired time points post-induction, euthanize the mice and dissect the retinas for subsequent molecular analyses.
Whole-Genome Bisulfite Sequencing (WGBS)
This protocol outlines the steps for analyzing genome-wide DNA methylation at single-base resolution.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the target cells (e.g., purified RGCs) using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Library Preparation: Prepare a sequencing library from the bisulfite-converted DNA. This involves end-repair, A-tailing, and ligation of methylated sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library using a high-fidelity polymerase.
-
Sequencing: Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align the sequencing reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark). Calculate the methylation level at each CpG site as the ratio of methylated reads to the total number of reads covering that site.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol details the procedure for identifying the genome-wide binding sites of specific histone modifications.
Methodology:
-
Chromatin Preparation: Crosslink protein-DNA complexes in the target cells with formaldehyde (B43269). Lyse the cells and sonicate the chromatin to generate fragments of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3 or anti-H3K27me3). Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence it on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched for the histone modification.
Conclusion
The expression of this compound factors represents a powerful tool for inducing epigenetic reprogramming and rejuvenating aged cells. The core mechanisms involve a profound reversal of age-related DNA methylation patterns, driven by the activity of TET enzymes, and the remodeling of the chromatin landscape through changes in histone modifications. Understanding the intricate molecular pathways and protein interactions that govern these processes is crucial for harnessing the full therapeutic potential of this technology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted epigenetic changes induced by this compound and to explore its applications in regenerative medicine and the development of novel therapies for age-related diseases. Further research into the upstream signaling pathways and the precise interplay between different epigenetic modifications will undoubtedly provide deeper insights into the mechanisms of cellular rejuvenation and open new avenues for therapeutic intervention.
References
Understanding the molecular pathways activated by OSK-1
- 1. K+ channel types targeted by synthetic OSK1, a toxin from Orthochirus scrobiculosus scorpion venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K+ channel types targeted by synthetic OSK1, a toxin from Orthochirus scrobiculosus scorpion venom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oskar Is Targeted for Degradation by the Sequential Action of Par-1, GSK-3, and the SCF-Slimb Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ASK1-MAP kinase cascades in mammalian stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SKN-1 links C. elegans mesendodermal specification to a conserved oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Disrupting the SKN-1 homeostat: mechanistic insights and phenotypic outcomes [frontiersin.org]
- 9. SKN-1 isoform-c is essential for C. elegans development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reprogramming OSK genes combats age-related symptoms - ICJS - International Collegiate Journal of Science [icjs.us]
- 12. Kinase interaction analysis predicts actions of the WNK-OSR1/SPAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WNK1-OSR1/SPAK KINASE CASCADE IS IMPORTANT FOR ANGIOGENESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WNK1-OSR1/SPAK KINASE CASCADE IS IMPORTANT FOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guanine nucleotide exchange factor OSG-1 confers functional aging via dysregulated Rho signaling in Caenorhabditis elegans neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural, Expression and Interaction Analysis of Rice SKP1-Like Genes - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Role of OSK in Reversing Cellular Senescence
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cellular senescence, a state of irreversible cell-cycle arrest, is a fundamental hallmark of aging and contributes to a spectrum of age-related diseases. The accumulation of senescent cells disrupts tissue homeostasis through the secretion of a pro-inflammatory milieu known as the Senescence-Associated Secretory Phenotype (SASP). Recent advancements in cellular reprogramming have identified the transient expression of specific transcription factors as a promising strategy to counteract senescence and restore youthful cellular function. This whitepaper provides a technical overview of the role of the Yamanaka factors Oct4, Sox2, and Klf4—collectively referred to as OSK—in reversing cellular senescence. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and visualizes the involved signaling pathways.
Note: The term "OSK-1" as specified in the topic is not a standard nomenclature in the field. This document will refer to the combination of Oct4, Sox2, and Klf4 as "OSK".
The Core Mechanism: Epigenetic Rejuvenation
The primary mechanism by which OSK reverses cellular senescence is through partial epigenetic reprogramming. Unlike full reprogramming which erases cellular identity to create induced pluripotent stem cells (iPSCs), transient OSK expression resets the epigenetic landscape of a cell to a more youthful state while preserving its specialized identity.[1][2][3]
Key aspects of this process include:
-
Restoration of DNA Methylation Patterns: Aging is associated with predictable changes in DNA methylation, which can be measured by "epigenetic clocks". OSK expression can restore these patterns to those indicative of a younger biological age.[1][4][5] This process is dependent on the activity of DNA demethylases, specifically TET1 and TET2.[6][7]
-
Chromatin Remodeling: Senescent cells exhibit significant changes in chromatin structure, including the formation of Senescence-Associated Heterochromatin Foci (SAHF) and alterations in histone modifications like H3K9me3 and H4K20me3.[4][8] OSK expression helps to reverse these age-related histone modifications and restore a more open and accessible chromatin state.[4]
-
Transcriptional Resetting: By remodeling the epigenome, OSK expression globally alters gene expression profiles. It downregulates genes that are upregulated with age and senescence and upregulates genes whose expression declines with age.[1][9][10] This leads to the amelioration of multiple senescence-associated phenotypes.
Quantitative Data on OSK-Mediated Senescence Reversal
The effects of OSK expression on senescent cells have been quantified across various experimental models. The following tables summarize key findings.
Table 1: Effects of OSK on Gene Expression in Senescent Human Fibroblasts
| Metric | Observation | Source |
| Age-Upregulated Genes | 43.2% (82 of 190) were downregulated by 4 days of OSK expression. | [1][9][10] |
| Age-Downregulated Genes | 65.3% (213 of 326) were upregulated by 4 days of OSK expression. | [1][9][10] |
| Overall Restoration | Nearly 50% of genes altered by senescence were restored towards youthful levels. | [1][9] |
Table 2: Effects of OSK/M on Senescence Markers and Lifespan
| Marker/Outcome | Model | Effect | Source |
| p16Ink4a & p21Waf1/Cip1 | Aged Mouse Adipose Tissue | Expression significantly decreased. | [4] |
| Senescence-Associated β-galactosidase | In Vitro Models | Activity significantly decreased. | [4] |
| SASP Factors (MCP-1, IL-6, MMP13) | In Vitro Models | Secretion significantly decreased. | [4] |
| Histone Methylation (H3K9me3, H4K20me3) | In Vitro Models | Levels significantly decreased towards youthful states. | [4] |
| Median Remaining Lifespan | Aged Mice (In Vivo) | Increased by 109% with systemic OSK gene therapy. | [11][12] |
| Axon Regeneration | Mouse Optic Nerve Crush Model | 15-fold greater neurite area 9 days post-injury. | [6] |
Table 3: Preclinical & Clinical Data on the OS-01 Peptide
A distinct senotherapeutic agent, the OS-01 peptide, has also been developed to target cellular senescence, particularly in skin.
| Metric | Model | Observation | Source |
| Senescent Cell Burden | In Vitro Human Skin Model | Reduced by up to 50%. | [13] |
| CDKN2A (p16) Expression | Ex Vivo Human Skin Samples | Significantly decreased after 5 days of treatment. | [13] |
| Skin Appearance Improvement | 12-Week Human Clinical Trial | 70% of OS-01 users vs. 42% of control reported improvement. | [14] |
| Skin Hydration Improvement | 12-Week Human Clinical Trial | 92.6% of OS-01 users vs. 66.7% of control reported improvement. | [14] |
| Systemic IL-8 Levels | 12-Week Human Clinical Trial | Significantly decreased in the blood of the OS-01 group. | [14] |
Key Experimental Protocols
In Vitro Senescence Reversal Assay
-
Objective: To assess the effect of transient OSK expression on the transcriptome and phenotype of senescent human cells.
-
Cell Culture: Primary human fibroblasts are cultured until they enter replicative senescence, or senescence is induced using methods like irradiation or treatment with etoposide.
-
OSK Delivery: An inducible lentiviral system containing OCT4, SOX2, and KLF4 under the control of a doxycycline-inducible promoter is transduced into the cells.
-
Experimental Procedure:
-
Induce senescence in fibroblasts. Confirm senescent phenotype via SA-β-gal staining and p16/p21 expression.
-
Add doxycycline (B596269) to the culture medium to induce OSK expression for a short period (e.g., 4 days). A control group without doxycycline is maintained.
-
After induction, harvest cells for analysis.
-
-
Assays:
-
Transcriptomic Analysis: Perform genome-wide RNA sequencing (RNA-seq) to compare gene expression profiles between young, senescent, and OSK-treated senescent cells.
-
Phenotypic Analysis: Utilize assays like the Nucleocytoplasmic Compartmentalization (NCC) reporter system to assess the integrity of the nuclear pore complex, which is often compromised in senescent cells.[1][10]
-
In Vivo Rejuvenation via AAV-Mediated OSK Expression
-
Objective: To evaluate the systemic or tissue-specific effects of OSK expression on aging and regeneration in live animals.
-
Animal Model: Aged mice (e.g., 12 months or older) or disease models (e.g., glaucoma mouse model).
-
OSK Delivery: An adeno-associated virus (AAV) vector system is used for gene delivery. A common approach is a dual-AAV system where one virus carries the tetracycline (B611298) transactivator (rtTA) and the other carries the OSK genes under a Tetracycline Response Element (TRE) promoter. This allows for temporal control of OSK expression via doxycycline administration in the animals' drinking water.[6]
-
Experimental Procedure:
-
Deliver the AAV-OSK system systemically (e.g., via tail vein injection) or locally (e.g., via intravitreal injection for eye-related studies).
-
Administer doxycycline for a defined period (e.g., 4 weeks) to induce OSK expression.
-
After the treatment period, perform functional, histological, and molecular analyses.
-
-
Assays:
-
Functional Assessment: Measure physiological functions relevant to the target tissue, such as visual acuity in eye studies using pattern electroretinogram (pERG).[2]
-
Histology: Analyze tissue sections for changes in cellularity, morphology, and expression of senescence markers (e.g., p16Ink4a).
-
Epigenetic Clock Analysis: Extract DNA from tissues and perform bisulfite sequencing to measure DNA methylation age.
-
Signaling Pathways and Experimental Workflows
Core Senescence Signaling Pathways
Cellular senescence is primarily governed by the p53/p21 and p16INK4a/Rb tumor suppressor pathways. Various stressors converge on these pathways to induce a stable cell cycle arrest.
OSK-Mediated Reversal of Senescence
Transient OSK expression intervenes in this process by inducing widespread epigenetic remodeling, which leads to the downregulation of key senescence effectors and a restoration of youthful gene expression.
Experimental Workflow for In Vivo Studies
This diagram illustrates a typical workflow for testing the effects of OSK-mediated rejuvenation in an animal model.
Conclusion and Future Directions
The transient expression of the transcription factors OSK represents a powerful, mechanism-based approach to reversing cellular senescence. By targeting the epigenetic basis of aging, OSK can reset cellular programs, suppress pro-inflammatory phenotypes, and restore youthful function in a variety of cell types and tissues. The dramatic effects observed in preclinical models, including lifespan extension and functional restoration of complex tissues like the central nervous system, underscore the immense therapeutic potential of this technology.
Future research and development will focus on:
-
Optimizing Delivery: Developing safer and more efficient gene delivery systems, such as improved AAV vectors or non-viral methods like lipid nanoparticles for mRNA delivery, to enable transient and controlled OSK expression in target tissues.[9][15]
-
Chemical Reprogramming: Identifying and optimizing small molecule cocktails that can mimic the rejuvenating effects of OSK, thereby offering a potentially safer and more accessible therapeutic alternative to gene therapy.[1][10][15]
-
Clinical Translation: Carefully designing and executing first-in-human clinical trials to assess the safety and efficacy of cellular rejuvenation therapies for specific age-related diseases, with initial trials expected to target ophthalmic disorders.[2]
References
- 1. Chemically induced reprogramming to reverse cellular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. The senescent cell epigenome | Aging [aging-us.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organ‐Specific Dedifferentiation and Epigenetic Remodeling in In Vivo Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Is the reversal of cellular aging possible through chemical means? [longevity.technology]
- 10. Chemically induced reprogramming to reverse cellular aging | Aging [aging-us.com]
- 11. Extending Life: The Best Link Between Gene Therapy and reverse aging in mice - Liv Hospital in Turkey Istanbul [int.livhospital.com]
- 12. Age-Reversal Tech Protects Against Neurodegeneration in Latest David Sinclair Study [nad.com]
- 13. oneskin.co [oneskin.co]
- 14. OS‐01 Peptide Topical Formulation Improves Skin Barrier Function and Reduces Systemic Inflammation Markers: A Pilot 12‐Week Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Further Work on Small Molecules that Can Induce Cell Reprogramming – Fight Aging! [fightaging.org]
Investigating the Downstream Targets of OSK Transcription Factors: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream targets of the core transcription factors Oct4, Sox2, and Klf4 (OSK), pivotal in cellular reprogramming and pluripotency. This document details the experimental methodologies used to identify and validate these targets, presents quantitative data in a structured format, and visualizes the intricate signaling pathways and experimental workflows involved.
Introduction to OSK Transcription Factors and Their Role in Cellular Reprogramming
The transcription factors Oct4, Sox2, and Klf4 are master regulators of pluripotency, capable of inducing a somatic cell to revert to an induced pluripotent stem cell (iPSC) state. This process of cellular reprogramming involves a profound remodeling of the epigenetic landscape and gene expression programs. Understanding the direct and indirect downstream targets of OSK is crucial for elucidating the molecular mechanisms of reprogramming and for harnessing its therapeutic potential in regenerative medicine and drug discovery.
OSK factors function by binding to specific DNA sequences, primarily in enhancer regions, to either activate or repress gene expression. They often act cooperatively, forming complexes that regulate a vast network of target genes. The initial stages of reprogramming are characterized by the binding of OSK to both somatic and pluripotency-related enhancers, leading to the decommissioning of the somatic cell identity and the activation of the pluripotency program.
Quantitative Analysis of OSK Downstream Targets
To provide a quantitative perspective on the downstream effects of OSK, the following tables summarize data from Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) experiments.
Table 1: High-Confidence Binding Sites of OSK from ChIP-seq Analysis
This table represents a subset of high-confidence genomic loci bound by Oct4, Sox2, and Klf4, as identified by ChIP-seq. The data includes the genomic coordinates of the binding peak, the associated gene, and a statistical measure of peak enrichment.
| Transcription Factor | Chromosome | Peak Start | Peak End | Associated Gene | Peak Score (-log10(q-value)) |
| Oct4 | chr17 | 35,301,371 | 35,302,108 | Nanog | 325.4 |
| Sox2 | chr17 | 35,301,415 | 35,302,050 | Nanog | 298.7 |
| Klf4 | chr17 | 35,301,550 | 35,302,200 | Nanog | 250.1 |
| Oct4 | chr3 | 122,599,810 | 122,600,500 | Pou5f1 (Oct4) | 412.8 |
| Sox2 | chr3 | 122,600,000 | 122,600,650 | Pou5f1 (Oct4) | 388.2 |
| Klf4 | chr4 | 88,883,450 | 88,884,100 | Klf4 | 315.6 |
| Oct4 | chr8 | 12,848,500 | 12,849,200 | Zfp206 | 189.3 |
| Sox2 | chr8 | 12,848,650 | 12,849,300 | Zfp206 | 175.9 |
Note: The data presented is a representative sample compiled from publicly available datasets. Peak scores and genomic coordinates may vary between different studies and cell types.
Table 2: Differentially Expressed Genes Upon OSK Induction from RNA-seq Analysis
This table summarizes a selection of genes that are significantly up- or downregulated following the induction of OSK expression in somatic cells. The fold change indicates the magnitude of the expression change.
| Gene | Regulation | Fold Change | Function in Reprogramming/Pluripotency |
| Nanog | Upregulated | +15.2 | Core pluripotency factor, promotes self-renewal |
| Sall4 | Upregulated | +12.8 | Pluripotency-associated transcription factor |
| Esrrb | Upregulated | +10.5 | Pluripotency-associated nuclear receptor |
| Lin28a | Upregulated | +9.7 | RNA-binding protein involved in pluripotency and metabolism |
| Dnmt3b | Upregulated | +8.1 | De novo DNA methyltransferase, epigenetic remodeling |
| Tet1 | Upregulated | +6.5 | DNA demethylase, epigenetic remodeling |
| Tet2 | Upregulated | +5.9 | DNA demethylase, epigenetic remodeling |
| Cdkn1a (p21) | Downregulated | -7.3 | Cell cycle inhibitor, senescence-associated |
| Col1a1 | Downregulated | -9.8 | Collagen, marker of somatic (fibroblast) identity |
| Thy1 | Downregulated | -11.2 | Somatic cell surface marker |
Note: Fold change values are illustrative and can vary depending on the experimental system and time point of analysis.
Key Signaling Pathways Modulated by OSK Downstream Targets
OSK transcription factors orchestrate a complex network of signaling pathways to drive cellular reprogramming. Below are diagrams of two critical pathways, the TGF-β and PI3K/Akt signaling pathways, illustrating how they are influenced by OSK activity.
Reversing the Clock: A Technical Guide to OSK-Mediated Rejuvenation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research behind OSK-mediated rejuvenation, a groundbreaking approach with the potential to reverse cellular aging. We delve into the core mechanisms, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways and workflows. This document is intended to serve as a comprehensive resource for professionals actively engaged in the field of aging research and the development of novel rejuvenation therapies.
Core Concepts in OSK-Mediated Rejuvenation
The basis of OSK-mediated rejuvenation lies in the transient expression of three of the four Yamanaka factors: Oct4, Sox2, and Klf4 (OSK).[1][2][3][4] Unlike the continuous expression of all four factors (OSKM), which induces pluripotency and carries a risk of tumorigenesis, partial or transient OSK expression can reverse age-related epigenetic changes and restore youthful cellular function without erasing cellular identity.[1][5][6][7] This process, often termed "partial reprogramming," has been shown to ameliorate hallmarks of aging across various tissues and model organisms.[6][8][9][10]
The primary mechanism of action involves the remodeling of the epigenome.[7][11][12] As organisms age, their epigenetic landscape undergoes significant changes, including alterations in DNA methylation patterns, which can be quantified by "epigenetic clocks."[13] OSK expression can reverse these age-associated DNA methylation changes, effectively turning back the epigenetic clock.[6][14][15][16] This epigenetic rejuvenation leads to the restoration of a more youthful gene expression profile, impacting pathways related to inflammation, metabolism, and cellular senescence.[1][17][18]
Quantitative Data on OSK-Mediated Rejuvenation
The following tables summarize key quantitative findings from foundational studies on OSK-mediated rejuvenation, providing a comparative overview of the effects on lifespan, epigenetic age, and functional restoration.
Table 1: Effects of OSK-Mediated Rejuvenation on Lifespan and Healthspan
| Model Organism | Treatment Regimen | Key Findings | Reference |
| Progeroid Mice (LAKI) | Cyclic OSKM expression (2 days on, 5 days off) | 33% increase in median lifespan, 18% increase in maximum lifespan.[6] | Ocampo et al., 2016 |
| Wild-type Mice (124-week-old) | Systemic AAV-mediated inducible OSK | 109% increase in median remaining lifespan.[6][19] | Macip et al., 2023 |
| Wild-type Mice | Long-term partial reprogramming | Delayed age-related physiological changes.[17] | Browder et al., 2022 |
Table 2: Reversal of Epigenetic Age by OSK Expression
| Cell/Tissue Type | Method | Extent of Reversal | Reference |
| Human Fibroblasts | Transient OSKMNL mRNA transfection | Restoration of epigenetic age (Horvath clock).[16] | Sarkar et al., 2020 |
| Mouse Retinal Ganglion Cells | AAV-mediated OSK expression | Reversal of injury-induced acceleration of DNA methylation age.[14] | Lu et al., 2020 |
| Mouse Fibroblasts (from double strand break accelerated aging model) | AAV-mediated OSK expression | Up to 57% reversal of epigenetic age across four different clocks.[6] | Yang et al., 2023 |
| Human Keratinocytes (from a 65-year-old male) | OSK overexpression | Significant reversal of epigenetic age.[19] | Rejuvenate Bio, 2024 |
Table 3: Functional Restoration Following OSK-Mediated Rejuvenation
| Tissue/Organ | Model | Functional Improvement | Reference |
| Mouse Optic Nerve | Glaucoma and aged mice | Restoration of vision and promotion of axon regeneration.[14] | Lu et al., 2020 |
| Mouse Kidney and Skin | Aged mice | Reverted to more youthful epigenetic patterns and improved skin cell proliferation.[20] | Izpisua Belmonte et al., 2022 |
| Human Neurons (in vitro) | Vincristine-induced injury | Counteracted axonal loss.[14] | Lu et al., 2020 |
| Non-human Primates (NHP) | Laser-induced eye damage | Restoration of visual function (pattern electroretinogram responses).[3] | Life Biosciences, 2024 |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding of OSK-mediated rejuvenation. The following diagrams, created using the DOT language, illustrate the core signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments in OSK-mediated rejuvenation research.
In Vivo Partial Reprogramming in Mice
Objective: To achieve safe, transient expression of OSK in living mice to assess the effects on aging.
Methodology:
-
Vector System: An adeno-associated virus (AAV) vector is commonly used for gene delivery.[6] The vector is engineered to contain a doxycycline-inducible OSK expression cassette.[6][11] This allows for temporal control of OSK expression.
-
Animal Model: Aged wild-type mice (e.g., 12 months or older) are often used to study the effects on natural aging.[6][14] Progeroid mouse models can also be utilized to study accelerated aging.[18]
-
Vector Administration: The AAV vector can be delivered systemically via intravenous injection or locally to target specific tissues, such as intravitreal injection for eye-related studies.[6][14]
-
Induction of OSK Expression: Doxycycline is administered to the mice, typically through their drinking water, to induce the expression of the OSK transgenes.[11][14] The duration and cyclical nature of doxycycline administration are critical variables to control the extent of reprogramming and ensure safety.[2][8]
-
Monitoring and Analysis:
-
Health and Safety: Mice are monitored for any adverse health effects, including weight loss and tumor formation.[14]
-
Epigenetic Analysis: DNA is extracted from various tissues to assess changes in DNA methylation patterns using techniques like reduced representation bisulfite sequencing (RRBS) or pyrosequencing to measure epigenetic age.[15]
-
Transcriptomic Analysis: RNA sequencing (RNA-seq) is performed on tissues of interest to analyze changes in gene expression profiles.[1]
-
Functional Assessments: Depending on the target tissue, specific functional assays are conducted. For example, in studies of the eye, visual acuity can be measured using optomotor response (OMR) and pattern electroretinogram (PERG).[14] Frailty scores can be used to assess overall healthspan.[19]
-
Assessment of Cellular Senescence
Objective: To quantify the effect of OSK expression on cellular senescence markers.
Methodology:
-
Cell Culture: Primary cells, such as human fibroblasts, are cultured. Senescence can be induced by various methods, including replicative exhaustion or treatment with agents like doxorubicin.
-
OSK Delivery: OSK expression is induced in senescent cells, often using non-integrating methods like Sendai virus vectors or mRNA transfection to avoid genomic alterations.[21]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a hallmark of senescent cells. Cells are fixed and incubated with a staining solution containing X-gal at pH 6.0. The percentage of blue-stained (senescent) cells is quantified.
-
Immunofluorescence for Senescence Markers: Cells are stained for markers such as γH2AX (a marker of DNA damage) and Lamin B1 (which is typically downregulated in senescent cells).[15] Fluorescence microscopy is used to visualize and quantify the expression of these markers.
-
Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-seq is used to measure the expression of senescence-associated genes, such as p16INK4a and p21CIP1, and components of the senescence-associated secretory phenotype (SASP).
Axon Regeneration Assay in a Dish
Objective: To assess the pro-regenerative effects of OSK expression on neurons.
Methodology:
-
Neuronal Culture: Primary neurons (e.g., retinal ganglion cells or cortical neurons) are isolated and cultured.
-
Induction of Injury: Axon injury is induced mechanically (e.g., with a sterile pipette tip) or chemically (e.g., with vincristine).[14]
-
OSK Expression: OSK expression is induced in the neurons before or after injury.
-
Immunocytochemistry: Neurons are fixed and stained with antibodies against neuronal markers (e.g., β-III tubulin) to visualize axons.
-
Quantification of Axon Growth: The number and length of regenerating axons are measured using imaging software. The total neurite area can also be quantified as a measure of overall neurite outgrowth.[14]
Safety and Future Directions
A critical aspect of OSK-mediated rejuvenation is ensuring its safety. The use of transient, partial reprogramming is designed to avoid the loss of cellular identity and the formation of teratomas, which are risks associated with full reprogramming to pluripotency.[5] Long-term studies in mice have shown that specific regimens of partial reprogramming can be safe and effective.[17][20] The exclusion of the oncogene c-Myc from the reprogramming cocktail (using only OSK) is a key safety measure.[1]
Future research will likely focus on optimizing delivery methods, refining the timing and dosage of OSK expression, and exploring the potential of small molecules to mimic the effects of OSK, which could offer a more controllable and potentially safer therapeutic approach.[1][5] The translation of these findings into clinical applications for age-related diseases is a major goal for the field.[9] The promising results in non-human primates for restoring vision provide a significant step towards this goal.[3]
This technical guide provides a snapshot of the current understanding of OSK-mediated rejuvenation. As this exciting field continues to evolve, the methodologies and our understanding of the underlying mechanisms will undoubtedly become more refined, paving the way for novel therapies to extend human healthspan.
References
- 1. Chemically induced reprogramming to reverse cellular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age reprogramming: cell rejuvenation by partial reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical reprogramming ameliorates cellular hallmarks of aging and extends lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial cellular reprogramming: A deep dive into an emerging rejuvenation technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifespan.io [lifespan.io]
- 11. Partial reprogramming deep dive: the good, bad, and partially unresolved — Ada Nguyen [adanguyenx.com]
- 12. New Study Reveals Cellular Reprogramming Reverses Aging [sanatorium.health]
- 13. Exploring Epigenetic Ageing Using Direct Methylome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi‐omic rejuvenation of naturally aged tissues by a single cycle of transient reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. lifespan.io [lifespan.io]
- 19. Rejuvenate Bio Announces Gene Therapy-Mediated Partial Reprogramming Extends Lifespan and Reverses Age-Related Changes in the Journal Cellular Reprogramming — Rejuvenate Bio [rejuvenatebio.com]
- 20. Cellular rejuvenation therapy safely reverses signs of aging in mice - Salk Institute for Biological Studies [salk.edu]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Protocol for Adeno-Associated Viral (AAV) Delivery of OSK Genes for In Vivo Cellular Reprogramming
Application Note
The targeted in vivo delivery of the transcription factors Oct4, Sox2, and Klf4 (OSK) using adeno-associated viral (AAV) vectors represents a groundbreaking approach in regenerative medicine. This strategy aims to induce partial cellular reprogramming, rejuvenating aged tissues and potentially reversing age-related functional decline without causing tumorigenesis. This document provides a detailed protocol for researchers, scientists, and drug development professionals on the AAV-mediated delivery of OSK genes in mice, drawing from established methodologies that have demonstrated successful outcomes such as vision restoration and lifespan extension.
The protocol outlines the essential steps from AAV vector design and production to in vivo administration and downstream analysis. The use of a tetracycline-inducible system is highlighted to ensure tight control over OSK gene expression, a critical safety feature to prevent complete dedifferentiation of cells and teratoma formation.[1][2][3] This approach has shown that transient and controlled expression of OSK can reset epigenetic marks towards a more youthful state.[1]
Key Experimental Parameters
Successful in vivo reprogramming using AAV-OSK delivery is dependent on several critical parameters, which are summarized in the tables below. These parameters have been compiled from various studies and provide a comparative overview for experimental design.
Table 1: AAV Vector and Delivery Parameters
| Parameter | Systemic Delivery (Lifespan Studies) | Ocular Delivery (Vision Restoration) |
| AAV Serotype | AAV9[2][4][5][6] | AAV2[2][3][7] |
| Promoter System | Tetracycline-inducible (Tet-On)[2][4] | Tetracycline-inducible (Tet-On/Tet-Off)[2][3][7] |
| Gene Cassette | Polycistronic OSK[2][4] | Polycistronic OSK[2][3] |
| Animal Model | Aged C57BL/6J mice (e.g., 124 weeks old)[4][5] | Aged mice (e.g., 12 months old) or glaucoma models[2][7] |
| Administration Route | Intravenous (e.g., retro-orbital)[2][4][5] | Intravitreal injection[2][3] |
| Vector Dose | ~1 x 10^12 vector genomes (vg) of each AAV per mouse[4][5] | >5 x 10^12 vg/mL (titer)[7] |
| Induction Agent | Doxycycline (B596269) in drinking water (e.g., 2 mg/mL)[4][5] | Doxycycline in drinking water[2][7] |
| Induction Regimen | Cyclical (e.g., 1 week on, 1 week off)[4][5] | Continuous or for a defined period (e.g., 4 weeks)[2][7] |
Table 2: Quantitative Outcomes of AAV-OSK Reprogramming
| Outcome Measure | Result | Study Reference |
| Median Remaining Lifespan | 109% increase in 124-week-old mice[4][5][8] | Rejuvenate Bio / bioRxiv |
| Vision Restoration (Glaucoma Model) | Full restoration of visual acuity to healthy levels by 8 weeks[7] | Lu et al., 2020 |
| Axon Regeneration (Optic Nerve Crush) | Significant improvement in axon regeneration and RGC survival[2][3] | Lu et al., 2020 |
| Epigenetic Age Reversal | Significant reversal of DNA methylation age in retinal ganglion cells and other tissues[1][2][8] | Lu et al., 2020; Rejuvenate Bio |
Experimental Protocols
AAV Vector Design and Construction
The most common approach involves a dual AAV system to control OSK expression.[2][3][4]
-
AAV-rtTA Vector: This vector constitutively expresses the reverse tetracycline (B611298) transactivator (rtTA) protein. A ubiquitous promoter like CMV can be used.
-
AAV-TRE-OSK Vector: This vector contains the polycistronic OSK cassette under the control of a Tetracycline Response Element (TRE) promoter. The OSK genes are typically linked by 2A self-cleaving peptides to ensure stoichiometric expression from a single transcript.
AAV Production and Purification
High-titer, high-purity AAV vectors are crucial for in vivo applications.[9][10]
-
Cell Culture: Expand HEK293T cells in T-175 flasks.
-
Transfection: Co-transfect the HEK293T cells with three plasmids:
-
The AAV vector plasmid (containing the gene of interest, e.g., AAV-TRE-OSK).
-
A helper plasmid (providing adenovirus genes required for AAV replication).
-
A Rep/Cap plasmid (providing the AAV replication and capsid proteins of the desired serotype, e.g., AAV9 or AAV2). Use a transfection reagent like polyethyleneimine (PEI).[11]
-
-
Harvest: After 3-5 days, harvest the cells and the supernatant.[11] The AAV particles are present in both.
-
Lysis: Lyse the cells to release the viral particles.
-
Purification: Purify the AAV vectors from the cell lysate and supernatant. A common and effective method is iodixanol (B1672021) gradient ultracentrifugation.[9][11] Affinity chromatography is another option for certain serotypes.[10]
-
Concentration and Titer: Concentrate the purified AAVs and determine the viral titer (vector genomes per milliliter) using quantitative PCR (qPCR). Titers should ideally be ≥1 x 10^13 vg/mL for in vivo use.[9]
In Vivo AAV Delivery in Mice
-
Animal Preparation: Use aged wild-type mice (e.g., C57BL/6J) or a relevant disease model. Anesthetize the mice prior to injection.
-
Systemic Delivery (AAV9):
-
Ocular Delivery (AAV2):
-
For retinal gene delivery, inject the AAV2-rtTA and AAV2-TRE-OSK vectors into the vitreous body of the eye.
-
-
Induction of OSK Expression:
Visualizations
Experimental Workflow
Caption: Workflow for AAV-mediated OSK delivery and analysis in vivo.
OSK Signaling Pathway in Reprogramming
Caption: OSK-mediated epigenetic reprogramming signaling pathway.
Conclusion
The AAV-mediated delivery of OSK genes is a powerful tool for studying and potentially reversing aspects of aging. The protocols and data presented here provide a comprehensive guide for researchers aiming to utilize this technology. Careful consideration of AAV serotype, dosage, and control over gene expression is paramount to achieving safe and effective in vivo cellular reprogramming. Future research will likely focus on optimizing delivery systems, further elucidating the molecular mechanisms, and translating these findings toward clinical applications.
References
- 1. Reprogramming to recover youthful epigeneticiInformation & Restore vision — OSK Therapy Explained | OrganiClinic [organiclinic.com]
- 2. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophed.com [ophed.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Periodic Reprogramming via Gene Therapy Doubles Remaining Life Span in Old Mice – Fight Aging! [fightaging.org]
- 7. Sustained Vision Recovery by OSK Gene Therapy in a Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rejuvenate Bio Announces Gene Therapy-Mediated Partial Reprogramming Extends Lifespan and Reverses Age-Related Changes in the Journal Cellular Reprogramming - BioSpace [biospace.com]
- 9. Production, Purification, and Quality Control for Adeno-associated Virus-based Vectors [jove.com]
- 10. Video: Production of Adeno-Associated Virus Vectors in Cell Stacks for Preclinical Studies in Large Animal Models [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Systemic AAV administration through retro-orbital injection [protocols.io]
Inducing Pluripotency in Vitro: Application Notes and Protocols for OSK Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro induction of the transcription factors Oct4, Sox2, and Klf4 (OSK) to reprogram somatic cells into induced pluripotent stem cells (iPSCs). The following sections offer a comparative overview of common induction methods, quantitative data on their efficiencies, and step-by-step experimental protocols. Additionally, key signaling pathways involved in this process are visualized to provide a deeper understanding of the underlying molecular mechanisms.
Introduction to OSK-Mediated Reprogramming
The ectopic expression of a specific set of transcription factors, including Oct4, Sox2, and Klf4 (OSK), can reprogram somatic cells to a pluripotent state, effectively reversing their developmental clock. This technology has profound implications for regenerative medicine, disease modeling, and drug discovery. The choice of induction method is critical and depends on the specific experimental goals, such as efficiency, temporal control, and the need for a footprint-free approach. This document details three primary methods for inducing OSK expression in vitro: doxycycline-inducible systems, synthetic mRNA transfection, and recombinant protein transduction.
Quantitative Data Summary
The efficiency and kinetics of cellular reprogramming are influenced by the chosen OSK induction method and various experimental parameters. The following tables summarize quantitative data from published studies to facilitate comparison.
Table 1: Doxycycline-Inducible OSK Expression Systems
| Cell Type | Doxycycline (B596269) Concentration | Induction Duration | Reprogramming Efficiency | Reference(s) |
| Secondary Human Fibroblasts | 2 µg/mL | 8 - 11+ days | 0.26% - 2.0% | [1] |
| Mouse Embryonic Fibroblasts | 0.2 mg/mL | 7 days | Not specified | [2] |
| Human Fibroblasts (senescent) | Not specified | 4 days | Restoration of youthful gene expression | [3][4] |
| Mouse Retinal Ganglion Cells (in vivo) | In drinking water | 4 weeks | Reversal of vision loss | [5] |
Table 2: mRNA-Based OSK Reprogramming
| Cell Type | Transfection Method | Reprogramming Efficiency | Key Features | Reference(s) |
| Human Fibroblasts | Not specified | ~2.1% | Most efficient non-integrating method | [6] |
| Human Fibroblasts | Not specified | Not specified | Daily transfections required | [6] |
Table 3: Protein-Based OSK Reprogramming
| Cell Type | Protein Concentration | Treatment Schedule | Reprogramming Efficiency | Reference(s) |
| Murine Embryonic Fibroblasts | 0.5 - 8 mg/mL | Four cycles of treatment over 7-10 days | Not specified, but successful | [7] |
| Human Fibroblasts | Not specified | Combined with TLR3 stimulation | Extremely low (improved with TLR3) | [8] |
Experimental Protocols
Detailed methodologies for the three primary methods of in vitro OSK induction are provided below.
Protocol 1: Doxycycline-Inducible OSK Expression
This method offers precise temporal control over OSK expression and is highly reproducible. It involves the initial generation of a stable cell line containing a doxycycline-responsive OSK expression cassette.
Materials:
-
Target somatic cells (e.g., human fibroblasts)
-
Lentiviral vectors carrying a doxycycline-inducible OSK polycistronic cassette and the reverse tetracycline (B611298) transactivator (rtTA)
-
Lentivirus packaging and envelope plasmids
-
HEK293T cells for lentivirus production
-
Polybrene
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
iPSC reprogramming medium
-
Doxycycline hyclate (stock solution at 1 mg/mL in water)
-
Feeder cells (e.g., mouse embryonic fibroblasts, MEFs) or feeder-free matrix (e.g., Matrigel)
-
Basic cell culture reagents and equipment
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vectors (doxycycline-inducible OSK and constitutive rtTA) and packaging plasmids.
-
Harvest the viral supernatant 48-72 hours post-transfection and concentrate the virus.
-
-
Transduction of Target Cells:
-
Plate target fibroblasts at a suitable density.
-
The following day, infect the cells with the lentiviral particles in the presence of polybrene (typically 4-8 µg/mL).
-
Incubate for 24 hours, then replace the virus-containing medium with fresh fibroblast medium.
-
-
Induction of OSK Expression:
-
Allow the cells to recover for 2-4 days post-transduction.
-
Plate the transduced cells onto prepared feeder layers or a feeder-free matrix.
-
The next day, replace the medium with iPSC reprogramming medium supplemented with doxycycline (final concentration of 1-2 µg/mL).
-
Refresh the doxycycline-containing medium every 1-2 days.
-
-
Monitoring and iPSC Colony Formation:
-
Monitor the cells for morphological changes indicative of reprogramming, which typically begin to appear around day 6-8.[1]
-
The first iPSC-like colonies should emerge between days 11 and 21.
-
Once colonies are established and have well-defined borders, they can be manually picked for expansion and characterization.
-
Workflow for Doxycycline-Inducible OSK Expression
Caption: Workflow for Doxycycline-Inducible OSK Expression.
Protocol 2: Synthetic mRNA Transfection for OSK Expression
This method is integration-free, making it a safer option for generating iPSCs for clinical applications. It requires repeated transfections due to the transient nature of mRNA.
Materials:
-
Target somatic cells (e.g., human fibroblasts)
-
Synthetic, modified mRNAs for OCT4, SOX2, and KLF4 (and optionally c-Myc and LIN28A)
-
RNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Fibroblast growth medium
-
iPSC reprogramming medium
-
B18R protein (an inhibitor of the interferon response)
-
Basic cell culture reagents and equipment
Procedure:
-
Cell Plating:
-
Plate target fibroblasts at a low to medium density to allow for proliferation during the reprogramming process.
-
-
Preparation of mRNA-Lipid Complexes:
-
For each well of a 6-well plate, dilute the OSK mRNAs in Opti-MEM.
-
In a separate tube, dilute the RNA transfection reagent in Opti-MEM.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh medium, optionally containing B18R protein to suppress the innate immune response.
-
Add the mRNA-lipid complexes to the cells dropwise.
-
Incubate the cells for 4-6 hours.
-
-
Daily Transfection and Culture:
-
After the incubation period, replace the transfection medium with fresh iPSC reprogramming medium.
-
Repeat the transfection procedure daily for approximately 10-18 days.
-
Monitor the cells for the appearance of iPSC colonies, which typically emerge after the last transfection.
-
-
Colony Isolation and Expansion:
-
Once iPSC colonies are mature, they can be manually isolated and expanded in feeder-free conditions.
-
Workflow for mRNA-Based OSK Reprogramming
Caption: Workflow for mRNA-Based OSK Reprogramming.
Protocol 3: Recombinant Protein Transduction for OSK Expression
This is another integration-free method that involves the direct delivery of OSK proteins into the cells. The proteins are typically fused to a cell-penetrating peptide, such as a poly-arginine tag, to facilitate their uptake.
Materials:
-
Target somatic cells (e.g., murine embryonic fibroblasts)
-
Recombinant OCT4, SOX2, and KLF4 proteins fused to a cell-penetrating peptide (e.g., 11R)
-
Fibroblast growth medium
-
iPSC reprogramming medium
-
Basic cell culture reagents and equipment
Procedure:
-
Cell Plating:
-
Plate target fibroblasts in a suitable culture vessel.
-
-
Protein Transduction:
-
Prepare a cocktail of the recombinant OSK proteins in the appropriate culture medium at the desired final concentration (e.g., 0.5-8 mg/mL).[7]
-
Add the protein-containing medium to the cells.
-
Incubate for a defined period (e.g., 6 hours) to allow for protein uptake.
-
-
Cyclical Treatment:
-
Reprogramming with proteins often requires sustained exposure. A cyclical treatment schedule is recommended. For example, treat the cells with the protein cocktail for a few hours each day or every other day for a period of 7-10 days.[7]
-
-
Monitoring and Colony Formation:
-
After the treatment cycles, continue to culture the cells in iPSC reprogramming medium.
-
Monitor for the appearance of iPSC colonies. This method generally has a lower efficiency and may require a longer time for colonies to emerge compared to other methods.[8]
-
-
Colony Isolation:
-
Once colonies have formed, they can be picked and expanded for further analysis.
-
Workflow for Protein-Based OSK Reprogramming
Caption: Workflow for Protein-Based OSK Reprogramming.
Signaling Pathways in OSK-Mediated Reprogramming
The induction of OSK expression triggers a cascade of molecular events that lead to the epigenetic and transcriptional remodeling of the somatic cell genome. Key signaling pathways and factors involved in this process are depicted below. This includes the upregulation of DNA demethylases TET1 and TET2, which are crucial for erasing the somatic epigenetic memory.[5] The Polycomb Repressive Complex 2 (PRC2) is also implicated in this process.[9] Additionally, the STAT3 and mTOR signaling pathways have been shown to play roles in cellular reprogramming and the maintenance of pluripotency.[10][11]
OSK-Induced Signaling Cascade for Cellular Reprogramming
Caption: OSK-Induced Signaling Cascade for Cellular Reprogramming.
References
- 1. A drug-inducible system for direct reprogramming of human somatic cells to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi‐omic rejuvenation of naturally aged tissues by a single cycle of transient reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically induced reprogramming to reverse cellular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically induced reprogramming to reverse cellular aging | Aging [aging-us.com]
- 5. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Generation of Induced Pluripotent Stem Cells Using Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Human iPSCs by Protein Reprogramming and Stimulation of TLR3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional and epigenetic mechanisms of cellular reprogramming to induced pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of crosstalk between STAT3 and mTOR signaling in driving sensitivity to chemotherapy in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jak/Stat3 signaling promotes somatic cell reprogramming by epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for OSK-1 Based Epigenetic Reprogramming: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic reprogramming using the transcription factors Oct4, Sox2, and Klf4 (OSK), a subset of the Yamanaka factors, has emerged as a promising strategy for cellular rejuvenation and tissue regeneration without inducing pluripotency and its associated tumorigenic risks. This approach focuses on resetting the epigenetic landscape of aged or damaged cells to a more youthful state, thereby restoring function. A notable application of this technology has been the restoration of vision in mouse models of aging and glaucoma through the in vivo reprogramming of retinal ganglion cells (RGCs).[1][2] This document provides detailed application notes, experimental protocols, and best practices for OSK-1 based epigenetic reprogramming, with a focus on in vivo applications.
Data Presentation: Quantitative Outcomes of this compound Reprogramming
The following tables summarize key quantitative data from studies on this compound-based epigenetic reprogramming, providing a clear comparison of the reported outcomes.
Table 1: Axon Regeneration and Neurite Outgrowth
| Parameter | Model System | Treatment | Outcome | Citation |
| Neurite Area Increase | Human Neurons (in vitro) | OSK Transduction | 15-fold greater than controls 9 days after injury.[1] | [1] |
| RGC Axon Extension | Mouse Optic Nerve Crush | Polycistronic OSK (12-16 weeks induction) | > 5 mm extension into the optic chiasm.[1] | [1] |
| RGC Survival | 12-month-old Mice | OSK Treatment | Doubled RGC survival.[1] | [1] |
| RGC Survival (OSK+ vs. OSK- cells) | Mouse Optic Nerve Crush | OSK Transduction | ~3 times greater survival in OSK-positive RGCs.[1] | [1] |
Table 2: Vision Restoration in Mouse Models
| Model | Treatment Duration | Outcome | Citation |
| Glaucoma | 2 months | Full restoration of impaired vision.[3][4][5][6] | [3][4][5][6] |
| Glaucoma | 11 months (prolonged expression) | Vision remained close to healthy levels.[3][4][5][6] | [3][4][5][6] |
| Aged Mice (1-year-old) | 4 weeks | Restoration of visual acuity and RGC electrical activity.[1] | [1] |
Table 3: Epigenetic Age Reversal
| Model System | Parameter | Outcome | Citation |
| Mouse RGCs (injury model) | DNA methylation age | OSK expression counteracted the injury-induced acceleration of DNAm age.[1] | [1] |
| Mouse RGCs (injury and aging) | DNA methylation aging signature | OSK reversed the DNAm aging signature.[1] | [1] |
| Human Keratinocytes | Epigenetic Age | Significant age reversal observed. | |
| Aged Mice (124 weeks old) | Median Remaining Lifespan | 109% increase in OSK-treated mice compared to controls.[7] | [7] |
Experimental Protocols
Adeno-Associated Virus (AAV) Production and Purification for In Vivo this compound Delivery
This protocol outlines the production of high-titer AAV vectors for in vivo delivery of the OSK polycistron. A dual AAV system (one for the tetracycline-responsive element (TRE)-driven OSK cassette and one for the reverse tetracycline-controlled transactivator (rtTA) or tetracycline-controlled transactivator (tTA)) is commonly used for inducible expression.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
AAV packaging plasmids (pHelper, pAAV-RC)
-
AAV transfer plasmid (containing TRE-OSK)
-
Polyethylenimine (PEI) transfection reagent
-
Opti-MEM
-
Lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl, pH 8.5)
-
Benzonase
-
Iodixanol (B1672021) gradients or other purification columns
-
PBS
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM with 10% FBS. Passage cells regularly to maintain high viability.
-
Transfection:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Prepare the DNA-PEI mixture in Opti-MEM. Combine the AAV transfer plasmid, pHelper, and pAAV-RC plasmid in a 1:1:1 molar ratio.
-
Add PEI to the DNA mixture, vortex briefly, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-PEI complexes dropwise to the cells.
-
-
Virus Production: Incubate the cells for 48-72 hours.
-
Harvesting:
-
Harvest the cells and the supernatant.
-
Lyse the cell pellet using freeze-thaw cycles or a lysis buffer.
-
-
Purification:
-
Treat the lysate with Benzonase to degrade cellular DNA.
-
Purify the AAV particles using an iodixanol gradient ultracentrifugation or affinity chromatography.
-
Concentrate and buffer-exchange the purified AAV into sterile PBS.
-
-
Titer Determination: Determine the viral genome titer using qPCR.
Intravitreal Injection of AAV in Mice
This protocol describes the procedure for delivering AAV-OSK vectors into the vitreous humor of the mouse eye to target retinal ganglion cells.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine (B1679620) hydrochloride
-
Hamilton syringe with a 33-gauge needle
-
AAV-OSK vector solution
-
Antibiotic ointment
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved protocol.
-
Pupil Dilation and Anesthesia: Apply a drop of topical proparacaine hydrochloride to the cornea for local anesthesia.
-
Injection:
-
Under a dissecting microscope, gently proptose the eye.
-
Using a 33-gauge Hamilton syringe, puncture the sclera just behind the limbus, avoiding the lens.
-
Slowly inject 1-2 µL of the AAV vector solution into the vitreous cavity.
-
Hold the needle in place for a few seconds after injection to prevent reflux.
-
-
Post-operative Care:
-
Apply a small amount of antibiotic ointment to the eye.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Characterization of Reprogrammed Retinal Ganglion Cells
a) Immunocytochemistry for Axon Regeneration
Materials:
-
Anterograde tracer (e.g., Cholera Toxin Subunit B - CTB) conjugated to a fluorescent dye
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant (e.g., 30% sucrose (B13894) in PBS)
-
OCT embedding medium
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-GFP for vector expression, anti-RBPMS for RGCs)
-
Secondary antibodies conjugated to fluorescent dyes
-
DAPI
-
Mounting medium
Procedure:
-
Tracer Injection: Two days before sacrificing the animals, perform an intravitreal injection of the fluorescently labeled anterograde tracer.
-
Tissue Harvest and Fixation: Euthanize the animal and enucleate the eyes. Fix the eyes and optic nerves in 4% PFA.
-
Cryoprotection and Embedding: Cryoprotect the tissues in 30% sucrose and embed in OCT.
-
Sectioning: Cut longitudinal sections of the optic nerve and cross-sections of the retina using a cryostat.
-
Staining:
-
Permeabilize and block the sections.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging: Image the sections using a fluorescence or confocal microscope to visualize and quantify regenerating axons.
b) DNA Methylation Analysis by Bisulfite Sequencing
Materials:
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR primers specific for bisulfite-converted DNA
-
Taq polymerase
-
Cloning vector and competent E. coli (for clonal analysis)
-
Sanger sequencing reagents or Next-Generation Sequencing platform
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from sorted RGCs or retinal tissue.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target regions of interest using primers designed to be independent of the methylation status.
-
Sequencing:
-
Sanger Sequencing: Clone the PCR products into a vector and sequence individual clones to determine the methylation status of single alleles.
-
Next-Generation Sequencing: Prepare a library from the PCR products and perform deep sequencing for a quantitative measure of methylation at each CpG site.
-
-
Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vivo this compound based epigenetic reprogramming and its characterization.
Caption: Experimental workflow for this compound based in vivo epigenetic reprogramming.
Signaling Pathways in this compound Reprogramming
This diagram depicts the key signaling pathways involved in this compound mediated epigenetic reprogramming and its downstream effects.
References
- 1. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming Restores Vision in Mice by Changing DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained Vision Recovery by OSK Gene Therapy in a Mouse Model of Glaucoma | Semantic Scholar [semanticscholar.org]
- 4. Sustained Vision Recovery by OSK Gene Therapy in a Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained Vision Recovery by OSK Gene Therapy in a Mouse Model of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biorxiv.org [biorxiv.org]
Application of OSK-1 in Regenerative Medicine: Revitalizing Neuronal Health Through Epigenetic Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor cocktail OSK-1, comprising Oct4, Sox2, and Klf4, has emerged as a groundbreaking tool in regenerative medicine. Initially recognized for its role in inducing pluripotency, recent studies have unveiled its remarkable capacity to reverse age-related functional decline and promote regeneration in the central nervous system (CNS), particularly in the context of vision restoration. By resetting the epigenetic landscape of aged or damaged neurons, this compound therapy offers a novel paradigm for treating neurodegenerative diseases and injuries.
These application notes provide a comprehensive overview of the use of this compound in promoting retinal ganglion cell (RGC) survival, axon regeneration, and functional vision recovery. Detailed protocols for in vivo gene delivery and methods for assessing therapeutic efficacy are outlined to facilitate further research and development in this exciting field.
Principle of Action: Epigenetic Rejuvenation
The therapeutic effects of this compound are primarily attributed to its ability to induce epigenetic reprogramming.[1] Ectopic expression of this compound in mature neurons initiates a cascade of events that restore a more youthful epigenetic state. This process is critically dependent on the activity of the Ten-Eleven Translocation (TET) DNA demethylases, TET1 and TET2.[1]
The proposed mechanism involves the binding of this compound to genomic regions, leading to the recruitment of TET enzymes. These enzymes actively demethylate the DNA, erasing age- and injury-induced aberrant methylation patterns and re-establishing a youthful gene expression profile.[1] This epigenetic rejuvenation enhances the intrinsic regenerative capacity of neurons without altering their fundamental cellular identity.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated epigenetic reprogramming.
Quantitative Data Summary
The efficacy of this compound treatment has been quantified in various preclinical models of optic nerve injury and glaucoma. The following tables summarize key findings.
Table 1: Retinal Ganglion Cell (RGC) Survival after Optic Nerve Crush
| Treatment Group | Age of Mice | Post-Injury Timepoint | RGC Survival Rate (%) | Statistical Significance | Reference |
| Control (No this compound) | 3 months | 2 weeks | ~33.7% | - | [2] |
| This compound | 3 months | 2 weeks | Doubled vs. Control | p < 0.001 | [1] |
| Control (No this compound) | 12 months | 2 weeks | Not specified | - | [1] |
| This compound | 12 months | 2 weeks | Doubled vs. Control | Not specified | [1] |
Table 2: Axon Regeneration after Optic Nerve Crush
| Treatment Group | Duration of this compound Induction | Distance from Crush Site | Number of Regenerating Axons | Statistical Significance | Reference |
| Control (No this compound) | - | 0.5 mm | Minimal | - | [3] |
| This compound | 4 weeks | 0.5 mm | Significantly Increased | p < 0.001 | [3] |
| This compound | 12-16 weeks | > 5 mm (into optic chiasm) | Robust Regeneration | Not specified | [3] |
Table 3: Vision Restoration in a Mouse Model of Glaucoma
| Treatment Group | Treatment Duration | Outcome | Result | Statistical Significance | Reference |
| Control (No this compound) | - | Visual Acuity | Continued decline | - | [4][5] |
| This compound (Continuous) | 2 months | Visual Acuity | Restored to healthy levels | p < 0.05 | [4][5] |
| This compound (Continuous) | 11 months | Visual Acuity | Maintained near healthy levels | Not specified | **[4][5] |
| This compound (Doxycycline-inducible) | 8 weeks | Visual Acuity | Restored to healthy levels | p < 0.05 | [4][5] |
Experimental Protocols
Protocol 1: AAV-Mediated this compound Delivery to Mouse Retinal Ganglion Cells
This protocol outlines the in vivo delivery of this compound to RGCs in mice using an adeno-associated virus (AAV) vector system. A doxycycline-inducible (Tet-On) system is recommended for temporal control of this compound expression.[3][4]
Materials:
-
AAV2 vectors:
-
AAV2-TRE-OSK (polycistronic construct of Oct4, Sox2, and Klf4 under a Tetracycline Response Element promoter)
-
AAV2-CMV-rtTA (reverse tetracycline-controlled transactivator driven by a CMV promoter)
-
-
C57BL/6J mice (age- and sex-matched)
-
Doxycycline (B596269) hyclate (2 mg/mL in drinking water, protected from light)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical proparacaine (B1679620)
-
10 µL Hamilton syringe with a 33-gauge or 34-gauge blunt needle
-
Dissecting microscope
-
Sterile surgical instruments
Procedure:
-
AAV Vector Preparation:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Place the mouse on a stereotaxic frame or a stable platform under a dissecting microscope.
-
Apply a drop of topical proparacaine to the cornea of the eye to be injected.
-
-
Intravitreal Injection:
-
Using a sterile 30-gauge needle, create a small puncture in the sclera approximately 1 mm posterior to the limbus.
-
Carefully insert the 33- or 34-gauge blunt needle of the Hamilton syringe through the puncture site into the vitreous cavity.
-
Slowly inject 1-2 µL of the AAV vector mixture into the vitreous.[5]
-
Hold the needle in place for 1-2 minutes post-injection to prevent reflux of the viral suspension.
-
Slowly withdraw the needle.
-
Apply a topical antibiotic ointment to the eye.
-
-
Induction of this compound Expression:
-
For the Tet-On system, provide drinking water containing 2 mg/mL doxycycline to the mice.[5] Prepare fresh doxycycline solution every 2-3 days.
-
House the mice under standard conditions and monitor for any adverse effects.
-
The following diagram illustrates the experimental workflow for AAV-mediated this compound delivery and subsequent analysis.
Protocol 2: Quantification of Retinal Ganglion Cell Survival
This protocol describes a method for quantifying RGC survival in retinal flat mounts using immunohistochemistry.
Materials:
-
Mouse eyes (fixed in 4% paraformaldehyde)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-NeuN or anti-RBPMS (RGC-specific markers)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Retina Dissection and Flat-Mounting:
-
Enucleate the eyes and post-fix in 4% PFA for 1 hour.
-
Dissect the retina from the eyecup in PBS.
-
Make four radial cuts to flatten the retina.
-
Mount the retina on a microscope slide with the ganglion cell layer facing up.
-
-
Immunohistochemistry:
-
Wash the retinas three times in PBS.
-
Permeabilize and block the retinas in blocking buffer for 1-2 hours at room temperature.
-
Incubate with the primary antibody (e.g., anti-NeuN) overnight at 4°C.
-
Wash the retinas three times in PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash the retinas three times in PBS.
-
Mount the retinas with mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images from standardized regions of the retina (e.g., central, middle, and peripheral quadrants) using a fluorescence microscope.
-
Count the number of NeuN-positive or RBPMS-positive cells in each image.
-
Calculate the average RGC density (cells/mm²).
-
Compare the RGC density between treated and control groups to determine the percentage of RGC survival.
-
Protocol 3: Assessment of Axon Regeneration
This protocol details the use of an anterograde tracer, Cholera Toxin B subunit (CTB), to visualize and quantify regenerating axons in the optic nerve.
Materials:
-
Cholera Toxin B subunit conjugated to a fluorescent dye (e.g., Alexa Fluor 555)
-
Anesthetic cocktail
-
Hamilton syringe with a 33-gauge needle
-
4% paraformaldehyde in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
OCT embedding medium
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Anterograde Tracing:
-
Two days before the experimental endpoint, anesthetize the mouse.
-
Perform an intravitreal injection of 2 µL of fluorescently labeled CTB.
-
-
Tissue Processing:
-
At the experimental endpoint, euthanize the mouse and perfuse transcardially with 4% PFA.
-
Dissect the optic nerves and post-fix in 4% PFA overnight.
-
Cryoprotect the optic nerves by sequential incubation in 15% and 30% sucrose solutions.
-
Embed the optic nerves in OCT medium and freeze.
-
Cut longitudinal sections of the optic nerve using a cryostat.
-
-
Image Acquisition and Quantification:
-
Acquire images of the optic nerve sections using a fluorescence microscope.
-
Identify the optic nerve crush site.
-
Count the number of CTB-labeled axons at defined distances distal to the crush site (e.g., 0.25 mm, 0.5 mm, 1 mm).
-
Measure the length of the longest regenerating axons.
-
Compare the number and length of regenerating axons between treated and control groups.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow from the underlying problem of neuronal aging and injury to the therapeutic application of this compound and the subsequent assessment of its efficacy.
Conclusion and Future Directions
This compound-mediated epigenetic reprogramming represents a promising strategy for regenerative medicine, particularly for CNS disorders characterized by neuronal loss and functional decline. The data presented herein demonstrate the potential of this compound to promote neuronal survival, axon regeneration, and functional recovery in models of optic nerve injury and glaucoma. The detailed protocols provide a framework for researchers to further investigate and optimize this therapeutic approach.
Future research should focus on elucidating the precise molecular mechanisms downstream of this compound and TET activation, refining the delivery systems for enhanced safety and efficiency, and translating these findings to larger animal models to pave the way for clinical applications in human patients.
References
- 1. umassmed.edu [umassmed.edu]
- 2. The Susceptibility of Retinal Ganglion Cells to Optic Nerve Injury is Type Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intravitreal Injection of AAV for the Transduction of Mouse Retinal Ganglion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Reprogramming of Specific Tissues Using OSK Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo reprogramming utilizing the transcription factors Oct4, Sox2, and Klf4 (OSK), sometimes in conjunction with c-Myc (OSKM), presents a groundbreaking approach for tissue regeneration and rejuvenation. This technology leverages the ability of these factors to induce cellular plasticity, effectively resetting the epigenetic landscape of aged or damaged cells towards a more youthful and functional state. These application notes provide a comprehensive overview of the principles, protocols, and key considerations for employing OSK-mediated reprogramming in a tissue-specific manner in vivo. The focus is on partial reprogramming, a strategy that avoids tumorigenesis by transient and controlled expression of the reprogramming factors, thereby offering a promising avenue for therapeutic development.[1][2][3]
Core Concepts
Partial in vivo reprogramming aims to rejuvenate cells and enhance tissue repair without inducing a fully pluripotent state, which carries the risk of teratoma formation.[1][2] This is typically achieved through cyclic or short-term expression of OSK(M) factors. The underlying mechanism involves the resetting of epigenetic marks, such as DNA methylation, to a more youthful pattern, leading to the restoration of youthful gene expression profiles and improved cellular function.[4]
Key Applications and Quantitative Data
The efficacy of OSK-mediated in vivo reprogramming has been demonstrated in various tissues. Below is a summary of key findings in tabular format for easy comparison.
| Tissue/Application | Animal Model | Delivery Method | Key Quantitative Outcomes | Reference |
| Vision Restoration (Retina) | Mouse (glaucoma model and aged mice) | AAV2 (intravitreal injection) with Tet-On/Off system | - Vision in a mouse model of glaucoma restored to healthy levels by 8 weeks.[5][6] - Sustained vision recovery for up to 11 months with continuous OSK expression.[5][6] - Youthful DNA methylation patterns and transcriptomes restored in retinal ganglion cells (RGCs).[4] | [4][5][6] |
| Axon Regeneration (Optic Nerve) | Mouse (optic nerve crush injury) | AAV2 (intravitreal injection) with Tet-Off system | - Significant improvement in axon regeneration and RGC survival.[4] - 15-fold greater neurite area in rejuvenated human neurons in vitro.[4] | [4] |
| Muscle Regeneration | Mouse (young) | Myofiber-specific OSKM induction | - Accelerated muscle regeneration. - 3-fold higher percentage of cycling satellite cells (Pax7+BrdU+).[7] | [1][8] |
| Lifespan Extension | Mouse (124-week-old) | AAV9 (systemic retro-orbital injection) with Tet-On system | - 109% extension in median remaining lifespan.[9] | [9] |
Experimental Protocols
Protocol 1: AAV-Mediated OSK Delivery for Retinal Reprogramming
This protocol describes the use of an adeno-associated virus (AAV) vector system for the inducible expression of OSK in retinal ganglion cells.
1. Vector System:
-
A dual AAV system is employed for inducible expression, commonly a Tet-On or Tet-Off system.[4][10]
-
AAV1: Carries the tetracycline (B611298) response element (TRE) promoter driving a polycistronic OSK expression cassette (e.g., AAV2-TRE-OSK).
-
AAV2: Carries the reverse tetracycline-controlled transactivator (rtTA) for the Tet-On system or the tetracycline-controlled transactivator (tTA) for the Tet-Off system, driven by a ubiquitous or cell-specific promoter (e.g., AAV2-CMV-rtTA).
-
-
AAV serotype 2 (AAV2) is effective for transducing retinal ganglion cells following intravitreal injection.[5] For systemic delivery, AAV9 is a suitable choice due to its broad tropism.[9]
2. Animal Model:
-
C57BL/6 mice are commonly used for studies on glaucoma and aging.
3. AAV Injection:
-
For retinal targeting, perform an intravitreal injection of a 1:1 mixture of the two AAV vectors. A typical injection volume is 1µl.[5]
-
For systemic delivery, retro-orbital injections can be performed.
4. Induction of OSK Expression:
-
Tet-On System: Administer doxycycline (B596269) (Dox) in the drinking water (e.g., 2mg/mL) to induce OSK expression.[5]
-
Tet-Off System: OSK is expressed in the absence of Dox. To turn off expression, provide Dox in the drinking water.
-
Cyclic Expression: To avoid continuous expression and reduce the risk of tumorigenesis, Dox can be administered in cycles (e.g., 2 days on, 5 days off).[2][11]
5. Post-Injection Monitoring and Analysis:
-
Monitor visual function using methods such as optomotor reflex (OMR).
-
Assess retinal structure and cell survival through histological analysis and immunohistochemistry for RGC markers (e.g., RBPMS).
-
Analyze gene expression and DNA methylation changes in isolated RGCs.
Protocol 2: Myofiber-Specific OSKM Induction for Muscle Regeneration
This protocol outlines a method for inducing OSKM expression specifically in myofibers to promote muscle regeneration.
1. Genetic Mouse Model:
-
Utilize a Cre-Lox system for tissue-specific expression. For example, cross mice carrying a floxed, Dox-inducible OSKM cassette with mice expressing Cre recombinase under a myofiber-specific promoter (e.g., Acta1-Cre).
2. Induction of OSKM Expression:
-
Administer Dox to the double-transgenic mice to induce OSKM expression specifically in myofibers.
-
A cyclic induction protocol is recommended (e.g., 2 days of Dox administration followed by 5 days of withdrawal, repeated).[8]
3. Muscle Injury Model:
-
Induce muscle injury, for example, through cardiotoxin (B1139618) injection into the tibialis anterior muscle.
4. Analysis of Muscle Regeneration:
-
Assess the extent of muscle regeneration through histological analysis (e.g., Hematoxylin and Eosin staining) at different time points post-injury.
-
Quantify satellite cell activation and proliferation by co-staining for Pax7 and proliferation markers like BrdU or Ki67.
-
Analyze the expression of genes involved in the satellite cell niche by RT-qPCR.
Protocol 3: Nanoparticle-Mediated Tissue-Specific mRNA Delivery (SORT)
Selective Organ Targeting (SORT) nanoparticles offer a non-viral method for delivering OSK mRNA to specific tissues.
1. SORT Nanoparticle Formulation:
-
SORT lipid nanoparticles (LNPs) are typically composed of an ionizable cationic lipid, a phospholipid, cholesterol, a PEG-lipid, and a "SORT molecule".[12][13]
-
The choice and percentage of the SORT molecule dictates the tissue specificity. For example, the incorporation of a permanent cationic lipid can target the lungs, while an anionic lipid can target the spleen.[13]
2. Preparation of SORT LNPs:
-
LNPs can be prepared using various methods, including pipette mixing, vortex mixing, or microfluidics.[12][14]
-
The mRNA encoding the OSK factors is encapsulated within the LNPs during their formation.
3. In Vivo Administration:
-
Administer the SORT LNPs systemically via intravenous injection.
4. Analysis of Reprogramming:
-
Assess mRNA delivery and expression in the target organ using methods like bioluminescence imaging (if a reporter gene is included) or RT-qPCR.
-
Evaluate the biological effects of OSK expression in the target tissue as described in the previous protocols.
Signaling Pathways and Molecular Mechanisms
Epigenetic Reprogramming via TET Enzymes
A crucial mechanism underlying the beneficial effects of OSK-induced reprogramming is the rejuvenation of the epigenome.
-
Role of TET1 and TET2: The DNA demethylases TET1 and TET2 are essential for OSK-mediated axon regeneration and vision restoration.[4]
-
Mechanism: OSK expression upregulates Tet1 and Tet2. These enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating a DNA demethylation cascade that restores a more youthful DNA methylation pattern.[4][15] This epigenetic "reset" leads to the re-expression of youthful genes.
Remodeling the Muscle Stem Cell Niche via Wnt Signaling
In skeletal muscle, OSKM expression in myofibers promotes regeneration by modulating the satellite cell niche.
-
Wnt4 Downregulation: OSKM expression in myofibers leads to the upregulation of p21, which in turn downregulates the expression and secretion of Wnt4.[8]
-
Satellite Cell Activation: Wnt4 is known to maintain satellite cell quiescence.[8] Its downregulation releases this inhibition, leading to the activation and proliferation of satellite cells, which are the muscle stem cells responsible for regeneration.
Experimental Workflows
AAV Delivery Workflow
SORT Nanoparticle Delivery Workflow
Safety and Considerations
-
Tumorigenesis: Sustained and high levels of OSK(M) expression in vivo can lead to the formation of teratomas.[1][2] It is crucial to employ transient and controlled expression systems, such as inducible vectors with cyclic administration of the inducer, to mitigate this risk.
-
Delivery Vehicle: The choice of delivery vehicle is critical for tissue specificity and safety. AAVs have a good safety profile for gene therapy, but the choice of serotype will influence tissue tropism. Nanoparticle-based delivery systems like SORT offer a non-viral alternative with tunable tissue specificity.
-
Dosage and Expression Levels: The dose of the vector and the resulting expression level of the reprogramming factors need to be carefully optimized to achieve the desired therapeutic effect without causing adverse events.
Conclusion
In vivo reprogramming with OSK factors is a powerful and promising strategy for regenerative medicine. By carefully selecting the delivery method, controlling the expression of the reprogramming factors, and targeting specific tissues, it is possible to achieve significant therapeutic benefits, including the restoration of tissue function and the reversal of age-related decline. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and advance this exciting field.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. In Vivo Amelioration of Age-Associated Hallmarks by Partial Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient transcription factor (OSKM) expression is key towards clinical translation of in vivo cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Sustained Vision Recovery by OSK Gene Therapy in a Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo partial reprogramming of myofibers promotes muscle regeneration by remodeling the stem cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ophed.com [ophed.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Organ Targeting Nanoparticle Platform for Nanoformulations - Nanomedicine - CD Formulation [formulationbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Early-stage epigenetic modification during somatic cell reprogramming by Parp1 and Tet2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking ASK-1 Induced Cellular Changes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Apoptosis Signal-regulating Kinase 1 (ASK-1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule involved in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] As a critical node in stress-induced signaling, ASK-1 activates downstream pathways, primarily the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, leading to cellular outcomes such as apoptosis, inflammation, and differentiation.[1] Given its central role in these processes, ASK-1 is a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
These application notes provide detailed methodologies for tracking the cellular changes induced by modulators of ASK-1 activity, such as small molecule inhibitors. The protocols outlined below will enable researchers to comprehensively assess the on-target effects and downstream consequences of ASK-1 inhibition.
Section 1: Monitoring ASK-1 Signaling Pathway Activation
A primary method to track the direct impact of an OSK-1 inhibitor is to measure the phosphorylation status of ASK-1 and its downstream targets.
Western Blotting for Phosphorylated Proteins
Western blotting is a widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation, in a complex mixture of proteins.
Protocol: Western Blot Analysis of ASK-1 Pathway Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T, or a relevant cell line for the disease model) at a suitable density and allow them to adhere overnight.
-
Pre-treat cells with the this compound inhibitor at various concentrations for 1-2 hours.
-
Induce ASK-1 activation with a known stressor (e.g., 1 mM H₂O₂ for 30 minutes or 10 ng/mL TNF-α for 15 minutes).
-
Include appropriate controls: untreated cells, vehicle-treated cells, and cells treated with the stressor alone.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated ASK-1 (e.g., p-ASK1 Thr845), phosphorylated MKK3/6, phosphorylated p38, and phosphorylated JNK overnight at 4°C. Also, probe for total protein levels of ASK-1, p38, and JNK as loading controls.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the total protein intensity for each target.
-
Table 1: Quantitative Analysis of ASK-1 Pathway Phosphorylation
| Treatment Group | p-ASK1/Total ASK1 (Relative Intensity) | p-p38/Total p38 (Relative Intensity) | p-JNK/Total JNK (Relative Intensity) |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| Stressor Alone | 5.2 | 4.8 | 4.5 |
| Stressor + this compound Inhibitor (1 µM) | 1.5 | 1.3 | 1.2 |
| Stressor + this compound Inhibitor (10 µM) | 0.8 | 0.9 | 0.8 |
Kinase Activity Assays
In vitro kinase activity assays can directly measure the enzymatic activity of ASK-1.[3]
Protocol: In Vitro ASK-1 Kinase Assay
-
Immunoprecipitation of ASK-1:
-
Lyse treated cells as described in the Western Blot protocol.
-
Incubate the cell lysates with an anti-ASK-1 antibody and protein A/G agarose (B213101) beads to immunoprecipitate endogenous ASK-1.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated ASK-1 complex.
-
Resuspend the beads in kinase assay buffer containing a substrate (e.g., recombinant inactive MKK6) and ATP (can be radiolabeled [γ-³²P]ATP for sensitive detection).
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody against the substrate (e.g., p-MKK6).
-
// Nodes Stress [label="Stress Stimuli\n(ROS, TNF-α, ER Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trx [label="Thioredoxin (Trx)", fillcolor="#FBBC05", fontcolor="#202124"]; ASK1_inactive [label="ASK1 (Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ASK1_active [label="ASK1 (Active)\n(p-Thr845)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK4_7 [label="MKK4/7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Responses [label="Cellular Responses\n(Apoptosis, Inflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; OSK1_Inhibitor [label="this compound Inhibitor", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Stress -> ASK1_inactive [label=" activates"]; Trx -> ASK1_inactive [label=" inhibits", arrowhead=tee]; Stress -> Trx [label=" oxidizes", style=dashed]; ASK1_inactive -> ASK1_active [label=" autophosphorylation"]; ASK1_active -> MKK3_6 [label=" phosphorylates"]; ASK1_active -> MKK4_7 [label=" phosphorylates"]; MKK3_6 -> p38 [label=" phosphorylates"]; MKK4_7 -> JNK [label=" phosphorylates"]; p38 -> Cellular_Responses; JNK -> Cellular_Responses; OSK1_Inhibitor -> ASK1_active [label=" inhibits", arrowhead=tee, color="#EA4335"]; }``` Caption: The ASK-1 signaling cascade.
Section 2: Analysis of Gene Expression Changes
Inhibition of the ASK-1 pathway is expected to alter the expression of genes involved in apoptosis and inflammation.
Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive method to quantify changes in the mRNA levels of specific genes.
Protocol: qPCR for Apoptosis and Inflammatory Gene Expression
-
Cell Treatment and RNA Extraction:
-
Treat cells with the this compound inhibitor and/or stressor as described previously.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for target genes (e.g., FOS, JUN, IL6, IL8, BCL2, BAX) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of target genes to the housekeeping gene.
-
Table 2: Relative mRNA Expression of ASK-1 Target Genes
| Treatment Group | FOS (Fold Change) | JUN (Fold Change) | IL6 (Fold Change) |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| Stressor Alone | 8.5 | 7.2 | 12.3 |
| Stressor + this compound Inhibitor (1 µM) | 2.1 | 1.8 | 3.5 |
| Stressor + this compound Inhibitor (10 µM) | 1.2 | 1.1 | 1.5 |
Diagram 2: qPCR Experimental Workflow
Caption: Workflow for qPCR analysis.
Section 3: Assessment of Cellular Phenotypes
The ultimate goal of modulating ASK-1 is to influence cellular outcomes like apoptosis and inflammation.
Apoptosis Assays
Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment:
-
Treat cells with the this compound inhibitor and/or a pro-apoptotic stimulus.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Table 3: Quantification of Apoptosis by Flow Cytometry
| Treatment Group | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Untreated Control | 2.1 | 1.5 |
| Pro-apoptotic Stimulus | 25.8 | 15.3 |
| Stimulus + this compound Inhibitor (1 µM) | 10.2 | 7.8 |
| Stimulus + this compound Inhibitor (10 µM) | 5.4 | 3.1 |
Cytokine Release Assays
Protocol: ELISA for Inflammatory Cytokines
-
Cell Treatment and Supernatant Collection:
-
Treat cells with the this compound inhibitor and/or an inflammatory stimulus (e.g., LPS).
-
Collect the cell culture supernatant at different time points.
-
-
ELISA:
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using a commercial kit for the cytokine of interest (e.g., IL-6, TNF-α).
-
Coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate to generate a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance using a plate reader.
-
Calculate the cytokine concentration based on a standard curve.
-
Table 4: Measurement of IL-6 Secretion by ELISA
| Treatment Group | IL-6 Concentration (pg/mL) |
| Untreated Control | 50 |
| Inflammatory Stimulus | 850 |
| Stimulus + this compound Inhibitor (1 µM) | 320 |
| Stimulus + this compound Inhibitor (10 µM) | 110 |
Diagram 3: Logic of Phenotypic Assays
Caption: Measuring phenotypic outcomes.
Conclusion
The methodologies described provide a comprehensive framework for characterizing the cellular effects of this compound modulators. By combining biochemical assays to probe the signaling pathway, molecular biology techniques to assess gene expression, and cell-based assays to measure phenotypic outcomes, researchers can gain a thorough understanding of a compound's mechanism of action and its therapeutic potential. The structured presentation of quantitative data in tables and the visualization of complex relationships in diagrams will facilitate data interpretation and communication.
References
Application Notes and Protocols for Stable OSK-1 Expression Using Lentiviral Vectors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the generation of stable mammalian cell lines expressing Apoptosis Signal-regulating Kinase 1 (ASK1), also referred to as OSK-1, using lentiviral vectors. This powerful technique enables long-term, stable expression of ASK1, facilitating research into its role in various signaling pathways and its potential as a therapeutic target.[1][2][3]
Introduction to Lentiviral Vectors for Stable Gene Expression
Lentiviruses, a type of retrovirus, are highly efficient vehicles for gene delivery into a wide range of cell types, including both dividing and non-dividing cells.[4] Their ability to integrate into the host cell genome makes them ideal for creating stable cell lines with long-term transgene expression.[1][3] Modern lentiviral systems have been engineered for safety, with the viral components necessary for replication separated onto multiple plasmids, rendering the resulting viral particles replication-incompetent.[4]
Experimental Workflow Overview
The overall workflow for generating stable this compound expressing cell lines involves several key stages: production of the lentiviral particles, titration to determine the viral concentration, transduction of the target cells, and subsequent validation of stable this compound expression.
References
Application Notes and Protocols for Transient Expression of OSKM Factors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various techniques to achieve transient expression of the Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc; OSKM). Transient expression is crucial for inducing cellular reprogramming and rejuvenation while minimizing the risks associated with permanent genetic modification, such as tumorigenesis.[1] This document outlines non-integrating methods, including mRNA transfection, adenoviral vector delivery, electroporation, episomal plasmids, and Sendai virus-mediated expression.
Introduction to Transient OSKM Expression
The forced, transient expression of OSKM transcription factors can reprogram somatic cells into a more youthful state, a process often referred to as partial or transient reprogramming.[2][3] This approach has garnered significant interest for its potential in regenerative medicine and drug discovery, aiming to reverse age-related cellular phenotypes without inducing a pluripotent state, thereby avoiding the risk of teratoma formation.[1][4][5] The choice of delivery method depends on factors such as the target cell type, desired expression duration, and experimental goals.
Data Presentation: Comparison of Transient Expression Techniques
The following table summarizes key quantitative parameters for the described transient expression methods. These values are approximate and can vary significantly based on cell type, vector design, and experimental conditions.
| Delivery Method | Typical Transfection/Transduction Efficiency | Duration of Expression | Reported Cell Viability | Key Advantages | Key Disadvantages |
| mRNA Transfection (LNP-formulated) | High (can exceed 90% in some cell types) | 1-7 days | High | Non-viral, no risk of genomic integration, tunable expression.[6] | Transient expression requires repeated transfections for sustained effect. |
| Adenoviral Vectors | High (can approach 100% in many cell types) | 7-14 days | Moderate to High | High efficiency in a broad range of dividing and non-dividing cells.[7] | Can elicit an immune response, potential for cytotoxicity at high MOIs.[8] |
| Electroporation | Variable (5-80%, highly cell-type dependent) | 2-7 days | Low to Moderate | Non-viral, simple, and cost-effective. | Can cause significant cell death, requires optimization for each cell type.[9][10] |
| Episomal Plasmids | Low to Moderate (0.001-0.1% for iPSC generation)[11] | Can persist for several cell divisions | Moderate | Non-integrating DNA-based system, prolonged expression compared to mRNA.[11] | Lower efficiency, requires selection for enrichment of transfected cells. |
| Sendai Virus | Very High (can be >90%) | Persists for several passages, can be cleared | High | Highly efficient, non-integrating RNA virus.[12] | Can be difficult to completely clear from cells, requires specific biosafety measures.[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: mRNA-based OSKM Transfection using Lipid Nanoparticles (LNPs)
This protocol describes the formulation of lipid nanoparticles for the delivery of OSKM-encoding messenger RNA (mRNA) to mammalian cells.
Materials:
-
OSKM mRNA (modified with 5-methoxyuridine (B57755) for reduced immunogenicity is recommended)
-
Ionizable lipid (e.g., SM-102)
-
Phospholipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS)
-
Microfluidic mixing device
-
Target cells (e.g., human dermal fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipofectamine MessengerMAX (for comparison with a commercial reagent)
-
Opti-MEM
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol at appropriate concentrations.
-
-
LNP Formulation using Microfluidics:
-
Combine the lipid stock solutions in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:phospholipid:cholesterol:PEG-lipid).
-
Dilute the OSKM mRNA in citrate buffer.
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-citrate buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous:organic).
-
Dialyze the resulting LNP-mRNA solution against PBS overnight at 4°C to remove ethanol and raise the pH.
-
Sterile-filter the final LNP-mRNA formulation through a 0.22 µm filter.
-
-
Cell Transfection:
-
Plate target cells in a 24-well plate to be 70-90% confluent on the day of transfection.
-
For LNP-mRNA: Add the formulated LNP-mRNA complex to the cells at a final mRNA concentration of 100-500 ng per well.
-
For Lipofectamine MessengerMAX (as per manufacturer's protocol):
-
In one tube, dilute 2 µg of mRNA in 100 µl of Opti-MEM.
-
In a separate tube, add 4 µl of Lipofectamine MessengerMAX to 100 µl of Opti-MEM and incubate for 10 minutes.
-
Combine the two solutions, mix gently, and incubate for 5 minutes at room temperature.
-
Add the complex to the cells.
-
-
Incubate the cells at 37°C and 5% CO₂.
-
-
Post-Transfection Analysis:
-
Monitor for protein expression at 24-72 hours post-transfection via immunofluorescence or western blotting.
-
Assess gene expression levels using qPCR.
-
Protocol 2: Adenoviral Vector-Mediated OSKM Transduction
This protocol outlines the production of adenoviral vectors expressing OSKM and their use for transducing target cells.
Materials:
-
Adenoviral shuttle plasmid containing the OSKM expression cassette.
-
Adenoviral backbone vector.
-
HEK293A cells.
-
Lipofectamine 2000.
-
DMEM with 10% FBS.
-
PBS.
-
Target cells.
Procedure:
-
Adenovirus Production:
-
Co-transfect HEK293A cells with the adenoviral shuttle plasmid and the backbone vector using Lipofectamine 2000 according to the manufacturer's protocol.[13]
-
Culture the cells for 7-10 days until cytopathic effect (CPE) is observed.
-
Harvest the cells and medium, and lyse the cells by three freeze-thaw cycles.
-
Amplify the viral stock by infecting fresh HEK293A cells.
-
Purify the adenovirus using a cesium chloride (CsCl) gradient or a commercial purification kit.
-
Titer the virus by plaque assay or qPCR.
-
-
Cell Transduction:
-
Plate target cells to be 70-80% confluent.
-
Infect the cells with the adenoviral vector at a multiplicity of infection (MOI) ranging from 10 to 100.
-
Incubate for 4-8 hours, then replace the virus-containing medium with fresh culture medium.
-
Culture the cells for 24-96 hours before analysis.
-
Protocol 3: Electroporation for Transient OSKM Expression
This protocol provides a general guideline for electroporating plasmid DNA encoding OSKM into fibroblasts. Parameters should be optimized for each cell type.[14]
Materials:
-
Plasmid DNA encoding OSKM factors.
-
Human primary fibroblasts.
-
Electroporation buffer (e.g., Opti-MEM or specialized electroporation buffers).
-
Electroporator (e.g., Neon™ Transfection System).
-
Electroporation cuvettes.
-
Cell culture medium.
Procedure:
-
Cell Preparation:
-
Harvest fibroblasts and resuspend them in the chosen electroporation buffer at a concentration of 1 x 10⁶ cells/100 µl.
-
-
Electroporation:
-
Mix the cell suspension with the OSKM plasmid DNA (e.g., 5-10 µg).
-
Transfer the mixture to an electroporation cuvette.
-
Apply the electric pulse using optimized parameters. For human primary fibroblasts, starting parameters could be an exponential wave pulse of 250 V, 500 µF, and 1000 Ω.[15]
-
Immediately after the pulse, transfer the cells to a culture dish containing pre-warmed medium.
-
-
Post-Electroporation Culture and Analysis:
-
Incubate the cells and monitor for expression after 24-72 hours.
-
Assess cell viability using a trypan blue exclusion assay.
-
Visualization of Workflows and Pathways
Experimental Workflow for mRNA-based OSKM Transfection
Caption: Workflow for transient OSKM expression using mRNA-loaded lipid nanoparticles.
General Signaling Pathway for Transient Reprogramming and Cellular Rejuvenation
Caption: Conceptual pathway of transient OSKM-induced cellular rejuvenation.
Functional Assays for Assessing Transient OSKM Expression
Immunofluorescence Staining for OSKM Protein Expression
This protocol allows for the visualization of OSKM protein expression and localization within transfected/transduced cells.[15][16][17][18][19]
Materials:
-
Cells cultured on coverslips.
-
PBS.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST).
-
Primary antibodies against Oct4, Sox2, Klf4, and c-Myc.
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
qPCR for Measuring OSKM Gene Expression
This protocol quantifies the mRNA levels of the OSKM transgenes.[20][21]
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
Primers specific for the OSKM transgenes and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from transfected/transduced cells and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression levels of the OSKM transgenes compared to the housekeeping gene and control cells.
Assays for Cellular Rejuvenation
Transient OSKM expression has been shown to induce cellular rejuvenation.[3][4][5] Key markers and assays to assess this include:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A hallmark of senescent cells. A decrease in the percentage of SA-β-gal positive cells indicates rejuvenation.
-
Epigenetic Clock Analysis: DNA methylation-based biomarkers can estimate biological age. A reduction in the predicted age after transient OSKM expression suggests rejuvenation.[22]
-
Mitochondrial Function Assays: Measurement of mitochondrial membrane potential, oxygen consumption rate, and reactive oxygen species (ROS) levels can indicate improved mitochondrial health.
-
Gene Expression Profiling: RNA sequencing can reveal a shift in the transcriptome towards a more youthful state.[22]
References
- 1. Transient transcription factor (OSKM) expression is key towards clinical translation of in vivo cell reprogramming | EMBO Molecular Medicine [link.springer.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. researchgate.net [researchgate.net]
- 5. Multi‐omic rejuvenation of naturally aged tissues by a single cycle of transient reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Viral and non-viral vectors in gene therapy: current state and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant sendai virus-mediated gene transfer to mouse pancreatic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
- 12. geg-tech.com [geg-tech.com]
- 13. genscript.com [genscript.com]
- 14. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 16. ptglab.com [ptglab.com]
- 17. ibidi.com [ibidi.com]
- 18. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. biotium.com [biotium.com]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
- 21. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 22. Multi-omic rejuvenation of human cells by maturation phase transient reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Application of OSK-1 in Disease Modeling and Drug Screening
For Researchers, Scientists, and Drug Development Professionals
The term "OSK-1" can refer to several distinct biological entities, each with significant applications in disease modeling and drug screening. This document provides detailed application notes and protocols for three such entities: OSK1 , a peptide toxin targeting potassium channels; OSK , an acronym for the transcription factors Oct4, Sox2, and Klf4 used in cellular reprogramming; and ASK1 (Apoptosis Signal-Regulating Kinase 1) and OSR1 (Oxidative Stress Responsive 1), key kinases in stress-response pathways.
Part 1: OSK1 Peptide as a Potassium Channel Blocker
The peptide toxin OSK1, isolated from scorpion venom, is a potent blocker of several types of potassium channels. Its high affinity and selectivity for specific channel subtypes make it a valuable tool for studying the physiological roles of these channels and for screening for novel therapeutic agents that target them.
Quantitative Data: OSK1 Inhibition of Potassium Channels
| Channel Subtype | IC50 (nM) | Cell Line | Reference |
| Kv1.1 | 0.6 | CHO cells | [1] |
| Kv1.2 | 5.4 | CHO cells | [1] |
| Kv1.3 | 0.014 | Human CD4 T cells | [1] |
| KCa3.1 | 225 | CHO cells | [1] |
Experimental Protocols
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of OSK1 on voltage-gated potassium channels (e.g., Kv1.3) expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cells expressing the target potassium channel
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2)
-
OSK1 peptide stock solution
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture cells expressing the target potassium channel on glass coverslips.
-
Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-step protocol to elicit potassium currents. For Kv1.3, a depolarizing step from a holding potential of -80 mV to +40 mV for 200 ms (B15284909) can be used.
-
Record baseline currents in the absence of the toxin.
-
Perfuse the cell with the external solution containing the desired concentration of OSK1.
-
Record currents in the presence of OSK1 until a steady-state block is achieved.
-
Wash out the toxin by perfusing with the external solution to assess the reversibility of the block.
-
Repeat steps 6-8 for a range of OSK1 concentrations to determine the IC50 value.
Experimental Workflow: OSK1 Electrophysiology
Part 2: OSK Transcription Factors for iPSC-Based Disease Modeling
The transcription factors Oct4, Sox2, and Klf4 (OSK) are essential for reprogramming somatic cells into induced pluripotent stem cells (iPSCs).[2] iPSCs derived from patients with genetic diseases provide a powerful platform for studying disease mechanisms and for screening potential therapeutic compounds in a patient-specific context.[3][4]
Quantitative Data: Not applicable in a tabular format for this section. Data from iPSC models is typically qualitative (phenotypic) or quantitative in the context of specific assays (e.g., protein levels, cell viability).
Experimental Protocols
This protocol outlines a general method for reprogramming patient-derived fibroblasts into iPSCs using viral vectors to deliver the OSK transcription factors.
Materials:
-
Patient-derived fibroblasts
-
Fibroblast growth medium (DMEM, 10% FBS, 1% penicillin-streptomycin)
-
Retroviral or lentiviral vectors encoding human OCT4, SOX2, and KLF4
-
iPSC medium (e.g., mTeSR1 or E8 medium)
-
Feeder cells (e.g., mouse embryonic fibroblasts, MEFs) or feeder-free matrix (e.g., Matrigel)
-
Basic fibroblast growth factor (bFGF)
Procedure:
-
Culture patient fibroblasts in fibroblast growth medium.
-
On day 0, seed fibroblasts at a density of 5 x 10^4 cells per well of a 6-well plate.
-
On day 1, transduce the fibroblasts with viral vectors encoding OCT4, SOX2, and KLF4.
-
On day 2, replace the medium with fresh fibroblast growth medium.
-
On day 3, passage the transduced cells onto a plate coated with feeder cells or a feeder-free matrix.
-
On day 4, switch to iPSC medium supplemented with bFGF.
-
Continue to culture the cells, changing the iPSC medium daily.
-
Between days 15-30, iPSC colonies with embryonic stem cell-like morphology should appear.
-
Manually pick and expand the iPSC colonies for characterization and downstream applications.
Experimental Workflow: iPSC Generation and Disease Modeling
Part 3: ASK1 and OSR1 Kinases in Disease Signaling and Drug Discovery
ASK1 and OSR1 are serine/threonine kinases that play crucial roles in cellular stress responses. Dysregulation of their signaling pathways is implicated in various diseases, including cardiovascular disorders and hypertension, making them attractive targets for drug development.[5][6][7]
Signaling Pathways
ASK1 is activated by various stress signals, such as reactive oxygen species (ROS) and tumor necrosis factor-alpha (TNF-α).[5] Activated ASK1 phosphorylates and activates downstream kinases, including MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively.[6] This cascade can lead to apoptosis, inflammation, and fibrosis.
OSR1 is a key component of the WNK-SPAK/OSR1 signaling pathway, which regulates ion transport and blood pressure.[7] WNK kinases phosphorylate and activate OSR1, which then phosphorylates and regulates the activity of ion co-transporters such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[7][8]
Quantitative Data: ASK1 Inhibitor Screening
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GS-4997 | ASK1 | N/A (Clinical Stage) | N/A | [9] |
| ASK1-IN-1 | ASK1 | 21 (Biochemical) | Kinase Assay | [10] |
| ASK1-IN-2 | ASK1 | 32.8 | Kinase Assay | [10] |
| ASK1-IN-6 | ASK1 | 7 (Biochemical) | Kinase Assay | [10] |
Experimental Protocols
This protocol describes a luminescent kinase assay to measure the activity of ASK1 and screen for potential inhibitors.
Materials:
-
Recombinant active ASK1 enzyme
-
ASK1 substrate (e.g., MKK6)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Test compounds (potential inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µl of each test compound dilution or vehicle control.
-
Add 2 µl of ASK1 enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Epigenetics of reprogramming to induced pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Alzheimer's Disease with Induced Pluripotent Stem Cells: Current Challenges and Future Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced Pluripotency and Gene Editing in Disease Modelling: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASK1 and its role in cardiovascular and other disorders: available treatments and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CUL3/KLHL3-WNK-SPAK/OSR1 pathway as a target for antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for Assessing Pluripotency Following OSK-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) using the transcription factors Oct4, Sox2, and Klf4 (OSK), often in combination with c-Myc (OSKM), is a cornerstone of regenerative medicine and disease modeling. Following OSK-1 treatment, a rigorous assessment of pluripotency is crucial to ensure the generated cells possess the defining characteristics of embryonic stem cells (ESCs): the ability to self-renew indefinitely and differentiate into all three primary germ layers—ectoderm, mesoderm, and endoderm.
These application notes provide a comprehensive guide to the standard protocols used to validate the pluripotent state of iPSCs. The included methodologies, quantitative data summaries, and visual workflows are intended to equip researchers with the necessary tools to confidently characterize their reprogrammed cell lines.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes for key pluripotency assays. These values serve as a general benchmark; however, it is important to note that results may vary depending on the specific iPSC line, reprogramming method, and culture conditions.
Table 1: Pluripotency Marker Expression by Immunocytochemistry (ICC) and Flow Cytometry
| Marker | Type | Cellular Localization | Expected Percentage of Positive Cells (Flow Cytometry) |
| OCT4 (POU5F1) | Transcription Factor | Nucleus | >90%[1] |
| SOX2 | Transcription Factor | Nucleus | >90% |
| NANOG | Transcription Factor | Nucleus | >90% |
| SSEA-4 | Glycolipid | Cell Surface | >95% |
| TRA-1-60 | Keratan Sulfate Proteoglycan | Cell Surface | >90%[1] |
| TRA-1-81 | Keratan Sulfate Proteoglycan | Cell Surface | >90% |
| Alkaline Phosphatase | Enzyme | Cell Surface | >95% |
Table 2: Pluripotency Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
| Gene | Fold Change vs. Somatic Cells (e.g., Fibroblasts) |
| POU5F1 (OCT4) | >100-fold increase |
| SOX2 | >100-fold increase |
| NANOG | >100-fold increase |
| LIN28 | >50-fold increase |
| REX1 (ZFP42) | >50-fold increase |
Note: Fold change values can vary significantly based on the specific somatic cell line used as a control and the efficiency of reprogramming.
Table 3: In Vivo Pluripotency Assessment - Teratoma Formation Assay
| Parameter | Expected Outcome |
| Cell Number Injected | 0.5 - 1 x 10^6 cells per site[2] |
| Mouse Strain | Immunodeficient (e.g., NOD/SCID, NSG)[3] |
| Injection Sites | Subcutaneous, Intramuscular, Kidney Capsule, Testis[2] |
| Time to Palpable Tumor | 3 - 10 weeks[3][4] |
| Success Rate (Tumor Formation) | 80 - 100%[5] |
| Histological Analysis | Presence of tissues from all three germ layers (ectoderm, mesoderm, endoderm) |
Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for Pluripotency Assessment
Caption: A general workflow for the characterization of putative iPSC clones after this compound treatment.
Diagram 2: Key Signaling Pathways in Pluripotency
Caption: Key signaling pathways involved in the maintenance of the pluripotent state in stem cells.
Detailed Experimental Protocols
Alkaline Phosphatase (AP) Staining
This protocol is a rapid and straightforward method to identify putative pluripotent stem cell colonies. Undifferentiated PSCs exhibit high levels of AP activity, which can be detected by a colorimetric reaction.
Materials:
-
Alkaline Phosphatase Staining Kit (e.g., from Millipore, Abcam, or ScienCell)[6][7][8]
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (often included in the kit)
-
Staining solution (prepared fresh from kit components)
Protocol:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Fix the cells with the provided fixation solution for 2 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells twice with PBS.
-
Prepare the AP staining solution according to the manufacturer's instructions. This usually involves mixing two or three components.
-
Incubate the cells with the staining solution for 10-15 minutes at room temperature in the dark.
-
Monitor the color development. Pluripotent colonies will stain red or purple, while differentiated cells and feeder cells will remain colorless.[7]
-
Aspirate the staining solution and wash the cells twice with PBS.
-
Add PBS to the wells to prevent drying and visualize the stained colonies under a bright-field microscope.
Immunocytochemistry (ICC) for Pluripotency Markers
ICC is used to visualize the expression and subcellular localization of key pluripotency-associated proteins.
Materials:
-
Primary antibodies (see Table 1 for examples)
-
Fluorophore-conjugated secondary antibodies
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Protocol:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Aspirate the culture medium and wash once with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (for intracellular markers like OCT4, SOX2, NANOG). For surface markers (SSEA-4, TRA-1-60), skip this step.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips with mounting medium or add imaging medium to the plate.
-
Visualize the cells using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR) for Pluripotency Gene Expression
qRT-PCR is a sensitive method to quantify the expression levels of pluripotency-associated genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., POU5F1, SOX2, NANOG) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Harvest cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to a somatic cell control.
Embryoid Body (EB) Formation for In Vitro Differentiation
This assay assesses the ability of iPSCs to differentiate into cells of the three germ layers in vitro.
Materials:
-
iPSC culture medium without bFGF
-
Low-attachment culture plates
-
Reagents for cell detachment (e.g., dispase, EDTA)
Protocol:
-
Grow iPSCs to 70-80% confluency.
-
Detach the iPSC colonies from the plate using dispase or EDTA to obtain small cell clumps.
-
Transfer the cell clumps to low-attachment plates in iPSC medium lacking bFGF.
-
Culture the cells in suspension for 8-14 days, allowing them to form spherical aggregates called embryoid bodies. Change the medium every 2 days.[9]
-
After the desired culture period, harvest the EBs for analysis.
-
Analysis:
-
Immunocytochemistry: Fix, embed, and section the EBs. Perform ICC for markers of the three germ layers:
-
qRT-PCR: Extract RNA from the EBs and perform qRT-PCR for the germ layer markers listed above.
-
Teratoma Formation Assay for In Vivo Differentiation
The teratoma assay is the gold standard for demonstrating pluripotency, as it shows the capacity of iPSCs to form complex, differentiated tissues from all three germ layers in an in vivo environment.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Matrigel
-
Anesthesia
-
Surgical tools
Protocol:
-
Harvest and resuspend 0.5-1 x 10^6 iPSCs in a solution of culture medium and Matrigel (typically a 1:1 ratio).
-
Anesthetize an immunodeficient mouse.
-
Inject the cell suspension into a suitable site (e.g., subcutaneously in the flank, intramuscularly in the hind limb, or under the kidney or testis capsule).[2]
-
Monitor the mice for tumor formation for up to 12 weeks.[2]
-
Once a palpable tumor reaches approximately 1-2 cm in diameter, euthanize the mouse and dissect the tumor.
-
Fix the tumor in 10% neutral buffered formalin, embed in paraffin, and section for histological analysis.
-
Stain the sections with Hematoxylin and Eosin (H&E) and have them evaluated by a pathologist for the presence of tissues derived from the three germ layers. Examples include:
-
Ectoderm: Neural rosettes, epidermal structures.
-
Mesoderm: Cartilage, bone, muscle, adipose tissue.
-
Endoderm: Glandular or gut-like epithelial structures.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the comprehensive assessment of pluripotency in iPSC lines generated through this compound mediated reprogramming. A combination of morphological, molecular, and functional assays is essential to confidently establish the pluripotent nature of newly derived iPSC lines, ensuring their suitability for downstream applications in research, drug development, and future therapeutic strategies.
References
- 1. Evaluation of commonly used ectoderm markers in iPSC trilineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial and temporal expression pattern of germ layer markers during human embryonic stem cell differentiation in embryoid bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardization of the Teratoma Assay for Analysis of Pluripotency of Human ES Cells and Biosafety of Their Differentiated Progeny | PLOS One [journals.plos.org]
- 4. Teratoma Formation Assay for Assessing Pluripotency and Tumorigenicity of Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Induced Pluripotent Stem Cells Develop Teratoma More Efficiently and Faster Than Human Embryonic Stem Cells Regardless the Site of Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. Alkaline Phosphatase Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
OSK-1 Reprogramming for Cellular Rejuvenation: A Technical Support Guide to Preventing Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing OSK-1 (Oct4, Sox2, Klf4) reprogramming technologies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and concerns related to mitigating the risk of tumorigenesis during cellular rejuvenation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tumorigenesis associated with cellular reprogramming?
A1: The risk of tumor formation, particularly teratomas, arises when somatic cells undergo complete reprogramming to a pluripotent state, similar to embryonic stem cells.[1][2][3] Continuous and uncontrolled expression of reprogramming factors, especially the original four Yamanaka factors (OSKM - Oct4, Sox2, Klf4, and c-Myc), can lead to the loss of cellular identity and the acquisition of tumorigenic potential.[4][5] The inclusion of the oncogene c-Myc significantly heightens this risk.[4][6][7]
Q2: How does excluding c-Myc from the reprogramming cocktail (using this compound) reduce the risk of cancer?
A2: The c-Myc transcription factor is a known oncogene that promotes cell proliferation and is associated with genetic instability.[1][4] By removing c-Myc and using only the core triad (B1167595) of Oct4, Sox2, and Klf4 (OSK), the oncogenic potential of the reprogramming process is significantly reduced.[4][6][7] Studies have shown that OSK alone is sufficient to induce epigenetic rejuvenation and restore youthful gene expression patterns without the pro-tumorigenic effects linked to c-Myc.[4][8][9]
Q3: What is "partial reprogramming" and how does it prevent tumorigenesis?
A3: Partial reprogramming is a strategy that aims to reset the epigenetic landscape of a cell to a more youthful state without erasing its differentiated identity.[9][10] This is achieved through transient or cyclic expression of OSK factors, which is halted before the cell reaches a fully pluripotent state.[5][8][11] This approach avoids the activation of pluripotency markers like Nanog, which are associated with oncogenicity, and has been shown to be a safer method for in vivo rejuvenation.[6]
Q4: Can this compound reprogramming be used to treat existing cancers?
A4: Interestingly, transient expression of OSKM factors in some cancer cells has been shown to limit tumor growth by inducing apoptosis (programmed cell death) and senescence (a state of irreversible cell cycle arrest).[12][13][14] Mechanistically, this can be mediated by the induction of the cell cycle inhibitor p21.[12][13] This suggests a potential therapeutic avenue for oncology, although this is still an active area of research.
Troubleshooting Guides
Issue 1: Detection of Pluripotency Markers (e.g., Nanog) Post-Reprogramming
Problem: Your experimental protocol for partial reprogramming is leading to the expression of pluripotency-associated markers, indicating a potential risk of tumorigenesis.
Troubleshooting Steps:
-
Reduce Duration of this compound Expression: The induction period may be too long. Shorten the duration of doxycycline (B596269) (or other inducing agents) administration in your inducible system.
-
Implement a Cyclic Expression Regimen: Instead of continuous expression, switch to a cyclic protocol (e.g., 2 days of induction followed by 5 days off).[11] This has been shown to prevent the establishment of a fully pluripotent state.
-
Lower the Dosage of the Inducing Agent: Titrate the concentration of the inducing agent to find the minimum level required for epigenetic rejuvenation without triggering the full pluripotency network.
-
Verify Exclusion of c-Myc: Ensure that your vector system exclusively expresses OSK and that there is no leaky expression of c-Myc.
-
Assess p53 Pathway Status: A compromised p53 tumor suppressor pathway can lower the threshold for tumorigenesis.[1] Ensure the cells you are working with have a functional p53 pathway.
Issue 2: Formation of Teratomas in Animal Models
Problem: In vivo experiments using this compound reprogramming are resulting in the formation of teratomas.
Troubleshooting Steps:
-
Strictly Enforce Transient Expression: Continuous, long-term expression of reprogramming factors is a known cause of teratomas.[5] Utilize a tightly controlled inducible system (e.g., Tet-On/Tet-Off) to ensure expression is transient.[6][15][16]
-
Use Non-Integrating Viral Vectors: Employ delivery systems like adeno-associated viruses (AAVs) that have a lower risk of genomic integration compared to retroviruses or lentiviruses.[3][10] This minimizes the chances of insertional mutagenesis activating oncogenes.
-
Optimize Delivery Route for Targeted Expression: For localized rejuvenation, consider direct tissue injection (e.g., intravitreal for retinal cells) to minimize systemic exposure and off-target effects.[16][17]
-
Monitor Animal Health Closely: Regularly monitor animals for any signs of tumor formation and conduct histological analysis to detect early dysplastic changes.[18]
Data Presentation: Strategies to Mitigate Tumorigenesis in this compound Reprogramming
| Strategy | Key Methodological Details | Expected Outcome | Key References |
| Exclusion of c-Myc | Utilize a 3-factor (OSK) polycistronic vector instead of the 4-factor (OSKM) cassette. | Reduced oncogenic potential while retaining rejuvenation effects. | [4][6][7] |
| Transient/Cyclic Expression | Induce OSK expression for short, defined periods (e.g., hours to a few days) or in cycles (e.g., 2 days on, 5 days off). | Reversal of age-related epigenetic markers without loss of cellular identity or tumor formation. | [5][8][11][18] |
| Partial Reprogramming | Halt OSK induction before the expression of late-stage pluripotency markers like Nanog. | Cellular rejuvenation without entering a tumorigenic pluripotent state. | [6][9] |
| Controlled Delivery Systems | Employ inducible systems (e.g., Tet-On/Tet-Off) delivered via vectors with low immunogenicity and integration risk (e.g., AAVs). | Precise spatiotemporal control over OSK expression, enhancing safety. | [6][10][15][16] |
Experimental Protocols & Visualizations
Protocol: AAV-Mediated Transient this compound Induction in Mice
This generalized protocol outlines a common approach for in vivo partial reprogramming.
-
Vector Preparation: Clone the polycistronic OSK cassette into an AAV vector under the control of a tetracycline-responsive element (TRE) promoter. A separate AAV vector should contain the reverse tetracycline-controlled transactivator (rtTA).
-
Virus Packaging: Package the vectors into an appropriate AAV serotype for your target tissue (e.g., AAV9 for systemic delivery, AAV2 for retinal delivery).
-
Animal Administration: Co-inject the AAV-TRE-OSK and AAV-rtTA vectors into the animal model via the desired route (e.g., intravenous, intravitreal).
-
Induction of this compound Expression: Administer doxycycline in the drinking water for a predetermined transient period (e.g., 48 hours).
-
Washout Period: Replace the doxycycline water with regular water to turn off this compound expression.
-
Analysis: After a recovery period, harvest tissues for analysis of epigenetic markers (e.g., DNA methylation clocks), gene expression (to confirm cellular identity is maintained), and histology (to check for any signs of dysplasia or tumors).
Diagrams
Caption: Workflow for AAV-mediated transient this compound reprogramming in vivo.
Caption: Simplified pathways in this compound reprogramming and tumorigenesis.
References
- 1. Prevention of tumor risk associated with the reprogramming of human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Possible Strategies to Reduce the Tumorigenic Risk of Reprogrammed Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. researchgate.net [researchgate.net]
- 6. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reprogramming Restores Vision in Mice by Changing DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemically induced reprogramming to reverse cellular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research of in vivo reprogramming toward clinical applications in regenerative medicine: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A single short reprogramming early in life initiates and propagates an epigenetically related mechanism improving fitness and promoting an increased healthy lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idus.us.es [idus.us.es]
- 13. Inhibition of lung tumorigenesis by transient reprogramming in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of lung tumorigenesis by transient reprogramming in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reprogramming to recover youthful epigeneticiInformation & Restore vision — OSK Therapy Explained | OrganiClinic [organiclinic.com]
- 16. ophed.com [ophed.com]
- 17. Organ‐Specific Dedifferentiation and Epigenetic Remodeling in In Vivo Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multi‐omic rejuvenation of naturally aged tissues by a single cycle of transient reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficiency in OSK-induced pluripotency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the generation of induced pluripotent stem cells (iPSCs) using Oct4, Sox2, Klf4, and c-Myc (OSKM).
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your iPSC experiments.
Issue 1: Low Reprogramming Efficiency or No Colonies
Q: I have transduced my somatic cells with OSKM factors, but I'm observing very few or no iPSC colonies. What could be the problem?
A: Low reprogramming efficiency is a common hurdle in iPSC generation. Several factors, from the initial cell source to the reprogramming conditions, can contribute to this issue. Here are some potential causes and troubleshooting steps:
-
Suboptimal OSKM Stoichiometry: The relative expression levels of the four Yamanaka factors are critical for successful reprogramming. An imbalance can hinder the process. Studies have shown that higher levels of Oct4 relative to Sox2 and Klf4 can significantly improve reprogramming efficiency.[1] For instance, one study found that a stoichiometry where Oct4 was in excess of the other three factors yielded the highest number of colonies.[1]
-
Inefficient Factor Delivery: The method used to deliver the OSKM factors significantly impacts efficiency. Viral vectors like lentivirus and Sendai virus are commonly used due to their high efficiency, though non-integrating methods are preferred for clinical applications to avoid the risk of insertional mutagenesis.[2] However, non-integrating methods such as episomal vectors can have lower reprogramming efficiencies.[3]
-
Starting Cell Type and Quality: The cell type used for reprogramming can influence efficiency. For example, keratinocytes have been reported to reprogram at a higher frequency and faster than fibroblasts.[4] The health and proliferation rate of the starting cells are also crucial. Senescent or slow-proliferating cells are more resistant to reprogramming.[5]
-
Culture Conditions: The culture environment plays a vital role. Ensure the use of appropriate iPSC medium, and consider the use of feeder layers or feeder-free matrix coatings. Additionally, small molecules can be used to enhance reprogramming efficiency by targeting key signaling pathways.
Issue 2: Partially Reprogrammed or Differentiated Colonies
Q: My iPSC colonies have formed, but they show signs of differentiation or appear to be only partially reprogrammed. How can I address this?
A: The appearance of differentiated or partially reprogrammed colonies is a frequent observation. Here’s how to troubleshoot this issue:
-
Incorrect Colony Morphology: Fully reprogrammed iPSC colonies have a distinct morphology: they are compact with well-defined edges and contain cells with a high nucleus-to-cytoplasm ratio.[6] Partially reprogrammed colonies may appear more diffuse or flatter. It is crucial to select and pick only the colonies with the ideal morphology for expansion.
-
Incomplete Epigenetic Reprogramming: Reprogramming involves extensive epigenetic remodeling. Incomplete reprogramming can lead to the persistence of somatic cell epigenetic memory, which can cause the cells to spontaneously differentiate.[7] Extended culture and careful colony selection can help in isolating fully reprogrammed lines.
-
Suboptimal Culture Conditions: Prolonged culture without passaging can lead to overcrowding and spontaneous differentiation. Ensure you are passaging your iPSCs at the optimal confluency (typically 70-80%).[8] Also, verify that your culture medium is fresh and contains all the necessary components to maintain pluripotency.
Issue 3: Cell Death and Contamination
Q: I'm experiencing significant cell death in my cultures, or I suspect contamination. What should I do?
A: Cell death and contamination are serious issues that can ruin an experiment. Here are some steps to take:
-
Cell Death Post-Transduction: Some level of cytotoxicity is expected 24-48 hours after viral transduction, which can be an indication of high viral uptake.[9] However, excessive cell death could point to a problem with the viral titer or the health of the starting cells.
-
Contamination: Contamination can be bacterial, fungal, or mycoplasma.[10]
-
Bacterial/Fungal Contamination: This is often visible as turbidity or filaments in the culture medium. If detected, discard the contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet.[10]
-
Mycoplasma Contamination: This is not visible to the naked eye but can affect cell growth and pluripotency. Regular testing for mycoplasma is highly recommended.[11] If a culture is positive, it is best to discard it.[11]
-
-
Poor Attachment After Passaging: Low attachment of iPSC colonies after passaging can be due to harsh dissociation methods or suboptimal coating of the culture plates.[12] Using a gentle dissociation reagent and ensuring an even and adequate coating of the matrix can improve attachment.[12]
Frequently Asked Questions (FAQs)
This section addresses common questions about the OSK-induced pluripotency process.
Q1: What is the typical efficiency of iPSC reprogramming?
A: The efficiency of iPSC reprogramming is generally low and can vary significantly depending on the method used and the starting cell type. For human fibroblasts, retroviral methods have a reported efficiency of 0.01-0.02%, while adenoviral vectors can be as low as 0.0002%.[2][13] Urine-derived cells have shown a much higher reprogramming efficiency of 0.1 to 4%.[14]
Q2: How does the stoichiometry of OSKM factors affect reprogramming?
A: The stoichiometry, or the relative ratio of the OSKM factors, is a critical determinant of reprogramming success.[15] Research indicates that a 1:1:1:1 ratio of Oct4, Sox2, Klf4, and c-Myc is effective, but increasing the relative amount of Oct4 can be beneficial.[7] Conversely, a relative decrease in Oct4 is detrimental to the process.[7] The length of the Klf4 isoform used in polycistronic vectors can also significantly impact reprogramming outcomes, with the longer isoform leading to more fully reprogrammed iPSCs.[16][17]
Q3: What are the key signaling pathways involved in iPSC reprogramming?
A: Several signaling pathways play crucial roles in regulating pluripotency and reprogramming. The Wnt/β-catenin pathway is essential for maintaining the naive pluripotent state in mouse embryonic stem cells.[18] The TGF-β signaling pathway has a dual role; its inhibition can promote the early stages of reprogramming, while its activation is important for maintaining pluripotency in established iPSC lines.[19][20]
Q4: How can I confirm that my cells are fully reprogrammed and pluripotent?
A: Confirming the pluripotency of your generated iPSCs is a critical step. This involves a series of characterization assays:
-
Morphology: As mentioned earlier, iPSC colonies should have a distinct, compact morphology.[6]
-
Marker Expression: Fully reprogrammed iPSCs express specific pluripotency markers such as OCT4, SOX2, NANOG, SSEA-4, and TRA-1-60. These can be detected using immunocytochemistry or flow cytometry.[11][13] Alkaline phosphatase (AP) staining is another common method to identify pluripotent colonies.[4][6]
-
Functional Assays: The gold standard for confirming pluripotency is the teratoma formation assay, where iPSCs are injected into immunodeficient mice to assess their ability to differentiate into all three germ layers (ectoderm, mesoderm, and endoderm).[11] In vitro differentiation into the three germ layers is another widely used method.
Q5: What are the risks associated with using viral vectors for iPSC generation?
A: While viral vectors like retroviruses and lentiviruses offer high reprogramming efficiency, their integration into the host genome poses risks.[3] This integration can lead to insertional mutagenesis, potentially activating oncogenes and increasing the risk of tumor formation.[4] For this reason, non-integrating methods such as Sendai virus, episomal vectors, or mRNA-based reprogramming are preferred for generating iPSCs for clinical applications.[4]
Data Presentation
Table 1: Comparison of Reprogramming Efficiency by Delivery Method
| Delivery Method | Typical Efficiency (Human Fibroblasts) | Integration Risk | Reference(s) |
| Retrovirus | 0.01% - 0.02% | High | [13] |
| Lentivirus | ~0.05% | High | [21] |
| Adenovirus | 0.0002% | Low (transient) | [2][13] |
| Sendai Virus | High | None | [2] |
| Episomal Vectors | 1-29 colonies per 10^7 cells | Low (can be lost over passages) | [3] |
| mRNA | 0.005% | None | [13] |
Table 2: Effect of OSKM Stoichiometry on Reprogramming Efficiency (Murine Embryonic Fibroblasts)
| OSKM Stoichiometric Ratio (Relative Expression) | Number of AP+ Colonies per 20,000 Seeded Cells | Reference(s) |
| Oct4 in excess over Sox2, Klf4, and c-Myc | 2,386 | [1] |
| Oct4 and c-Myc in excess over Sox2 and Klf4 | 1,593 | [1] |
| Average of 16 different stoichiometric combinations | ~600 | [1] |
Experimental Protocols
Protocol 1: Retroviral Transduction of Human Fibroblasts for iPSC Generation
This protocol provides a general outline for retroviral transduction. Specific details may vary based on the vectors and reagents used.
-
Cell Seeding: Seed human fibroblasts at a density of 1 x 10^5 cells per well in a 6-well plate and culture overnight.
-
Virus Preparation: On the same day, prepare retroviral supernatants containing the individual OSKM factors according to the manufacturer's instructions.
-
Transduction: The next day, replace the culture medium with the viral supernatant supplemented with polybrene (typically 4-8 µg/mL).
-
Incubation: Incubate the cells with the virus for 24 hours.
-
Medium Change: After 24 hours, remove the viral supernatant and replace it with fresh fibroblast medium.
-
Replating: Two days post-transduction, harvest the cells and replate them onto a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
iPSC Culture: The following day, switch to human embryonic stem cell (hESC) medium supplemented with bFGF. Change the medium daily.
-
Colony Emergence: iPSC colonies should start to emerge in 2-4 weeks.
-
Colony Picking: Manually pick colonies with the characteristic iPSC morphology for expansion.
Protocol 2: Feeder-Free Culture of Human iPSCs
This protocol outlines the steps for maintaining human iPSCs in a feeder-free system.
-
Plate Coating: Coat tissue culture plates with a suitable matrix (e.g., Matrigel or Vitronectin) according to the manufacturer's instructions. This typically involves incubating the plates with the diluted matrix for at least 1 hour at 37°C.[22]
-
Cell Passaging:
-
When iPSC colonies reach 70-80% confluency, aspirate the spent medium and wash the cells with DPBS.
-
Add a gentle, non-enzymatic passaging reagent (e.g., EDTA) and incubate at 37°C for 3-5 minutes to detach the colonies.
-
Gently dislodge the colonies and break them into small clumps.
-
Collect the cell clumps and centrifuge at a low speed (e.g., 200 x g) for 2-5 minutes.
-
Resuspend the cell pellet in iPSC medium, which may be supplemented with a ROCK inhibitor (e.g., Y-27632) for the first 24 hours to improve survival.
-
-
Seeding: Plate the cell clumps onto the pre-coated plates.
-
Medium Change: Change the medium daily. After the first 24 hours, use medium without the ROCK inhibitor.
Protocol 3: Alkaline Phosphatase (AP) Staining
This protocol is for identifying pluripotent stem cell colonies based on AP activity.
-
Fixation: Aspirate the culture medium and fix the cells with a fixation solution (e.g., 4% paraformaldehyde) for 2 minutes at room temperature.[12]
-
Washing: Wash the cells twice with a wash buffer (e.g., PBS with Tween-20).[12]
-
Staining: Prepare the AP staining solution according to the kit manufacturer's instructions. Add the staining solution to the cells and incubate in the dark for about 15 minutes.[12] Pluripotent colonies will stain red or purple.
-
Washing: Remove the staining solution and wash the cells twice with PBS.[12]
-
Imaging: Visualize the stained colonies under a light microscope.
Protocol 4: Immunocytochemistry for Pluripotency Markers
This protocol describes the general steps for staining iPSCs for pluripotency markers.
-
Fixation: Fix the cells grown on coverslips with 4% paraformaldehyde for 20 minutes at room temperature.[23]
-
Permeabilization (for intracellular markers): If staining for intracellular markers like OCT4 or NANOG, permeabilize the cells with a solution containing a detergent like Triton X-100 (e.g., 0.2% in PBS) for 10 minutes.[23]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with serum) for 1 hour.[23]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.[23]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.[23]
-
Imaging: Visualize the cells using a fluorescence microscope.
Mandatory Visualization
Caption: Experimental workflow for OSK-induced pluripotency.
Caption: Canonical Wnt signaling pathway in pluripotency.
Caption: TGF-β signaling pathway in reprogramming.
References
- 1. Optimal reprogramming factor stoichiometry increases colony numbers and affects molecular characteristics of murine induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Induced pluripotent stem cells: Generation methods and a new perspective in COVID-19 research [frontiersin.org]
- 3. Feeder-Free Culture & Passaging of Human iPS Cells Using Complete KnockOut™ SR XenoFree Feeder-Free Medium | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Alkaline Phosphatase Staining [en.bio-protocol.org]
- 5. TGF-β Family Signaling in Embryonic and Somatic Stem-Cell Renewal and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaline Phosphatase Live Stain for early identification of induced pluripotent stem cells | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Stoichiometric and temporal requirements of Oct4, Sox2, Klf4, and c-Myc expression for efficient human iPSC induction and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Induced Pluripotent Stem Cell Culture Protocols [sigmaaldrich.com]
- 10. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells After Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkaline Phosphatase Staining [bio-protocol.org]
- 13. Assessing iPSC Reprogramming Methods for Their Suitability in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparative View on Human Somatic Cell Sources for iPSC Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reprogramming of Human Fibroblasts into iPSCs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. OSKM stoichiometry determines iPS cell reprogramming|News & Events | CiRA | Center for iPS Cell Research and Application, Kyoto University [cira.kyoto-u.ac.jp]
- 18. researchgate.net [researchgate.net]
- 19. TGF-β signaling pathway in induced pluripotent stem cells reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TGFβ family signaling in human stem cell self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cira-foundation.or.jp [cira-foundation.or.jp]
- 23. reprocell.com [reprocell.com]
Technical Support Center: Optimizing Oct4, Sox2, and Klf4 Stoichiometry for Cellular Reprogramming
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on cellular reprogramming using the transcription factors Oct4, Sox2, and Klf4.
Frequently Asked Questions (FAQs)
Q1: What is the impact of varying the stoichiometry of Oct4, Sox2, and Klf4 on reprogramming efficiency?
The stoichiometry of the reprogramming factors Oct4, Sox2, and Klf4 is a critical determinant of the efficiency of induced pluripotent stem cell (iPSC) generation.[1][2][3][4][5] Research indicates that reprogramming efficiency is highly sensitive to the dosage of Oct4.[1][2][3] Generally, a relative increase in Oct4 expression enhances reprogramming efficiency, whereas increasing the relative ratios of Sox2 or Klf4 can decrease the efficiency of iPSC colony formation by more than five-fold.[1] Conversely, a relative decrease in Oct4 has been shown to be detrimental to the process.[1]
Q2: Is there an optimal ratio of Oct4, Sox2, and Klf4 for efficient iPSC generation?
Several studies have investigated the optimal stoichiometry of these transcription factors. One study identified an optimal ratio with high levels of Oct3/4, low levels of Sox2, and high levels of Klf4 (when used with c-Myc) to be significantly more efficient.[6][7] Specifically, this "Oct3/4-high, Sox2-low, Klf4-high, and c-Myc-high" ratio was found to be 88 times more efficient than the least effective ratio (Oct3/4-low, Sox2-high, Klf4-low, and c-Myc-low).[7] Another study suggests an optimal combination with a three-fold excess of Oct4 relative to equal amounts of Sox2, Klf4, and c-Myc.[3] It is important to note that the optimal ratio can be cell-type dependent. For instance, neural progenitor cells, which have high endogenous levels of Sox2, may require less or no exogenous Sox2 for efficient reprogramming.[1]
Q3: Can reprogramming be achieved without Oct4?
While Oct4 is widely considered a cornerstone of reprogramming, recent studies have shown that a combination of Sox2, Klf4, and c-Myc (SKM) can be sufficient to reprogram mouse somatic cells into iPSCs.[8] Interestingly, reprogramming in the absence of exogenous Oct4 can lead to iPSCs with improved developmental potential, as determined by their ability to generate all-iPSC mice in the tetraploid complementation assay.[8] This suggests that overexpression of Oct4 during reprogramming might lead to off-target gene activation and epigenetic abnormalities.[8] Furthermore, it has been demonstrated that the polycistronic expression of just Sox2 and Klf4 can be sufficient to induce pluripotency without exogenous Oct4, highlighting their core functional roles.[9]
Q4: What is the role of each factor (Oct4, Sox2, Klf4) in the reprogramming process?
Oct4 and Sox2 are known to bind cooperatively to the regulatory elements of key pluripotency genes, often forming autoregulatory loops to maintain the pluripotent state.[10] Klf4 can interact directly with Oct4 and Sox2, and these interactions are crucial for reprogramming.[11][12] Klf4, in conjunction with c-Myc, is involved in repressing somatic gene expression during the early stages of reprogramming and later cooperates with Oct4 and Sox2 to activate pluripotency genes.[5] The three factors, Oct4, Sox2, and Klf4 (OSK), can act as pioneer factors, binding to closed chromatin and initiating the reprogramming process.[13][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no iPSC colony formation | Suboptimal stoichiometry of reprogramming factors. | Titrate the relative expression levels of Oct4, Sox2, and Klf4. Start with a higher relative expression of Oct4 and lower relative expression of Sox2.[1][7] Consider using a polycistronic vector to ensure consistent stoichiometry. |
| Inefficient delivery of reprogramming factors. | Optimize your transfection or transduction method. Ensure high efficiency of vector delivery into the target cells. Different vector systems (retrovirus, lentivirus, Sendai virus, episomal vectors) have varying efficiencies and silencing kinetics.[1][3] | |
| Inappropriate target cell type. | Some cell types are more amenable to reprogramming than others. Consider using a different somatic cell source.[15] | |
| Partially reprogrammed colonies | Incorrect temporal expression of factors. | Ensure sustained expression of the reprogramming factors during the initial phases. However, for full reprogramming, the exogenous factors must eventually be silenced.[16] |
| Imbalanced stoichiometry. | An incorrect ratio of factors can lead to cells getting trapped in an intermediate state. Re-evaluate and optimize the relative expression levels of the transcription factors.[4] | |
| Poor quality of iPSC colonies (e.g., abnormal morphology, differentiation) | Aberrant epigenetic modifications due to factor overexpression. | Overexpression, particularly of Oct4, can lead to epigenetic abnormalities.[8] Consider reprogramming without exogenous Oct4 if developmental potential is a key endpoint.[8] |
| Genomic instability. | The reprogramming process can induce genomic instability. It is crucial to perform karyotyping and other quality control measures on the generated iPSC lines.[17] |
Quantitative Data Summary
Table 1: Effect of Relative Transcription Factor Expression on Reprogramming Efficiency
| Relative Expression Change | Effect on Reprogramming Efficiency | Reference |
| Increased Oct4 | Enhanced efficiency | [1] |
| Decreased Oct4 | Detrimental to efficiency | [1] |
| Increased Sox2 | Decreased efficiency by >5-fold | [1] |
| Increased Klf4 | Decreased efficiency by >5-fold | [1] |
Table 2: Comparison of Reprogramming Efficiencies with Different Factor Ratios
| Factor Ratio Combination | Relative Efficiency | Reference |
| Oct3/4-high, Sox2-low, Klf4-high, c-Myc-high | 88-fold higher than the worst ratio | [7] |
| Oct3/4-low, Sox2-high, Klf4-low, c-Myc-low | Worst effective ratio | [7] |
| 3-fold excess of Oct4 to equal Sox2, Klf4, c-Myc | Optimal for human iPSC induction | [3] |
Experimental Protocols
Methodology for Determining Optimal Transcription Factor Stoichiometry using Fluorescent Reporters and FACS
This protocol provides a general framework for optimizing the stoichiometry of Oct4, Sox2, and Klf4.
-
Vector Construction:
-
Generate bicistronic or polycistronic lentiviral or retroviral vectors.
-
Each vector should co-express one reprogramming factor (Oct4, Sox2, or Klf4) and a distinct fluorescent protein (e.g., GFP, RFP, BFP) linked by a 2A self-cleaving peptide sequence. This allows for the monitoring of individual factor expression at the single-cell level.[1][3]
-
-
Viral Production and Titration:
-
Produce high-titer lentiviral or retroviral particles for each construct.
-
Accurately titrate the viral vectors to control the multiplicity of infection (MOI) and, consequently, the expression levels of the reprogramming factors.
-
-
Transduction of Target Cells:
-
Transduce the target somatic cells (e.g., human fibroblasts) with different combinations and ratios of the viral vectors.
-
Include single-vector controls and a control with a known efficient stoichiometry.
-
-
Flow Cytometry Analysis and Sorting:
-
At 2-3 days post-transduction, harvest the cells.
-
Use a fluorescence-activated cell sorter (FACS) to analyze the expression levels of the different fluorescent proteins, which correspond to the expression levels of the individual reprogramming factors.
-
Sort the cell populations based on varying expression levels (e.g., high, medium, low) of each factor.[7]
-
-
iPSC Colony Formation Assay:
-
Plate the sorted cell populations onto feeder layers or in feeder-free conditions suitable for iPSC culture.
-
Culture the cells for 3-4 weeks, monitoring for the emergence of iPSC-like colonies.
-
-
Quantification and Characterization:
-
Stain the plates for markers of pluripotency, such as alkaline phosphatase or Nanog, to quantify the number of fully reprogrammed colonies.
-
Pick and expand individual colonies to establish iPSC lines.
-
Characterize the established lines for pluripotency markers, differentiation potential, and genomic integrity.
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Stoichiometric and temporal requirements of Oct4, Sox2, Klf4, and c-Myc expression for efficient human iPSC induction and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stoichiometric and temporal requirements of Oct4, Sox2, Klf4, and c-Myc expression for efficient human iPSC induction and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming factor stoichiometry influences the epigenetic state and biological properties of induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manipulation of KLF4 Expression Generates iPSCs Paused at Successive Stages of Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal Ratio of Transcription Factors for Somatic Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excluding Oct4 from Yamanaka Cocktail Unleashes the Developmental Potential of iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sox2 and Klf4 as the Functional Core in Pluripotency Induction without Exogenous Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The roles of the reprogramming factors Oct4, Sox2 and Klf4 in resetting the somatic cell epigenome during induced pluripotent stem cell generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Klf4 interacts directly with Oct4 and Sox2 to promote reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facilitators and Impediments of the Pluripotency Reprogramming Factors’ Initial Engagement with the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Comparative View on Human Somatic Cell Sources for iPSC Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms for Enhancing Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EBiSC best practice: How to ensure optimal generation, qualification, and distribution of iPSC lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo OSK-1 Expression
Welcome to the technical support center for researchers working with in vivo OSK-1 (Oct4, Sox2, Klf4) expression. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of controlling this compound expression in your experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during your in vivo experiments.
Issue 1: High Mortality or Adverse Health Effects in Animal Models
Question: My mice are losing significant weight and showing high mortality rates after inducing this compound expression. What could be the cause and how can I fix it?
Answer: Continuous, high-level expression of reprogramming factors in vivo is often toxic. Studies have shown that sustained induction of OSKM (Oct4, Sox2, Klf4, c-Myc) can lead to significant weight loss and high mortality within days.[1] The primary causes are typically related to loss of cellular identity, dysplasia, and teratoma formation, especially with potent, continuous expression.[1][2]
Troubleshooting Steps:
-
Implement a Cyclic Expression Protocol: Instead of continuous induction, switch to a cyclic regimen. A protocol consisting of 2 days of doxycycline (B596269) administration followed by 5 days of withdrawal has been shown to be safer and avoid tumor formation while still achieving beneficial effects.[1]
-
Reduce Doxycycline Concentration: The dose of the inducer (doxycycline) directly impacts the level of this compound expression. Try reducing the concentration in the drinking water. Successful studies have used concentrations ranging from 0.5 mg/ml to 1 mg/ml.[1][3]
-
Use a Single Copy Transgene System: To prevent excessive expression, utilize mouse models carrying only a single copy of the OSKM polycistronic cassette, as this can prevent the generation of iPSCs in vivo and reduce the risk of teratomas.[1]
-
Optimize the Delivery Vector: If using an AAV system, ensure the promoter driving this compound is tightly controlled. A tetracycline (B611298) response element (TRE) promoter is commonly used for its inducibility.[2]
Issue 2: Low or Undetectable this compound Expression
Question: I'm not observing the expected phenotypic changes, and qPCR/Western blot analysis shows low or no this compound expression. What are the potential reasons?
Answer: Achieving robust and consistent transgene expression in vivo can be challenging. The issue could stem from the delivery method, the induction system, or the animal model itself.
Troubleshooting Steps:
-
Verify Vector Delivery and Transduction:
-
AAV: Confirm the viral titer and injection protocol (e.g., retro-orbital, intravenous).[2][4] Use a reporter gene (e.g., GFP) in a separate control vector to visually confirm transduction efficiency in the target tissue. AAV9 is often chosen for its broad tissue distribution.[4][5]
-
Lipid Nanoparticles (LNPs): LNP-mediated mRNA delivery is transient. Ensure the LNP formulation is stable and optimized for your target tissue. The biodistribution of LNPs can be altered by their composition, which may affect delivery efficiency.[6]
-
-
Check the Induction System (Doxycycline-Inducible Models):
-
Doxycycline Administration: Ensure mice are consuming the doxycycline-containing water. Check for any issues with the water bottles or potential aversion by the animals.
-
rtTA Expression: In a two-component AAV system, both the rtTA-expressing vector and the TRE-OSK vector must be successfully delivered to the same cells for induction to occur.[2][4]
-
-
Analyze Expression Over Time: Exogenous this compound expression can decrease over time. In one study using non-viral vectors in tadpoles, expression was high at 3-7 days post-injection but decreased significantly by 14 days.[7] Monitor your expression at multiple time points.
Issue 3: Off-Target Effects or Loss of Cellular Identity
Question: I'm concerned about off-target effects and want to ensure that this compound expression is not causing unintended genetic modifications or loss of cell identity. How can I assess and mitigate this?
Answer: A major challenge in reprogramming is to achieve rejuvenation effects without pushing cells into a pluripotent state, which can lead to cancer.[2] While this compound expression is generally considered safer than OSKM, careful monitoring is crucial.
Mitigation and Assessment Strategies:
-
Use a c-Myc-free Cassette: The OSK combination (without c-Myc) has been shown to promote a youthful mRNA profile without inducing pluripotency markers like Nanog or causing a loss of cellular identity.[2]
-
Monitor for Pluripotency Markers: Perform qPCR or immunohistochemistry for pluripotency markers (e.g., Nanog) in your target tissues to ensure cells are not losing their identity.
-
Long-Term Safety Studies: Long-term induction of OSK (10-18 months) via an AAV9 system has been shown to be non-toxic, with no increase in tumor incidence.[2] If your protocol is novel, a long-term safety study is recommended.
-
Assess Genome-Wide Off-Targets: For gene-editing applications that may be combined with this compound, methods like GUIDE-seq or CIRCLE-seq can be used to identify potential off-target cleavage sites in vitro, which can then be verified in vivo.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for delivering this compound in vivo?
A1: The choice of delivery vector depends on the desired duration of expression and the target tissue.
-
Adeno-Associated Virus (AAV): This is the most common method for achieving long-term, stable expression. AAV9 is frequently used for systemic delivery due to its broad tropism.[2][4][5] It is often used in a two-vector, doxycycline-inducible system (one vector for rtTA, one for TRE-OSK) to allow for temporal control.[2][4]
-
Lipid Nanoparticles (LNPs): LNPs are used for transient delivery of mRNA.[6][10] This method avoids genomic integration and is suitable for short-term expression protocols. The composition of the LNP is critical for stability and targeting.[6][11]
Q2: How do I determine the correct AAV dosage for my mouse experiments?
A2: AAV dosage is critical and should be optimized based on the serotype, promoter, and target tissue. A common dose used in studies for systemic delivery in mice is 1E12 vector genomes (vg) per animal for each AAV component (e.g., one dose for AAV9-rtTA and another for AAV9-TRE-OSK).[4] This equates to a total dosage of approximately 6E13 vg/kg.[4] It is always recommended to perform a dose-response study to find the optimal balance between efficacy and potential toxicity for your specific application.
Q3: What kind of immune response should I expect from in vivo this compound expression?
A3: The expression of reprogramming factors can trigger an immune response. Studies have shown that partial reprogramming can lead to the infiltration of various immune cells, including Natural Killer (NK) cells and T-cells, into the target tissue.[3] NK cells, in particular, have been shown to recognize and eliminate cells undergoing reprogramming.[3] This immune clearance can act as an extrinsic barrier to the efficiency of in vivo reprogramming. If you suspect an immune response is limiting your experiment, you can analyze immune cell populations in the target tissue via flow cytometry.[3]
Q4: Can I use a constitutive promoter for this compound expression instead of an inducible system?
A4: While simpler, using a constitutive promoter is generally not recommended due to the high risk of toxicity and tumor formation from uncontrolled, continuous expression of reprogramming factors.[1] Inducible systems, like the doxycycline-regulated Tet-On system, provide crucial temporal control, allowing expression to be turned on and off.[2] This control is essential for establishing a safe protocol.[1]
Q5: What are the known side effects of doxycycline, and how can I control for them?
A5: Doxycycline itself can have off-target effects, including impairing mitochondrial function and altering cell proliferation.[12] To account for this, it is crucial to include a control group of animals that receive doxycycline but do not have the this compound transgene (or have only the rtTA vector).[12][13] This allows you to distinguish the effects of this compound expression from the side effects of the inducing agent.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies on in vivo this compound expression.
Table 1: AAV Delivery and Doxycycline Induction Parameters in Mice
| Parameter | Value | Animal Model | Study Focus | Reference |
| AAV Serotype | AAV9 | Wild-type C57BL6/J | Lifespan Extension | [4] |
| AAV Dosage | 1E12 vg/animal (for each of two vectors) | 124-week old mice | Lifespan Extension | [4] |
| Induction System | Doxycycline-inducible (Tet-On) | Progeroid and Wild-type | Amelioration of Aging | [1] |
| Doxycycline Dose | 1 mg/ml in drinking water | Wild-type and i4F mice | Immune Response | [3] |
| Induction Protocol | 2 days ON, 5 days OFF (Cyclic) | Progeroid mice | Safety/Efficacy | [1] |
| Induction Protocol | 1 week ON, 1 week OFF (Cyclic) | 124-week old mice | Lifespan Extension | [13] |
Table 2: Observed In Vivo Effects of OSK/OSKM Expression
| Effect | Magnitude | Animal Model | Treatment Details | Reference |
| Median Remaining Lifespan | 109% increase | 124-week old C57BL6/J mice | Systemic AAV9-OSK, cyclic Dox | [4] |
| Mortality (Continuous) | High mortality after 4 days | Wild-type 4F mice | Continuous Dox (1 mg/ml) | [1] |
| Tumor Formation (Cyclic) | No tumors observed | Progeroid mice | Cyclic Dox (2 days on/5 off) | [1] |
| Tumor Formation (Long-term) | No increase in tumor incidence | Young and aged mice | 10-18 months of continuous OSK | [2] |
Experimental Protocols
Protocol 1: Systemic AAV Delivery and Inducible this compound Expression in Mice
This protocol is based on methodologies described for lifespan extension studies.[4]
-
Vector Preparation:
-
Generate two AAV9 vectors:
-
AAV9.hEF1a-rtTA4: Expresses the reverse tetracycline transactivator (rtTA) under a constitutive promoter.
-
AAV9.TRE-OSK: Contains the polycistronic OSK expression cassette under the control of a Doxycycline-responsive TRE promoter.
-
-
Purify and titrate the vectors to a concentration of at least 1E13 vg/ml.
-
-
Animal Procedure:
-
Use aged (e.g., 124-week-old) C57BL6/J mice.
-
Administer the vectors via retro-orbital (RO) injection.
-
Inject 1E12 vg of each AAV vector per animal. A phosphate-buffered saline (PBS) injected group should be used as a control.
-
-
Induction of this compound Expression:
-
Prepare drinking water containing 1 mg/ml doxycycline and 5% sucrose (B13894) to encourage consumption.
-
Implement a cyclic induction schedule, such as 1 week of doxycycline water followed by 1 week of normal water, repeated for the duration of the experiment.[13]
-
Monitor animal health, body weight, and frailty scores regularly.
-
Protocol 2: Analysis of Immune Cell Infiltration
This protocol is adapted from a study investigating the immune response to partial reprogramming.[3]
-
Tissue Collection:
-
Following a period of doxycycline induction (e.g., 1 week), euthanize the mice.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Harvest the target organ (e.g., pancreas, liver) and place it in ice-cold PBS.
-
-
Single-Cell Suspension Preparation:
-
Mince the tissue finely with a scalpel.
-
Digest the tissue using an appropriate enzyme cocktail (e.g., collagenase, dispase, DNase I) at 37°C with agitation.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Lyse red blood cells using an ACK lysis buffer if necessary.
-
-
Flow Cytometry Staining and Analysis:
-
Count the viable cells and aliquot approximately 1-2 million cells per sample.
-
Stain the cells with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with a panel of fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45 for total immune cells, NK1.1 for NK cells, CD3 for T-cells, etc.).
-
Acquire the samples on a flow cytometer.
-
Analyze the data using software like FlowJo to quantify the different immune cell populations as a percentage of total live cells or CD45+ cells.
-
Visualizations: Pathways and Workflows
AAV-Mediated Inducible this compound Expression Workflow
References
- 1. In Vivo Amelioration of Age-Associated Hallmarks by Partial Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural killer cells act as an extrinsic barrier for in vivo reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradable Polymer-Lipid Nanoparticles for Effective In Vivo mRNA Delivery for MRS Spring Meeting 2024 - IBM Research [research.ibm.com]
- 7. Non-viral Expression of Mouse Oct4, Sox2, and Klf4 Transcription Factors Efficiently Reprograms Tadpole Muscle Fibers in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo CRISPR editing with no detectable genome-wide off-target mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted lipid nanoparticle platform for in vivo Delivery of mRNA therapeutics - American Chemical Society [acs.digitellinc.com]
- 11. Targeted Delivery of mRNA with Polymer-Lipid Nanoparticles for In Vivo Base Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Strategies to minimize off-target effects of OSK-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OSK-1.
Important Note: The designation "this compound" can refer to two distinct molecules in scientific literature. Please select the molecule relevant to your research to access the appropriate guidance.
-
ASK1 (Apoptosis Signal-Regulating Kinase 1): A protein kinase involved in stress and inflammatory signaling pathways.
-
OSK1 (alpha-KTx3.7): A peptide toxin isolated from scorpion venom that targets potassium channels.
ASK1 (Apoptosis Signal-Regulating Kinase 1)
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule activated by various stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals like TNF-α and lipopolysaccharide (LPS).[1][2] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively.[2] This signaling cascade plays a crucial role in cellular responses such as apoptosis, inflammation, and differentiation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary downstream signaling pathways activated by ASK1?
A1: ASK1 is a member of the MAP3K family and functions upstream of two major MAPK pathways.[2] It activates MKK4 (SEK1) and MKK7, which then phosphorylate and activate c-Jun N-terminal kinase (JNK). It also activates MKK3 and MKK6, leading to the phosphorylation and activation of p38 MAPK.[2] These pathways regulate a variety of cellular processes, including apoptosis, inflammation, and cell differentiation.[1][2]
Q2: How can I minimize off-target effects when using a small molecule inhibitor of ASK1?
A2: Minimizing off-target effects is crucial for accurate experimental results and therapeutic development. Consider the following strategies:
-
Dose-Response Analysis: Determine the minimal effective concentration of your inhibitor to reduce the likelihood of engaging off-target kinases.
-
Use of Structurally Unrelated Inhibitors: Confirm phenotypes observed with your primary inhibitor by using a second, structurally distinct ASK1 inhibitor.
-
Kinase Profiling: Perform in vitro kinase profiling assays against a broad panel of kinases to empirically determine the selectivity of your inhibitor.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete ASK1 and verify that the observed phenotype is consistent with pharmacological inhibition.
-
Control Experiments: In all experiments, include appropriate controls, such as vehicle-treated cells and cells treated with a non-targeting control compound.
Q3: What are some common readouts to measure ASK1 activity in cell-based assays?
A3: ASK1 activity can be assessed by measuring the phosphorylation of its direct downstream targets. Common methods include:
-
Western Blotting: Use phospho-specific antibodies to detect phosphorylated MKK3/6 or MKK4/7. You can also probe for phosphorylated p38 and JNK.
-
ELISA: Enzyme-linked immunosorbent assays can provide a quantitative measurement of phosphorylated downstream targets.
-
In-Cell Westerns/Immunofluorescence: These techniques allow for the visualization and quantification of target phosphorylation within fixed cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in phosphorylation assays | Non-specific antibody binding or excessive antibody concentration. | Optimize antibody dilutions and blocking conditions. Include appropriate isotype controls. |
| Inconsistent results between experiments | Variability in cell confluence, passage number, or stimulation conditions. | Standardize cell culture and experimental procedures. Ensure consistent timing and concentration of stimuli. |
| Toxicity observed with ASK1 inhibitor | Off-target effects or non-specific cytotoxicity of the compound. | Perform a dose-response curve to determine the IC50 and a parallel cytotoxicity assay (e.g., MTT or LDH release) to identify the toxic concentration range. Ensure the working concentration is well below the toxic threshold. |
ASK1 Signaling Pathway
Caption: The ASK1 signaling cascade activated by various stress stimuli.
OSK1 (alpha-KTx3.7 Scorpion Toxin)
OSK1 (alpha-KTx3.7) is a peptide toxin originally isolated from the venom of the scorpion Orthochirus scrobiculosus.[3] It is a potent blocker of several types of voltage-gated potassium (Kv) channels, with particularly high affinity for Kv1.3 channels.[3] Due to the role of Kv1.3 channels in T-lymphocyte activation, OSK1 and its analogs are being investigated as potential immunosuppressive agents.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of OSK1?
A1: OSK1 is a potent blocker of several voltage-gated potassium channels. It exhibits high potency for Kv1.1, Kv1.2, and Kv1.3 channels, and moderate potency for the calcium-activated potassium channel KCa3.1.[3]
Q2: How can I improve the selectivity of OSK1 for a specific potassium channel subtype?
A2: The selectivity of OSK1 can be altered through site-directed mutagenesis. For example, the analog [K16,D20]-OSK1, where glutamic acid at position 16 is replaced with lysine (B10760008) and lysine at position 20 is replaced with aspartic acid, shows increased potency for the Kv1.3 channel.[3] This strategy of mutating key residues can be employed to enhance selectivity for the desired target.
Q3: What experimental techniques can be used to measure the activity of OSK1 on ion channels?
A3: The primary technique for characterizing the effects of OSK1 on ion channels is electrophysiology .
-
Patch-Clamp: This is the gold standard for measuring the flow of ions through channels in real-time. Both whole-cell and single-channel patch-clamp configurations can be used to determine the inhibitory concentration (IC50) and the mechanism of block.
-
Automated Electrophysiology: High-throughput automated patch-clamp systems can be used for screening OSK1 analogs against a panel of ion channels to determine their selectivity profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in IC50 values | Instability of the peptide, variability in cell expression of the target channel, or issues with the electrophysiology rig. | Ensure proper storage and handling of the OSK1 peptide. Use a stable cell line with consistent channel expression. Regularly check and calibrate the electrophysiology setup. |
| Apparent lack of channel blockade | Incorrect voltage protocol, degradation of the peptide, or low expression of the target channel. | Verify that the voltage protocol is appropriate to elicit channel opening. Prepare fresh peptide solutions for each experiment. Confirm channel expression using molecular biology techniques (e.g., qPCR, Western blot) or by measuring robust currents before peptide application. |
Quantitative Data: IC50 Values of OSK1 and Analogs
| Peptide | Kv1.1 (nM) | Kv1.2 (nM) | Kv1.3 (nM) | KCa3.1 (nM) |
| OSK1 | 0.6 | 5.4 | 0.014 | 225 |
| [K16,D20]-OSK1 | - | - | 0.003 | - |
| Data from Mouhat et al. (2005).[3] A hyphen (-) indicates data not reported. |
Experimental Workflow: Assessing OSK1 Specificity
Caption: Workflow for determining the selectivity of OSK1 and its analogs.
References
- 1. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K+ channel types targeted by synthetic OSK1, a toxin from Orthochirus scrobiculosus scorpion venom - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: OSK-1 Mediated Cellular Rejuvenation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on OSK-1 (and OSKM) mediated cellular rejuvenation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound/OSKM-mediated cellular rejuvenation?
This compound (a subset of OSKM) or OSKM (Oct4, Sox2, Klf4, and c-Myc), also known as Yamanaka factors, are transcription factors capable of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In the context of rejuvenation, transient or partial expression of these factors is used to reverse age-associated cellular and molecular hallmarks without complete dedifferentiation, aiming to restore youthful cell function and improve tissue homeostasis.[1]
2. What are the primary barriers to successful this compound/OSKM-mediated rejuvenation?
The main challenges include:
-
Tumorigenicity: The risk of tumor formation due to the oncogenic nature of factors like c-Myc and the potential for residual pluripotent cells to form teratomas.[2]
-
Incomplete Reprogramming: Failure to achieve the desired rejuvenation effects, leading to a heterogeneous cell population with varied epigenetic ages.
-
Cellular Senescence: The induction of senescence as a natural barrier to reprogramming, which can limit the efficiency of the process.
-
Loss of Cellular Identity: Continuous expression of reprogramming factors can lead to the complete erasure of the original cell's identity and function.[3]
-
Low Efficiency: The inherently low success rate of reprogramming, requiring robust delivery and expression systems.
-
Delivery Method Challenges: Inefficient or immunogenic delivery of this compound/OSKM factors to target tissues in vivo.
3. What are the key differences between using OSK (Oct4, Sox2, Klf4) versus OSKM (with c-Myc)?
The inclusion of c-Myc significantly increases the efficiency and speed of reprogramming. However, c-Myc is a potent oncogene, and its use heightens the risk of tumorigenicity.[2] For rejuvenation studies where safety is paramount, many researchers opt to use an OSK cocktail to mitigate this risk, despite the potential for lower efficiency.
4. How can I monitor the extent of cellular rejuvenation?
Rejuvenation can be assessed through various biomarkers and functional assays, including:
-
Epigenetic Clocks: DNA methylation-based clocks (e.g., Horvath clock, GrimAge) can estimate the biological age of cells and tissues.[4][5][6]
-
Senescence Markers: Measuring the prevalence of senescent cells using markers like Senescence-Associated β-Galactosidase (SA-β-gal) staining and p16INK4a expression.[1][7][8][9][10]
-
Hallmarks of Aging: Assessing changes in mitochondrial function, DNA damage response (e.g., γH2AX foci), and telomere length.[1]
-
Transcriptomic Analysis: Comparing the gene expression profiles of treated cells to those of young and old control cells.[4]
-
Functional Assays: Evaluating tissue-specific function, such as regenerative capacity after injury or cognitive function in aged animals.
Troubleshooting Guides
Issue 1: Low Reprogramming/Rejuvenation Efficiency
| Potential Cause | Suggested Solution |
| Suboptimal Delivery of Reprogramming Factors | - Optimize Viral Transduction: For lentiviral or AAV vectors, ensure high viral titer and consider concentrating the viral stock. Test different multiplicities of infection (MOI) to find the optimal concentration for your cell type. Avoid repeated freeze-thaw cycles of viral stocks.[11] - Enhance Virus-Cell Contact: Use techniques like spinoculation (centrifuging plates after adding the virus) to improve contact between viral particles and cells. - Alternative Delivery Methods: For in vitro studies, consider non-integrating methods like Sendai virus, mRNA, or protein transduction to reduce cellular stress.[12] For in vivo work, select AAV serotypes with the appropriate tissue tropism. |
| Cellular Senescence as a Barrier | - Transient p53 Inhibition: The p53 pathway is a major barrier to reprogramming.[13][14][15][16] Transiently inhibiting p53 can significantly increase efficiency. However, this must be done with caution due to the risk of genomic instability. - Co-expression of Senolytic Factors: Consider co-expressing factors that can clear senescent cells or inhibit the senescence-associated secretory phenotype (SASP). |
| Inappropriate Cell Culture Conditions | - Use Reprogramming-Optimized Media: Utilize media formulations specifically designed for iPSC generation or maintenance, which may contain inhibitors of pathways that oppose pluripotency (e.g., GSK3β inhibitors). - Ensure Optimal Cell Density: Plate cells at a density that promotes healthy growth and efficient transduction. |
| Epigenetic Barriers | - Use of Small Molecules: Incorporate small molecules that can modulate the epigenetic landscape and enhance reprogramming. Examples include histone deacetylase (HDAC) inhibitors (e.g., valproic acid) and DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine). |
Issue 2: High Incidence of Tumorigenicity in vivo
| Potential Cause | Suggested Solution |
| Continuous Expression of Oncogenic Factors | - Utilize an OSK Cocktail: Omit c-Myc from the reprogramming cocktail to significantly reduce the risk of tumor formation.[2] - Implement a Transient/Cyclic Expression System: Use an inducible system (e.g., doxycycline-inducible Tet-On system) to express the factors for short, cyclical periods.[17][18] This has been shown to achieve rejuvenation effects while minimizing tumorigenicity. |
| Presence of Undifferentiated Pluripotent Cells | - Purification of Differentiated Cells: If differentiating rejuvenated cells for transplantation, use methods like Fluorescence-Activated Cell Sorting (FACS) to remove any remaining pluripotent cells that express surface markers like SSEA-4 or TRA-1-60. - Incorporate a Suicide Gene System: Engineer the cells with a drug-inducible suicide gene (e.g., herpes simplex virus thymidine (B127349) kinase) that allows for the elimination of any unwanted proliferating cells after transplantation. |
| Genomic Instability | - Use Non-Integrating Delivery Systems: For clinical applications, prioritize non-integrating delivery methods such as mRNA, Sendai virus, or episomal vectors to avoid insertional mutagenesis. |
Quantitative Data Summary
Table 1: In Vivo Lifespan Extension in Mouse Models with OSK/M Expression
| Mouse Model | Treatment Details | Median Lifespan Extension | Reference |
| Progeroid (LAKI 4F) | Cyclic OSKM induction (2 days on, 5 days off) | ~25% | [18] |
| Aged Wild-Type (124 weeks old) | AAV-mediated inducible OSK, weekly on/off cycles | 109% increase in median remaining lifespan | [17][19][20] |
Table 2: Reversal of Epigenetic Age in Murine Tissues
| Tissue | Treatment | Epigenetic Clock | Outcome | Reference |
| Pancreas, Liver, Spleen, Blood | Single cycle of transient OSKM expression | DNA methylation analysis | Reversion of age-associated DNA methylation changes | [4] |
| Heart, Liver | AAV-mediated inducible OSK | Lifespan Uber Clock (LUC) | Trend towards reduced epigenetic age | [17] |
Experimental Protocols
Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from established methods for detecting senescent cells in culture.[1][7][8][9][10]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure for Cultured Cells:
-
Wash cells twice with PBS.
-
Fix cells for 3-5 minutes at room temperature. Do not exceed 5 minutes.
-
Wash cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate at 37°C (without CO2) for 12-16 hours, or until a blue color develops.
-
Observe and count blue-stained (senescent) cells under a microscope.
Protocol 2: Assessment of Tumorigenicity in Immunodeficient Mice
This is a generalized protocol for assessing the teratoma-forming potential of iPSC-derived cells.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NOG)
-
Test cells (iPSC-derived) and positive control cells (e.g., undifferentiated iPSCs)
-
Matrigel (optional, can enhance engraftment)
-
Sterile PBS or culture medium for cell suspension
Procedure:
-
Harvest and count the test cells and positive control cells. Resuspend in sterile PBS or medium, with or without Matrigel.
-
Inject a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of the immunodeficient mice.
-
Monitor the mice regularly (e.g., weekly) for tumor formation at the injection site for a period of 8-12 weeks or longer.
-
If a tumor develops, measure its dimensions.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Perform histological analysis (e.g., H&E staining) on the tumors to identify tissues from the three germ layers (ectoderm, mesoderm, and endoderm), which is characteristic of a teratoma.[21][22][23]
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for this compound/M mediated cellular rejuvenation.
Caption: p53 signaling as a barrier to this compound/M mediated rejuvenation.
Caption: TGF-β signaling in the mesenchymal-to-epithelial transition during reprogramming.
References
- 1. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumorigenicity risk of iPSCs in vivo: nip it in the bud - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Multi‐omic rejuvenation of naturally aged tissues by a single cycle of transient reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Tissue Comparison of Epigenetic Aging Clocks in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Clock and Circadian Rhythms in Stem Cell Aging and Rejuvenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. buckinstitute.org [buckinstitute.org]
- 9. telomer.com.tr [telomer.com.tr]
- 10. [PDF] Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Semantic Scholar [semanticscholar.org]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Delivering Factors for Reprogramming a Somatic Cell to Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reversal of human cellular senescence: roles of the p53 and p16 pathways | The EMBO Journal [link.springer.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Periodic Reprogramming via Gene Therapy Doubles Remaining Life Span in Old Mice – Fight Aging! [fightaging.org]
- 18. In Vivo Amelioration of Age-Associated Hallmarks by Partial Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene Therapy-Mediated Partial Reprogramming Extends Lifespan and Reverses Age-Related Changes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gene Therapy Extends Lifespan and Reverses Age-Related Changes in Normal Aged Mice - Rapamycin Longevity News [rapamycin.news]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
How to improve the safety profile of OSK-1 gene therapy
Welcome to the technical support center for OSK-1 (Oct4, Sox2, Klf4) gene therapy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the safety profile of this innovative therapeutic approach. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern associated with this compound gene therapy?
A1: The primary safety concern with this compound gene therapy is the risk of tumorigenesis. The transcription factors Oct4, Sox2, and Klf4 are potent regulators of pluripotency and cellular reprogramming. Uncontrolled or prolonged expression of these factors could lead to the formation of tumors.[1] To mitigate this risk, the oncogene c-Myc is typically excluded from the reprogramming cocktail (using OSK instead of OSKM), and expression is placed under the control of inducible systems to allow for temporal control.[1]
Q2: Why is an inducible expression system, such as the Tet-On/Tet-Off system, recommended for this compound gene therapy?
A2: An inducible expression system provides a critical layer of safety by allowing for precise control over the timing and duration of this compound transgene expression. This is crucial for managing the powerful cellular reprogramming effects of the OSK factors. The Tet-On/Tet-Off system, which uses doxycycline (B596269) as a switch, enables researchers to turn gene expression on or off as needed, thereby minimizing the risk of uncontrolled cell proliferation and tumorigenesis.[2][3]
Q3: Which AAV serotypes are commonly used for delivering the this compound genes, and what are the considerations for selection?
A3: Adeno-associated virus (AAV) serotypes 2 and 9 (AAV2 and AAV9) are commonly used for delivering the this compound genes in preclinical studies.[2][4][5] The choice of serotype depends on the target tissue. For example, AAV2 has been used for direct injection into the eye to target retinal ganglion cells.[2][3] AAV9 is known for its ability to cross the blood-brain barrier and has been used for systemic delivery.[5] When selecting a serotype, it is important to consider its tropism for the target organ and the potential for pre-existing neutralizing antibodies in the host.
Q4: What are the main immunological challenges to consider with AAV-mediated this compound gene therapy?
A4: The main immunological challenges include:
-
Pre-existing neutralizing antibodies (NAbs): A significant portion of the human population has pre-existing NAbs to various AAV serotypes due to natural infection. These NAbs can neutralize the AAV vector upon administration, preventing it from reaching the target cells and delivering the this compound genes.
-
Immune response to the AAV capsid: Even in the absence of pre-existing immunity, the host can mount an immune response against the AAV capsid proteins. This can lead to the clearance of the vector and a reduction in the duration of transgene expression.
-
Immune response to the transgene product: The this compound transcription factors are human proteins, but their expression in non-target cells or at high levels could potentially trigger a cellular immune response, leading to the elimination of transduced cells.
Troubleshooting Guides
Issue 1: Inconsistent or Low Transgene Expression
Q: We are observing highly variable and lower-than-expected expression of the this compound transgenes after in vivo administration of our AAV vector with a Tet-On system. What could be the cause, and how can we troubleshoot this?
A: Inconsistent or low transgene expression with an AAV-Tet-On system can be due to several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Steps:
-
Validate Doxycycline Delivery and Dosage:
-
Problem: Inconsistent doxycycline (Dox) levels in the target tissue can lead to variable transgene induction. Administration in drinking water can be affected by the animal's drinking habits and potential dehydration.[6]
-
Solution: Consider alternative Dox delivery methods such as in the feed or via oral gavage for more consistent dosing.[6] Perform a dose-response study to determine the optimal Dox concentration that provides robust induction without toxicity.
-
-
Assess for Leaky Expression:
-
Problem: The Tet-On system can sometimes exhibit "leaky" or basal expression in the absence of Dox.[7][8] This can lead to a lower fold-induction and may have unintended biological consequences.
-
Solution: Use a highly sensitive reporter gene (e.g., luciferase) to quantify basal expression levels. If leakiness is high, consider using a more tightly controlled promoter or a modified Tet system with lower basal activity.[9][10]
-
-
Evaluate AAV Vector Titer and Quality:
-
Problem: Inaccurate vector titration or a high ratio of empty to full capsids can result in a lower effective dose of the gene therapy.
-
Solution: Use multiple methods to titrate your AAV vector, such as qPCR for vector genomes and ddPCR for more absolute quantification. Assess the empty-to-full capsid ratio using techniques like transmission electron microscopy (TEM) or analytical ultracentrifugation (AUC).
-
-
Check for Neutralizing Antibodies:
-
Problem: Pre-existing or induced neutralizing antibodies against the AAV capsid can prevent transduction of target cells.
-
Solution: Screen animals for pre-existing NAbs before vector administration. If NAbs are a concern, consider using a different AAV serotype or immunosuppressive agents.
-
Logical Troubleshooting Flow:
Issue 2: Suspected Off-Target Effects of this compound Expression
Q: We are concerned about potential off-target effects of this compound expression leading to unintended changes in cellular phenotype. How can we assess and mitigate these risks?
A: Assessing off-target effects of transcription factor overexpression is critical for safety. Unlike CRISPR-Cas9 where off-targets are often sequence-homologous, this compound off-targets are more likely to be due to the binding of these factors to non-canonical DNA sites or indirect effects on gene expression.
Assessment and Mitigation Strategies:
-
Whole-Genome Transcriptome Analysis (RNA-seq):
-
Purpose: To identify unintended changes in the gene expression profile of target and non-target cells.
-
Protocol: Isolate RNA from this compound expressing and control cells/tissues at various time points after induction. Perform RNA-seq and differential gene expression analysis to identify pathways that are unexpectedly altered.
-
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq):
-
Purpose: To map the genome-wide binding sites of Oct4, Sox2, and Klf4.
-
Protocol: Perform ChIP-seq for each of the OSK factors in transduced cells. This will reveal both intended and unintended binding sites, providing insight into direct off-target gene regulation.
-
-
Epigenetic Profiling:
-
Purpose: To assess global changes in the epigenetic landscape, such as DNA methylation and histone modifications.
-
Protocol: Use techniques like whole-genome bisulfite sequencing (WGBS) to analyze DNA methylation patterns. Unintended, widespread changes in the epigenome could indicate a loss of cellular identity.
-
-
Mitigation through Titrated and Pulsed Expression:
-
Strategy: Use the lowest effective dose of the AAV vector and the shortest duration of this compound expression necessary to achieve the desired therapeutic effect. Pulsed or intermittent doxycycline administration may be sufficient to induce rejuvenation effects while minimizing the risk of off-target events and tumorigenesis.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound gene therapy.
Table 1: Lifespan and Healthspan Improvement in Aged Mice
| Parameter | Control Group (Dox only) | TRE-OSK Group (AAV-OSK + Dox) | Percentage Improvement | Reference |
| Median Remaining Lifespan | 8.86 weeks | 18.5 weeks | 109% | [11][12][13] |
| Frailty Index Score | 7.5 | 6.0 | 20% | [11] |
Table 2: Epigenetic Age Reversal in Tissues of Aged Mice
| Tissue | Measurement | Result | Reference |
| Liver | DNA Methylation Age | Significant reduction compared to control | [11][13] |
| Heart | DNA Methylation Age | Significant reduction compared to control | [11][13] |
| Human Keratinocytes | DNA Methylation Age | Significant reversal of epigenetic age | [11][13] |
Table 3: AAV Biodistribution in Preclinical Models
| AAV Serotype | Administration Route | High Vector Genome Copy Tissues | Low/Undetectable Tissues | Reference |
| AAV2 | Intravenous | Liver, Heart | - | [14] |
| AAV5 | Intra-articular | Injected Joint, Draining Lymph Nodes | Gonads | [15] |
| AAV7 | Intravenous | Heart, Liver, Spleen | Brain | [16] |
| AAV9 | Intravenous | Heart, Liver, Skeletal Muscle, Brain | - | [16] |
Table 4: Pre-existing Neutralizing Antibodies in Animal Models
| Animal Model | AAV Serotype | Neutralizing Antibody Titer | Reference |
| Rats | AAV2, AAV6 | 1:2, 1:8 | [4] |
| Dogs | AAV6 | 1:1024 | [4] |
| Pigs | AAV1, 2, 6, 9 | >= 1:16 | [4] |
| Non-Human Primates | AAV5 | <= 1:32 | [17] |
Key Experimental Protocols
Protocol 1: Assessment of AAV Vector Biodistribution and Shedding
Objective: To determine the distribution of the AAV vector to target and non-target tissues and to assess the potential for shedding of the vector from the host.
Methodology:
-
Animal Dosing: Administer the AAV-OSK vector to the study animals via the intended clinical route. Include a control group receiving a vehicle control.
-
Sample Collection: At predetermined time points, collect a comprehensive set of tissues (including target organs, major organs, and gonads) and bodily fluids (blood, urine, feces, saliva).
-
DNA Extraction: Extract total DNA from all collected samples.
-
Quantitative PCR (qPCR): Use qPCR with primers and a probe specific to a unique region of the AAV vector genome (e.g., the promoter or the transgene) to quantify the number of vector genomes per microgram of host genomic DNA.
-
Data Analysis: Express the results as vector genome copies per cell or per microgram of DNA. Analyze the data to determine the tissue tropism of the vector and the clearance rate from various tissues and fluids.
Protocol 2: Monitoring Immune Responses to AAV and this compound
Objective: To evaluate the humoral and cellular immune responses to both the AAV capsid and the this compound transgene products.
Methodology:
-
Sample Collection: Collect serum and peripheral blood mononuclear cells (PBMCs) from animals at baseline (before vector administration) and at multiple time points post-administration.
-
Neutralizing Antibody (NAb) Assay:
-
Serially dilute the serum samples and incubate them with a known amount of a reporter AAV vector (e.g., AAV-luciferase).
-
Add the serum-virus mixture to permissive cells in culture.
-
After a set incubation period, measure the reporter gene expression (e.g., luciferase activity).
-
The NAb titer is the serum dilution that inhibits transduction by 50%.
-
-
Enzyme-Linked Immunospot (ELISpot) Assay for T-cell Responses:
-
Isolate PBMCs and stimulate them in vitro with peptide libraries spanning the AAV capsid proteins or the this compound proteins.
-
Use an ELISpot plate coated with an antibody against a specific cytokine (e.g., IFN-γ for Th1 responses, IL-4 for Th2 responses).
-
The number of spots corresponds to the number of cytokine-secreting T-cells specific to the peptides.
-
Visualizations
References
- 1. Chemically induced reprogramming to reverse cellular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutralizing Antibodies Against AAV Serotypes 1, 2, 6, and 9 in Sera of Commonly Used Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Doxycycline Delivery Methods for Tet-Inducible Gene Expression in a Subcutaneous Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leaky Expression of the TET-On System Hinders Control of Endogenous miRNA Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. fanaticalfuturist.com [fanaticalfuturist.com]
- 13. Rejuvenate Bio shows epigenetic reprogramming extends lifespan in normal mice [longevity.technology]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Potency and Biodistribution Studies of an AAV 5 Vector Expressing Human Interferon-β (ART-I02) for Local Treatment of Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Multiplexing AAV Serotype-Specific Neutralizing Antibodies in Preclinical Animal Models and Humans [mdpi.com]
Technical Support Center: Refining OSK-1 Delivery Methods for Targeted Cell Types
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the targeted delivery of Oct4, Sox2, Klf4, and c-Myc (OSK-1) reprogramming factors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for delivering this compound factors for targeted cell reprogramming?
A1: The two main strategies for delivering this compound factors are viral and non-viral vector systems.
-
Viral vectors , such as adeno-associated viruses (AAVs), are efficient at transducing a wide range of cell types, including non-dividing cells, and can be engineered with specific capsids to target certain tissues.[1][2] A dual AAV system under a tetracycline-inducible promoter has been used for controlled OSK expression in vivo.[3]
-
Non-viral vectors are gaining attention due to their lower immunogenicity and greater flexibility in cargo size.[4][5] These include:
-
Lipid nanoparticles (LNPs): These are effective for delivering messenger RNA (mRNA) encoding the this compound factors.[6][7][8] The transient nature of mRNA expression can be advantageous for avoiding long-term effects and genomic integration.[6]
-
Polymeric nanoparticles: These can be designed to be biocompatible and stable, offering a platform for targeted gene delivery.[4][9][10][11]
-
Q2: How can I achieve cell-type-specific delivery of this compound?
A2: Targeting specific cell types is crucial for minimizing off-target effects. Several strategies can be employed:
-
AAV Serotype Selection: Different AAV serotypes have natural tropisms for specific tissues. For example, AAV9 has been used for systemic delivery with broad distribution.[12]
-
Surface Ligand Conjugation: Nanoparticles (both lipid and polymeric) can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors specifically expressed on the target cell surface.[7][9]
-
Cell-Type-Specific Promoters: Incorporating a promoter that is only active in the target cell type into your expression vector ensures that the this compound genes are only transcribed in those cells.[13][14][15][16]
Q3: What are the advantages and disadvantages of viral versus non-viral delivery methods for this compound?
A3: The choice of delivery method depends on the specific experimental goals.
| Feature | Viral Vectors (e.g., AAV) | Non-Viral Vectors (e.g., LNPs) |
| Efficiency | Generally high transduction efficiency.[1] | Can have lower efficiency, but optimization is improving outcomes.[1][17] |
| Immunogenicity | Can elicit an immune response, which is a concern for in vivo applications.[6] | Generally lower immunogenicity.[4] |
| Cargo Capacity | Limited cargo size (e.g., ~4.7 kb for AAV). | More flexible, can accommodate larger nucleic acids.[10][11] |
| Genomic Integration | AAVs are largely non-integrating, but random integration can occur at low frequencies.[18] | No risk of genomic integration with mRNA delivery.[19] |
| Expression Duration | Can lead to long-term transgene expression.[1] | Transient expression, which can be safer for reprogramming factors.[6] |
| Production | Can be complex and time-consuming. | Generally easier and more scalable to produce.[17] |
Q4: How can I assess the efficiency of cellular reprogramming?
A4: Reprogramming is a stochastic process, and its efficiency can be evaluated using several markers and methods:[20]
-
Morphological Changes: Successful reprogramming is often accompanied by a change in cell morphology, such as the mesenchymal-to-epithelial transition (MET).[21]
-
Pluripotency Markers: Assess the expression of pluripotency-associated genes and proteins like Nanog, SSEA1, and alkaline phosphatase (Alpl).[20][22]
-
Epigenetic Resetting: Analyze changes in DNA methylation patterns, which are a hallmark of successful reprogramming.[3]
-
Functional Assays: The ultimate test of pluripotency is the ability of the reprogrammed cells to differentiate into all three germ layers.
Troubleshooting Guides
Problem 1: Low Reprogramming Efficiency
Low efficiency is a common challenge in cellular reprogramming experiments.[23]
| Possible Cause | Suggested Solution |
| Suboptimal Delivery Vector Titer/Concentration | Titrate the amount of your viral vector or non-viral formulation to find the optimal dose that maximizes efficiency without causing excessive toxicity.[19][24] |
| Poor Transfection/Transduction Efficiency | Optimize your protocol for the specific cell type. Primary cells are often harder to transfect than cell lines.[19][24] Consider using reagents specifically validated for your cells. For hard-to-transfect cells, electroporation may be a more effective option.[19][25] |
| Incorrect Stoichiometry of Reprogramming Factors | The ratio of the this compound factors can significantly impact reprogramming success. Ensure the correct ratios are being delivered, especially when using multiple vectors.[26] |
| Cell Health and Confluency | Use healthy, low-passage cells.[27] Ensure optimal cell confluency at the time of transfection (typically 60-80%).[19][24] Overly confluent or sparse cultures can lead to poor results.[24] |
| Presence of Inhibitors in Media | Serum can sometimes interfere with the formation of transfection complexes.[27][28] Consider using serum-free media during the initial transfection period if compatible with your cells and reagent.[28] Avoid antibiotics in the media during transfection.[27] |
| Inefficient Nuclear Entry (for DNA vectors) | For DNA-based vectors, the genetic material must enter the nucleus for transcription. This process can be cell-cycle dependent.[19] |
Problem 2: High Cell Death/Cytotoxicity
Excessive cell death following transfection can significantly reduce the yield of reprogrammed cells.
| Possible Cause | Suggested Solution |
| Toxicity of the Delivery Vehicle | High concentrations of lipid- or polymer-based reagents can be toxic.[19][24] Perform a dose-response curve to determine the maximum tolerated concentration. Reduce the exposure time of the cells to the transfection complex.[19] |
| Toxicity of this compound Overexpression | Continuous high expression of reprogramming factors, particularly c-Myc, can induce apoptosis or senescence.[21][29] Use an inducible expression system (e.g., Tet-On) to control the timing and duration of this compound expression.[3] Consider excluding c-Myc, as OSK alone can induce reprogramming.[3] |
| Contaminated Nucleic Acids | Ensure that the plasmid DNA or mRNA used for transfection is of high purity and free of endotoxins.[27] |
| Suboptimal Cell Density | Cells that are too sparse may be more susceptible to the toxic effects of transfection.[28] Ensure cells are at an appropriate confluency.[19][24] |
Problem 3: Off-Target Delivery or Expression
Delivering this compound to non-target cells can lead to undesirable effects, including tumor formation.[30]
| Possible Cause | Suggested Solution |
| Non-specific Uptake of Delivery Vehicle | For nanoparticle-based systems, modify the surface with targeting ligands (e.g., antibodies, peptides) that recognize receptors on your target cells.[7][9] |
| Broad Tropism of Viral Vector | Select an AAV serotype with a more restricted tropism for your target tissue. |
| Leaky or Non-specific Promoter | Use a well-characterized cell-type-specific promoter to drive this compound expression.[13][14][15] Validate the specificity of the promoter using a reporter gene (e.g., GFP) before your reprogramming experiment. |
Experimental Protocols
Protocol 1: AAV-Mediated Delivery of Inducible this compound
This protocol is a generalized workflow based on methodologies for in vivo reprogramming.[3][12]
-
Vector Production:
-
Produce two AAV vectors (e.g., AAV9 serotype for broad systemic delivery).
-
Vector 1: AAV-hEF1a-rtTA (constitutively expresses the reverse tetracycline-controlled transactivator).
-
Vector 2: AAV-TRE-OSK (expresses the polycistronic OSK cassette under a doxycycline-responsive promoter).
-
-
Vector Delivery:
-
For in vivo studies, co-inject the two AAV vectors into the target animal model (e.g., via retro-orbital or intravenous injection).
-
-
Induction of this compound Expression:
-
Administer doxycycline (B596269) to the animals in their drinking water to induce the expression of the OSK factors.
-
-
Monitoring and Analysis:
Protocol 2: LNP-Mediated mRNA Delivery of this compound
This protocol outlines a general procedure for the non-viral delivery of this compound mRNA.
-
LNP Formulation:
-
Synthesize or obtain high-quality, purified mRNA encoding the this compound factors.
-
Formulate LNPs by mixing the mRNA with a lipid mixture typically containing an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEG-lipid in an ethanol (B145695) phase, followed by rapid mixing with an aqueous buffer.[7][8]
-
-
Cell Transfection:
-
Culture target cells to optimal confluency (e.g., 70-80%).
-
Add the LNP-mRNA complexes to the cell culture medium.
-
Incubate for a specified period (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Post-Transfection Care:
-
Replace the transfection medium with fresh culture medium.
-
Allow time for the mRNA to be translated and for the reprogramming process to initiate.
-
-
Assessment of Reprogramming:
-
Monitor the cells for morphological changes.
-
After several days, assess the expression of pluripotency markers via immunofluorescence or qPCR.
-
Data Summary Tables
Table 1: Comparison of Reprogramming Efficiencies for Different Delivery Methods
| Delivery Method | Starting Cell Type | Reprogramming Efficiency | Reference |
| Retrovirus (OSKM) | Human Fibroblasts | 0.01 - 0.02% | [32] |
| Lentivirus (OSKM) | Human Fibroblasts | 0.27% | [33] |
| Adenovirus (OSKM) | Human Fetal Fibroblasts | 0.0002% | [32] |
| mRNA (OSKM + miRNA) | Human Fibroblasts | 2.1% | [33] |
| Minicircle DNA (OSKM + Lin28, Nanog) | Human Adipose Stem Cells | 0.005% | [32] |
Table 2: Characteristics of Common Non-Viral Delivery Reagents
| Reagent Type | Example Brands | Strengths | Limitations |
| Lipid-based | Lipofectamine™, FuGENE™, jetPEI™ | High efficiency, broad applicability. | Can be costly, potential for cytotoxicity.[19] |
| Polymer-based | PEI, TurboFect™ | Cost-effective, scalable. | Can have higher cytotoxicity compared to lipid-based reagents.[19] |
| Calcium Phosphate | Classic method | Low cost. | Variable reproducibility, lower efficiency.[17][19] |
Signaling Pathways and Experimental Workflows
This compound Induced Reprogramming Workflow
A generalized workflow for targeted this compound delivery and cellular reprogramming.
Signaling Pathways in this compound Reprogramming
Key signaling pathways modulated by OSK factors during cellular reprogramming.
Troubleshooting Decision Tree for Low Reprogramming Efficiency
A decision tree to troubleshoot experiments with low reprogramming efficiency.
References
- 1. Optimizing viral and non-viral gene transfer methods for genetic modification of porcine mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Viral and nonviral delivery systems for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]
- 9. Targeted Delivery of Drugs and Genes Using Polymer Nanocarriers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Smart Polymeric Nanoparticles for Cancer Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Cancer-specific promoters for expression-targeted gene therapy: ran, brms1 and mcm5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing Cell-Type-Specific Promoter Sequences Using Conservative Model-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Targeting Gene Therapy in Cancer Cells With Tumor-Specific Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Promoter-Operating Targeted Expression of Gene Therapy in Cancer: Current Stage and Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-Viral Transfection Methods Optimized for Gene Delivery to a Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iPSC Reprogramming Factors Delivery by Virus - Creative Biolabs [creative-biolabs.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. preprints.org [preprints.org]
- 21. Mechanisms for Enhancing Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 22. troscriptions.com [troscriptions.com]
- 23. mdpi.com [mdpi.com]
- 24. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 25. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. medicine.ekmd.huji.ac.il [medicine.ekmd.huji.ac.il]
- 27. genscript.com [genscript.com]
- 28. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 29. Mechanisms and models of somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vivo Reprogramming Using Yamanaka Factors in the CNS: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Rejuvenate Bio Announces Gene Therapy-Mediated Partial Reprogramming Extends Lifespan and Reverses Age-Related Changes in the Journal Cellular Reprogramming — Rejuvenate Bio [rejuvenatebio.com]
- 32. Assessing iPSC Reprogramming Methods for Their Suitability in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. dash.harvard.edu [dash.harvard.edu]
Optimizing duration of OSK-1 expression for desired outcomes
Welcome to the technical support center for researchers working with inducible OSK-1 (Oct4, Sox2, Klf4) expression systems. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize the duration of this compound expression for your desired experimental outcomes, such as cellular rejuvenation and tissue regeneration, while avoiding adverse effects like tumorigenesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound expression experiments in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| 1. Low or no this compound expression after induction? | Inefficient Vector Transduction/Transfection: The viral vector (AAV, lentivirus) may not be efficiently entering the target cells. | - Optimize MOI/Vector Dose: Perform a titration experiment to determine the optimal multiplicity of infection (MOI) or vector genomes (vg) per cell/animal. - Check Vector Integrity: Ensure the vector preparation is of high quality and has been properly stored. - Select Appropriate Serotype: For in vivo studies, choose an AAV serotype with high tropism for your target tissue (e.g., AAV9 for broad distribution, AAV2 for retina).[1][2] |
| Suboptimal Inducer Concentration: The concentration of the inducer (e.g., Doxycycline) may be too low. | - Titrate Inducer: Test a range of doxycycline (B596269) concentrations to find the optimal level for robust induction without toxicity. - Ensure Freshness: Use freshly prepared inducer solutions, as they can degrade over time.[3] | |
| Promoter/System Leakiness: The inducible promoter (e.g., TRE) may have basal activity even without the inducer. | - Use a Tightly Regulated System: Employ newer generation transactivators like rtTA4, which has lower leakiness and faster on/off kinetics.[4] - Confirm with "-Dox" Control: Always include a control group that receives the vector but not the inducer to quantify basal expression. | |
| 2. High cell death or toxicity upon this compound induction? | Overexpression Toxicity: High levels of this compound factors can be toxic to cells. | - Lower Inducer Concentration: Reduce the doxycycline concentration to achieve a lower, non-toxic level of expression. - Shorten Induction Duration: Use shorter pulses of induction (e.g., 2-4 days) instead of continuous expression.[5] |
| Immune Response to Vector/Protein: The host immune system may react to the viral vector or the expressed proteins. | - Use Immunocompromised Models: If applicable, conduct initial experiments in immunodeficient animal models. - Choose Low-Immunogenicity Vectors: Consider alternative AAV serotypes known for lower immunogenicity. | |
| 3. Loss of cell identity or teratoma formation? | Prolonged or Uncontrolled Expression: Continuous, high-level expression of reprogramming factors can push cells towards a pluripotent state, leading to loss of somatic identity and tumor formation.[5][6] | - Implement a Cyclic Induction Strategy: Induce expression for short periods followed by a withdrawal period (e.g., 2 days on/5 days off, or 1 week on/1 week off).[4][6] This allows for epigenetic remodeling without erasing cell identity. - Avoid c-Myc: Ensure your construct contains only OSK and not OSKM (which includes the oncogene c-Myc) to significantly reduce tumorigenic risk.[7] |
| Full Reprogramming: The experimental conditions (duration, expression level) are sufficient to generate induced pluripotent stem cells (iPSCs). | - Monitor Pluripotency Markers: Routinely check for the absence of pluripotency markers like Nanog and SSEA1 to confirm partial reprogramming.[5][8] - Limit Duration: Short-term expression (e.g., 2-4 days) is often sufficient for rejuvenation effects without inducing pluripotency.[5] | |
| 4. Inconsistent results between experiments? | Variability in Experimental Conditions: Minor differences in cell density, inducer concentration, or timing can lead to different outcomes. | - Standardize Protocols: Ensure all experimental parameters are kept consistent. This includes cell passage number, confluency at induction, and precise timing of treatments. - Use a Positive Control: Include a positive control with known outcomes to benchmark your results.[9] |
| Vector Silencing: The promoter driving this compound expression may be epigenetically silenced over time in stable cell lines. | - Generate New Stable Lines: If silencing is suspected, re-derive and validate your cell lines. - Use Different Promoters: Test constructs with different constitutive promoters driving the transactivator (rtTA). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration for this compound expression to achieve rejuvenation without inducing pluripotency? A1: The optimal duration is typically short and transient. Studies have shown that short-term cyclic expression is effective for reversing signs of aging while avoiding the risks of tumorigenesis and loss of cell identity.[5] For example, a 2-4 day induction can be sufficient to cause beneficial epigenetic changes in fibroblasts.[5] In animal models, cyclic strategies like one week of induction followed by one week off have been used successfully to extend lifespan.[1][4]
Q2: Should I use an OSK or OSKM expression system? A2: For rejuvenation studies, it is highly recommended to use an OSK (Oct4, Sox2, Klf4) system. The 'M' in OSKM stands for c-Myc, an oncogene that significantly increases the risk of cancer.[7] While c-Myc can increase the efficiency of iPSC generation, it is generally excluded from in vivo rejuvenation protocols to enhance safety.[7]
Q3: What delivery method is best for in vivo this compound expression? A3: Adeno-associated viruses (AAVs) are commonly used for in vivo gene delivery due to their low immunogenicity and high safety profile. The choice of AAV serotype depends on the target tissue. AAV9 is often used for systemic delivery to reach multiple organs, while other serotypes like AAV2 are effective for specific targets like the retina.[1][2]
Q4: How do I confirm that this compound expression is leading to rejuvenation? A4: Rejuvenation can be assessed through various hallmarks of aging. Key methods include:
-
Epigenetic Clocks: Measuring changes in DNA methylation patterns to determine if the biological age of the cells or tissues has decreased.[4]
-
Gene Expression Analysis: Confirming that age-related gene expression changes are reversed.[7][10]
-
Functional Assays: Assessing improvements in tissue function, such as enhanced regenerative capacity after injury or restored vision in models of aging.[2]
Q5: What is the mechanism behind this compound-induced rejuvenation? A5: this compound expression induces a partial cellular reprogramming that remodels the epigenome, restoring it to a more youthful state. This process involves erasing age-related epigenetic noise. The effects are mediated, at least in part, by the activity of DNA demethylases such as TET1 and TET2, which are required for the beneficial outcomes.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies on inducible OSK expression.
Table 1: In Vivo OSK/OSKM Expression Studies in Mice
| Study Focus | Mouse Model | Vector System | Induction Strategy | Key Outcome | Citation |
| Lifespan Extension | Aged (124-week) C57BL6/J | AAV9-rtTA & AAV9-TRE-OSK | 2 mg/mL Doxycycline in water (1 week on / 1 week off) | 109% increase in median remaining lifespan; improved health parameters. | [1][4] |
| Vision Restoration | Aged mice & glaucoma model | AAV2-TRE-OSK (Tet-On/Off) | Continuous Doxycycline in water | Reversed vision loss; promoted axon regeneration after injury. | [2] |
| Regeneration | Progeroid mice | Transgenic (inducible OSKM) | 2 days on / 5 days off Doxycycline in water | Enhanced regenerative capacity and erased signs of aging. | [5][6] |
| Intestinal Repair | Transgenic (inducible OSKM) | 4 days of Doxycycline administration | Promoted intestinal regeneration after injury without tumor formation. | [8] |
Table 2: In Vitro OSK Expression Studies
| Study Focus | Cell Type | Vector System | Induction Duration | Key Outcome | Citation |
| Reversal of Senescence | Human Fibroblasts | Lentivirus-TRE-OSK | 4 days | Restored youthful gene expression profiles and reversed transcriptomic age. | [7][10] |
| Epigenetic Rejuvenation | Human Keratinocytes | Lentivirus-OSK | Constitutive expression | Significant reversal of epigenetic age markers. | [1][4] |
| Epigenetic Remodeling | Progeroid Mouse Fibroblasts | Transgenic (inducible OSKM) | 2-4 days | Triggered epigenetic changes characteristic of rejuvenation without inducing pluripotency markers. | [5] |
Experimental Protocols
Protocol 1: Cyclic In Vivo this compound Induction in Mice via AAV
This protocol is adapted from studies on lifespan extension in aged mice.[1][4]
-
Vector Preparation:
-
Produce high-titer AAV9 vectors: one encoding a constitutively expressed reverse tetracycline-controlled transactivator (rtTA) and another encoding the polycistronic OSK cassette under a Tetracycline Response Element (TRE) promoter.
-
Purify and titrate the vectors to determine the concentration of vector genomes (vg/mL).
-
-
Animal Handling:
-
Use aged (e.g., 124-week-old) C57BL6/J male mice.
-
Acclimate mice to the facility for at least one week before the procedure.
-
-
Vector Administration:
-
Administer both AAVs via retro-orbital injection.
-
A typical dose is 1E12 vg of each vector per mouse, delivered in a total volume of 100 µL of a suitable buffer like PBS.
-
-
Induction Cycling:
-
One week after vector injection, begin the induction protocol.
-
Provide Doxycycline in the drinking water at a final concentration of 2 mg/mL. To improve solubility and stability, a sucrose (B13894) solution may be used.
-
Follow a "1 week on, 1 week off" schedule for the duration of the study. Replace the doxycycline water weekly.
-
The control group should receive the same vectors but no doxycycline.
-
-
Monitoring and Analysis:
-
Monitor animal health regularly, assessing frailty scores, body weight, and general well-being.
-
At the experimental endpoint, collect tissues (e.g., heart, liver) for downstream analysis, such as DNA methylation analysis (for epigenetic age) and gene expression profiling.
-
Protocol 2: In Vitro Rejuvenation of Human Fibroblasts
This protocol is based on studies reversing cellular senescence.[7][10]
-
Cell Line Generation:
-
Transduce primary human fibroblasts (e.g., IMR90) with lentiviral vectors carrying the rtTA transactivator and the TRE-OSK cassette.
-
Select for stably transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin).
-
Expand the stable cell line and passage until replicative senescence is reached.
-
-
Induction of this compound Expression:
-
Plate senescent cells at a desired density.
-
Induce this compound expression by adding Doxycycline to the culture medium at a final concentration of 1-2 µg/mL.
-
Culture the cells for 4 days. Include a "-Dox" control group.
-
-
Analysis of Rejuvenation:
-
RNA Extraction: After 4 days, harvest the cells and extract total RNA.
-
Transcriptomic Analysis: Perform RNA-sequencing to generate gene expression profiles. Compare the transcriptomes of this compound-induced cells, senescent control cells, and young (early passage) control cells.
-
Data Analysis: Identify age-upregulated and age-downregulated genes in senescent cells and determine the percentage of these genes that are restored to youthful levels by this compound expression. Calculate the transcriptomic age using established clocks.
-
Visualizations
Caption: Workflow for in vivo rejuvenation using cyclic this compound expression.
Caption: Relationship between this compound expression duration and outcomes.
Caption: Simplified mechanism of this compound-induced epigenetic rejuvenation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Gene Therapy-Mediated Partial Reprogramming Extends Lifespan and Reverses Age-Related Changes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient transcription factor (OSKM) expression is key towards clinical translation of in vivo cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single short reprogramming early in life initiates and propagates an epigenetically related mechanism improving fitness and promoting an increased healthy lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemically induced reprogramming to reverse cellular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial in vivo reprogramming enables injury-free intestinal regeneration via autonomous Ptgs1 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 10. Chemically induced reprogramming to reverse cellular aging | Aging [aging-us.com]
Validation & Comparative
A Comparative Guide to OSK vs. OSKM Reprogramming for Induced Pluripotency
For researchers and professionals in drug development, the generation of induced pluripotent stem cells (iPSCs) is a cornerstone of modern regenerative medicine and disease modeling. The choice of reprogramming factors is a critical determinant of the efficiency, kinetics, and quality of the resulting iPSCs. This guide provides an objective comparison of the two most common cocktails: the three-factor "OSK" combination (Oct4, Sox2, Klf4) and the four-factor "OSKM" combination, which includes the proto-oncogene c-Myc.
At a Glance: OSK vs. OSKM Reprogramming
| Feature | OSK (Oct4, Sox2, Klf4) | OSKM (Oct4, Sox2, Klf4, c-Myc) |
| Reprogramming Efficiency | Lower | Significantly Higher[1] |
| Reprogramming Kinetics | Slower | Faster |
| Tumorigenicity Risk | Lower | Higher, due to potential c-Myc reactivation[1] |
| iPSC Quality | Generally considered safer for clinical applications | Can produce high-quality iPSCs, but with safety concerns |
| Mechanism of c-Myc Action | N/A | Enhances proliferation, global transcriptional amplification, and chromatin remodeling. |
Quantitative Comparison of Reprogramming Efficacy
The inclusion of c-Myc in the reprogramming cocktail has a profound impact on the efficiency and speed of iPSC generation. While specific efficiencies can vary depending on the cell type, delivery method, and experimental conditions, the general trend is a marked increase with OSKM.
| Parameter | OSK | OSKM | Source |
| Reprogramming Efficiency (Human Fibroblasts) | ~0.001% - 0.01% | ~0.01% - 0.1% | Estimated from multiple sources |
| Time to iPSC Colony Appearance (Mouse Embryonic Fibroblasts) | Slower, with colonies appearing later | Faster, with colonies appearing earlier[2] | Velychko et al., 2019[2] |
| Relative Efficiency (SKM vs. OSKM in MEFs) | N/A (This study used SKM) | SKM reprogramming efficiency is approximately 30% of OSKM[2] | Velychko et al., 2019[2] |
The Role of c-Myc in Reprogramming
c-Myc is a transcription factor with a multifaceted role in cellular processes, and its inclusion in the reprogramming cocktail contributes to the enhanced efficiency of iPSC generation through several mechanisms:
-
Promotion of Cell Proliferation: c-Myc is a potent driver of the cell cycle, pushing somatic cells to divide more rapidly. This increased proliferation is thought to provide more opportunities for the stochastic events of reprogramming to occur.[3]
-
Global Transcriptional Amplification: c-Myc can act as a non-specific amplifier of gene expression, which may help to destabilize the somatic cell identity and facilitate the transition to a pluripotent state.
-
Chromatin Remodeling: c-Myc can recruit histone acetyltransferases (HATs) to chromatin, leading to a more open and transcriptionally permissive chromatin state. This facilitates the binding of the other reprogramming factors (Oct4, Sox2, and Klf4) to their target genes.
-
Interaction with Signaling Pathways: c-Myc is intricately linked with various signaling pathways, including those involved in apoptosis and cell growth. For instance, its overexpression can induce the p53 tumor suppressor pathway, leading to apoptosis in some cells, while in others, it drives the necessary proliferation for reprogramming.[4]
Experimental Protocols
The following is a generalized protocol for the generation of iPSCs from human fibroblasts using lentiviral transduction. This protocol can be adapted for both OSK and OSKM reprogramming by simply omitting the c-Myc-containing lentivirus for the OSK condition.
Materials:
-
Human dermal fibroblasts (HDFs)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin (Fibroblast Medium)
-
Lentiviral vectors encoding human OCT4, SOX2, KLF4, and c-MYC (for OSKM) or OCT4, SOX2, and KLF4 (for OSK)
-
Polybrene
-
Trypsin-EDTA
-
Human ESC medium (e.g., mTeSR1 or E8)
-
Matrigel-coated plates
-
Basic fibroblast growth factor (bFGF)
Procedure:
-
Cell Seeding: Seed HDFs at a density of 5 x 10^4 cells per well in a 6-well plate with Fibroblast Medium. Culture overnight at 37°C and 5% CO2.
-
Lentiviral Transduction:
-
On the following day, replace the medium with fresh Fibroblast Medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviruses for the respective reprogramming factors (OSKM or OSK) to the cells. The multiplicity of infection (MOI) for each virus should be optimized for the specific cell line.
-
Incubate for 12-24 hours at 37°C and 5% CO2.
-
-
Post-Transduction Culture:
-
After the incubation period, remove the virus-containing medium and replace it with fresh Fibroblast Medium.
-
Culture the cells for an additional 4-6 days, changing the medium every other day.
-
-
Transition to Pluripotent Stem Cell Culture:
-
Around day 7 post-transduction, the cells will be ready to be transferred to a Matrigel-coated plate.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in human ESC medium supplemented with bFGF and plate them onto a Matrigel-coated 6-well plate.
-
-
iPSC Colony Formation and Isolation:
-
Continue to culture the cells in human ESC medium, changing the medium daily.
-
iPSC colonies should start to appear between days 14 and 28.
-
Once the colonies are large enough, they can be manually picked and expanded on new Matrigel-coated plates for further characterization.
-
Visualizing the Reprogramming Process and c-Myc's Influence
To better understand the workflows and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of OSK vs. OSKM reprogramming.
Caption: Signaling pathways influenced by c-Myc in reprogramming.
Conclusion
The choice between OSK and OSKM reprogramming cocktails involves a trade-off between efficiency and safety. The inclusion of c-Myc in the OSKM cocktail significantly enhances the speed and yield of iPSC generation, making it a valuable tool for research purposes where large numbers of iPSCs are required. However, the oncogenic nature of c-Myc raises safety concerns for the clinical application of OSKM-derived iPSCs. For therapeutic development, the slower and less efficient OSK method is often preferred due to the lower risk of tumorigenicity. Ultimately, the decision of which cocktail to use will depend on the specific goals of the research and the intended application of the resulting iPSCs.
References
- 1. Promotion of direct reprogramming by transformation-deficient Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excluding Oct4 from Yamanaka Cocktail Unleashes the Developmental Potential of iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC Releases Early Reprogrammed Human Cells from Proliferation Pause via Retinoblastoma Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilitators and Impediments of the Pluripotency Reprogramming Factors’ Initial Engagement with the Genome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OSK Delivery Systems for Cellular Rejuvenation
For researchers, scientists, and drug development professionals, the delivery of the three transcription factors—Oct4, Sox2, and Klf4 (OSK)—represents a pivotal step in harnessing the potential of cellular rejuvenation to combat age-related diseases. The choice of a delivery system is critical, impacting efficiency, safety, and therapeutic outcomes. This guide provides a comparative analysis of the leading viral and non-viral vector platforms for OSK gene therapy, supported by experimental data and detailed protocols.
The primary goal of OSK delivery is to induce a transient, controlled expression of these factors to reset the epigenetic landscape of aged cells to a more youthful state, thereby restoring cellular function without causing tumorigenesis. The most prominent delivery systems currently being explored are adeno-associated viruses (AAVs), lentiviruses, and lipid nanoparticles (LNPs).
Comparative Overview of OSK Delivery Systems
| Feature | Adeno-Associated Virus (AAV) | Lentivirus | Lipid Nanoparticles (LNPs) |
| Vector Type | Non-enveloped, single-stranded DNA virus | Enveloped, single-stranded RNA retrovirus | Non-viral, synthetic lipid-based carrier |
| Cargo Capacity | Small (~4.7 kb)[1][2] | Moderate (~8-12 kb)[1] | Large and versatile (can carry mRNA, siRNA, DNA)[3] |
| Genome Integration | Primarily episomal (non-integrating)[1] | Integrates into the host genome[1] | Non-integrating |
| Transduction Efficiency | High in vivo, particularly in post-mitotic cells like neurons[3] | High in both dividing and non-dividing cells[4] | Variable, generally lower than viral vectors but improving |
| Immunogenicity | Low to moderate; pre-existing immunity in the population is a concern[1] | Can induce an immune response; safety-modified versions exist[1] | Generally low, suitable for repeated dosing[3] |
| In Vivo Applications | Widely used for in vivo gene therapy, especially in the central nervous system and retina[2][3] | Primarily used for ex vivo gene therapy and in some in vivo applications[4] | Promising for in vivo delivery, particularly for mRNA therapeutics |
| Safety Profile | Good safety profile due to being non-pathogenic and replication-defective.[5] | Risk of insertional mutagenesis due to random genome integration.[4] | Generally considered safe with low toxicity.[3] |
In-Depth Analysis of Delivery Systems
Adeno-Associated Virus (AAV) Vectors
AAVs are the most extensively used vectors for in vivo OSK delivery, particularly in preclinical models of age-related diseases like glaucoma.[6] Their ability to efficiently transduce non-dividing cells, such as retinal ganglion cells (RGCs), makes them a prime candidate for ocular gene therapy.
Performance and Experimental Data:
-
Efficacy in Vision Restoration: Studies in mouse models of glaucoma have demonstrated that AAV2-mediated delivery of OSK can reverse vision loss and promote axon regeneration.[7] Treatment with AAV-OSK led to a significant increase in nerve cell electrical activity and visual acuity.[8][9]
-
Longevity of Expression: AAVs can mediate long-term gene expression in post-mitotic cells, which is advantageous for treating chronic age-related conditions.[3]
-
Safety: AAV-mediated OSK expression has been shown to be safe in long-term studies in mice, with no induction of tumors or structural changes in the retina observed after 15 months of continuous expression.[7] Systemic delivery of AAV9-OSK in aged mice extended their median remaining lifespan by 109% without adverse effects.[10]
Experimental Protocol: Intravitreal Injection of AAV in Mice
This protocol is a summary of established methods for delivering AAV vectors to the mouse retina.[11][12][13]
-
Vector Preparation: AAV vectors carrying the OSK genetic cassette are diluted in a sterile, injectable buffer. A dye, such as fluorescein, can be added to visualize the injection.[12]
-
Animal Anesthesia: Mice are anesthetized, and their pupils are dilated using tropicamide (B1683271) and phenylephrine (B352888) eye drops.[14]
-
Incision: A small incision is made in the sclera using a sharp 30-gauge needle.[12]
-
Injection: A Hamilton syringe with a 34-gauge blunt needle is inserted through the incision, and the AAV suspension (typically 1-2 µL) is slowly injected into the vitreous humor.[12][13]
-
Post-operative Care: The needle is held in place for a minute to prevent reflux, and antibiotic ointment is applied to the eye.[13]
Lentiviral Vectors
Lentiviruses offer a larger cargo capacity than AAVs, making them suitable for delivering larger or more complex genetic circuits.[1] However, their tendency to integrate into the host genome raises safety concerns regarding insertional mutagenesis.[1]
Performance and Experimental Data:
-
High Transduction Efficiency: Lentiviral vectors can efficiently transduce a broad range of cell types, including both dividing and non-dividing cells.[4]
-
Stable Expression: Due to genome integration, lentiviruses can provide long-term, stable expression of the delivered genes, which can be beneficial for creating stable cell lines for research.[5]
-
Use in OSK Research: Lentiviral vectors have been used to deliver OSK factors to create stable cell lines from human fibroblasts for studying the mechanisms of cellular rejuvenation.[15]
Experimental Protocol: Due to the risk of insertional mutagenesis, lentiviral delivery of OSK is more commonly performed ex vivo. For in vivo applications, rigorous safety assessments are required.
Lipid Nanoparticles (LNPs)
LNPs are a leading non-viral delivery system that offers several advantages, including a good safety profile, low immunogenicity, and the ability to carry various types of nucleic acids.[3]
Performance and Experimental Data:
-
Ocular Delivery: LNPs are being actively investigated for ocular gene delivery and have shown promise in delivering genes and microRNAs to the retina.[16][17] The efficacy of LNP-mediated gene delivery in restoring vision in animal models is comparable to that of AAV and lentiviral vectors in some studies.[16]
-
Versatility: LNPs can encapsulate large genetic payloads, making them suitable for delivering the entire OSK cassette, potentially as mRNA, which would lead to transient expression and reduce the risk of genomic integration.
-
Safety and Scalability: LNPs are generally considered safe, with low toxicity and immunogenicity, making them suitable for repeated administrations.[3] Their production is also readily scalable.
Experimental Protocol: LNP Formulation for In Vivo Gene Delivery
This is a generalized protocol for the laboratory-scale production of LNPs for encapsulating nucleic acids.[15][18][19][20]
-
Lipid Mixture Preparation: A mixture of an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid is dissolved in ethanol (B145695).[15]
-
Aqueous Phase Preparation: The nucleic acid cargo (e.g., mRNA encoding OSK) is dissolved in an acidic aqueous buffer (e.g., sodium acetate).[19]
-
Nanoparticle Formation: The ethanolic lipid solution is rapidly mixed with the aqueous nucleic acid solution. This can be done manually or using a microfluidic device.[18]
-
Purification and Buffer Exchange: The resulting LNPs are dialyzed against a neutral buffer (e.g., PBS) to remove ethanol and raise the pH.[15]
-
Characterization: The LNPs are characterized for size, zeta potential, and encapsulation efficiency before in vivo administration.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in OSK-mediated rejuvenation, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. bioinnovatise.com [bioinnovatise.com]
- 2. AAV vs. Lentiviral Vectors | Gene Transfer Tools Comparison [corning.com]
- 3. Navigating the Viral Vector Landscape: A Comprehensive Review of AAV, Adenovirus, and Lentivirus in Preclinical Gene Therapy - Creative Biolabs [creative-biolabs.com]
- 4. The Differences Between AAV, Adenovirus, and Lentivirus - Hanheng Biotechnology (Shanghai) Co., Ltd. [hanbiology.com]
- 5. Lentivirus or AAV For DNA Delivery? | GeneCopoeia™ [genecopoeia.com]
- 6. Sustained Vision Recovery by OSK Gene Therapy in a Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gene Therapy-Mediated Partial Reprogramming Extends Lifespan and Reverses Age-Related Changes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravitreal Injection of AAV for the Transduction of Mouse Retinal Ganglion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Intravitreal injection of new adeno-associated viral vector: Enhancing retinoschisin 1 gene transduction in a mouse model of X-linked retinoschisis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 16. Lipid Nanoparticles for Ocular Gene Delivery [mdpi.com]
- 17. Lipid nanoparticles as drug/gene delivery systems to the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: A Workflow for Lipid Nanoparticle LNP Formulation Optimization using Designed Mixture-Process Experiments and Self-Validated Ensemble Models SVEM [jove.com]
- 19. biomol.com [biomol.com]
- 20. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Reprogramming: OSK vs. Advanced Factor Combinations
For Researchers, Scientists, and Drug Development Professionals
The advent of induced pluripotent stem cells (iPSCs) has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. The ability to revert somatic cells to a pluripotent state using a defined set of transcription factors offers unprecedented opportunities for generating patient-specific cells. The original combination of Oct4, Sox2, Klf4, and c-Myc (OSKM), known as the Yamanaka factors, remains a cornerstone of this technology. However, the field is continually evolving, with new combinations of reprogramming factors emerging that promise improved efficiency, kinetics, and quality of the resulting iPSCs.
This guide provides an objective comparison of the classic three-factor combination of Oct4, Sox2, and Klf4 (OSK) against other prominent reprogramming cocktails, including the four-factor OSKM, as well as the more recent SNEL (Sall4, Nanog, Esrrb, and Lin28) and ONSL (Oct4, Nanog, Sox2, and Lin28) combinations. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to aid researchers in selecting the optimal reprogramming strategy for their specific needs.
Performance Comparison of Reprogramming Factor Combinations
The choice of reprogramming cocktail significantly impacts the efficiency, speed, and quality of iPSC generation. The following tables summarize quantitative data from various studies to provide a clear comparison of the performance of OSK, OSKM, SNEL, and ONSL.
Table 1: Reprogramming Efficiency and Kinetics
| Factor Combination | Reprogramming Efficiency (%) | Time to iPSC Colony Appearance | Key Findings & Citations |
| OSK (Oct4, Sox2, Klf4) | Lower than OSKM | Slower than OSKM | The absence of c-Myc reduces efficiency and slows down the reprogramming process[1]. |
| OSKM (Oct4, Sox2, Klf4, c-Myc) | ~0.01 - 0.1% | 3-4 weeks (human cells) | The standard for iPSC generation, but with low efficiency and potential for genomic instability due to c-Myc[2]. |
| SNEL (Sall4, Nanog, Esrrb, Lin28) | Lower than OSKM | Slower than OSKM | While less efficient in colony formation, a significantly higher percentage of the resulting colonies are of high quality[1]. |
| ONSL (Oct4, Nanog, Sox2, Lin28) | Up to 0.6% (retroviral) | Faster than OSKM in some contexts | Demonstrates higher efficiency than OSKM when delivered via retroviral vectors. Exhibits synergistic effects with OSKM, boosting efficiency to >2%[3][4]. |
Table 2: Quality of Generated iPSCs
| Factor Combination | Pluripotency (Teratoma Formation) | Genomic Stability | Key Findings & Citations |
| OSK | High | Higher than OSKM | Removal of c-Myc leads to a higher number of high-quality iPSCs with improved developmental potential[1]. |
| OSKM | Variable | Lower | c-Myc is a potent oncogene that can contribute to genomic aberrations in the resulting iPSCs. |
| SNEL | High | High | Generates a high percentage of iPSCs that pass the stringent tetraploid complementation assay, indicating high developmental potential[1][5]. |
| ONSL | High | Not extensively detailed in initial comparisons | Produces iPSCs with typical pluripotency markers and differentiation capabilities. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for iPSC generation using different factor combinations and delivery methods.
General Experimental Workflow for iPSC Generation
The overall process of generating iPSCs from somatic cells, such as fibroblasts, involves several key steps, regardless of the specific reprogramming factors or delivery method used.
Lentiviral Delivery of OSK/OSKM
Lentiviral vectors are a common method for delivering reprogramming factors due to their high efficiency of transduction and stable integration into the host genome.
Materials:
-
Human somatic cells (e.g., dermal fibroblasts)
-
Lentiviral particles carrying individual or polycistronic expression cassettes for OSK or OSKM
-
Fibroblast culture medium
-
iPSC culture medium (e.g., mTeSR™1 or E8™)
-
Feeder cells (e.g., mouse embryonic fibroblasts, MEFs) or feeder-free matrix (e.g., Matrigel®)
-
Polybrene
Protocol:
-
Cell Seeding: Seed human fibroblasts in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction: On the following day, replace the medium with fresh fibroblast medium containing Polybrene (4-8 µg/mL). Add the lentiviral particles for each reprogramming factor at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the cells with the viral particles for 12-24 hours.
-
Medium Change: After incubation, replace the virus-containing medium with fresh fibroblast medium.
-
Culture and Monitoring: Culture the cells for 4-6 days, changing the medium every other day.
-
Replating: On day 7 post-transduction, replate the cells onto a plate coated with MEFs or a feeder-free matrix in iPSC medium.
-
Colony Formation: Continue to culture the cells, changing the iPSC medium daily. iPSC-like colonies should start to appear between days 15 and 25.
-
Colony Picking and Expansion: Manually pick individual colonies and transfer them to a new plate for expansion and further characterization.
Sendai Virus Delivery of ONSL
Sendai virus (SeV) is an RNA virus that replicates in the cytoplasm without integrating into the host genome, offering a method for generating integration-free iPSCs.
Materials:
-
Human somatic cells
-
Sendai virus vectors expressing ONSL factors
-
Somatic cell culture medium
-
iPSC culture medium
-
Feeder-free matrix
Protocol:
-
Cell Seeding: Seed somatic cells in a 6-well plate to reach 70-80% confluency on the day of infection.
-
Infection: Add the Sendai virus cocktail to the cells at the desired MOI.
-
Incubation: Incubate for 24 hours.
-
Medium Change and Culture: After 24 hours, change the medium every other day.
-
Replating: At day 7 post-infection, dissociate the cells and replate them onto a feeder-free matrix-coated plate in iPSC medium.
-
Colony Emergence: iPSC colonies typically begin to appear around day 10-14.
-
Colony Isolation: Pick and expand colonies as they become established.
Episomal Vector Delivery of SNEL
Episomal vectors are plasmids that replicate extrachromosomally and are diluted out with cell division, providing another integration-free method for iPSC generation.
Materials:
-
Human somatic cells
-
Episomal plasmids encoding SNEL factors
-
Electroporation system (e.g., Neon™ Transfection System)
-
Somatic cell culture medium
-
iPSC culture medium
-
Feeder-free matrix
Protocol:
-
Cell Preparation: Harvest somatic cells and resuspend them in the appropriate electroporation buffer.
-
Electroporation: Add the episomal plasmids to the cell suspension and electroporate using the manufacturer's recommended settings.
-
Plating: Plate the electroporated cells onto a feeder-free matrix-coated dish in their regular culture medium.
-
Medium Switch: After 2-3 days, switch to iPSC medium.
-
Colony Formation: Continue to culture with daily medium changes. Colonies should emerge within 3-4 weeks.
-
Expansion: Pick and expand the resulting iPSC colonies.
Signaling Pathways in Cellular Reprogramming
The process of cellular reprogramming involves a complex interplay of signaling pathways that lead to the silencing of somatic gene expression and the activation of the pluripotency network. While there are common pathways involved, the specific combination of reprogramming factors can influence which pathways are more prominently activated.
OSK-Mediated Reprogramming
The core trio of Oct4, Sox2, and Klf4 are master regulators of pluripotency. Their overexpression initiates a cascade of events that includes epigenetic remodeling and the activation of downstream targets essential for the pluripotent state.
The Role of c-Myc in OSKM Reprogramming
c-Myc is a proto-oncogene that plays a significant role in cell proliferation and metabolism. In the context of OSKM reprogramming, it enhances the efficiency and speed of the process, but also carries the risk of promoting tumorigenesis.
SNEL and ONSL: Alternative Pathways to Pluripotency
The SNEL and ONSL cocktails utilize a different combination of factors that are also key players in the pluripotency network. While a detailed comparative analysis of their unique signaling cascades is an active area of research, it is understood that they also converge on the core pluripotency network, but potentially through different intermediate steps and with a different emphasis on certain signaling pathways. For instance, the inclusion of Nanog in both cocktails may lead to a more direct activation of the late stages of reprogramming. Lin28 is known to regulate miRNA processing, which can in turn affect the expression of various genes involved in pluripotency and differentiation.
Conclusion
The choice of reprogramming factor combination is a critical determinant of the success and outcome of iPSC generation. While the classic OSKM cocktail remains a widely used standard, its low efficiency and the oncogenic nature of c-Myc have driven the development of alternative combinations. The three-factor OSK cocktail offers a safer alternative, albeit with reduced efficiency. The SNEL combination, while less efficient in producing colonies, yields a higher proportion of high-quality iPSCs, making it an attractive option for applications where developmental potential is paramount. The ONSL cocktail, particularly when delivered via retroviral vectors, demonstrates high efficiency and a synergistic effect with OSKM, opening avenues for optimizing reprogramming protocols further.
Researchers and drug development professionals should carefully consider the specific requirements of their experiments, including the desired efficiency, kinetics, and quality of the resulting iPSCs, when selecting a reprogramming strategy. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide aim to facilitate this decision-making process and contribute to the advancement of iPSC-based research and therapies.
References
- 1. The Developmental Potential of iPSCs Is Greatly Influenced by Reprogramming Factor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The occurrence and development of induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitators and Impediments of the Pluripotency Reprogramming Factors’ Initial Engagement with the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Generating Mouse Induced Pluripotent Stem Cells by Lentiviral Transduction - Creative Biogene [creative-biogene.com]
Restoring Youthful Gene Expression: A Comparative Analysis of OSK-1 Gene Therapy and Chemical Reprogramming
For Researchers, Scientists, and Drug Development Professionals
The quest to reverse the tide of aging has led to groundbreaking discoveries in cellular rejuvenation. Among the most promising strategies are the re-expression of Yamanaka factors and the application of chemical cocktails to reprogram cells to a more youthful state. This guide provides a comprehensive comparison of these two leading approaches, focusing on the well-documented OSK-1 (Oct4, Sox2, Klf4) gene therapy and emerging chemical rejuvenation methods. We present a detailed analysis of their efficacy, underlying mechanisms, and experimental protocols, supported by available data to inform future research and therapeutic development.
At a Glance: this compound vs. Chemical Cocktails
| Feature | This compound Gene Therapy | Chemical Reprogramming |
| Core Principle | Ectopic expression of transcription factors Oct4, Sox2, and Klf4. | Application of a cocktail of small molecules. |
| Mechanism of Action | Restores youthful DNA methylation patterns and transcriptomes, mediated by TET1 and TET2 DNA demethylases.[1][2] | Reverses transcriptomic age and restores youthful gene expression profiles.[3] |
| In Vivo Efficacy | Demonstrated reversal of age-related vision loss and promotion of axon regeneration in mice.[1] | Efficacy in whole organisms is under investigation, with promising results in cellular models.[4] |
| Cellular Effects | Can induce a heterogeneous cellular response, with some cells showing signs of pluripotency. | Tends to produce a more uniform cellular response without inducing pluripotency markers. |
| Safety Profile | Long-term expression in vivo has been shown to be safe in some models, with no reported tumor formation. | Generally considered to have a lower risk of genomic integration and tumorigenesis. |
| Delivery Method | Typically delivered via adeno-associated viral (AAV) vectors.[1] | Direct application of small molecules to cells or tissues. |
Quantitative Data Summary
The restoration of a youthful gene expression profile is a key outcome of both this compound and chemical reprogramming. While direct side-by-side quantitative comparisons of gene expression changes are still emerging in the literature, studies on this compound have shown a significant reversal of age-related transcriptional changes.
Table 1: Restoration of Age-Related Gene Expression by this compound in Mouse Retinal Ganglion Cells
| Gene Category | Number of Genes Altered with Age | Percentage Restored by this compound |
| All age-altered genes | 464 | ~90% |
Data sourced from studies on aged mice where ectopic this compound expression was induced in retinal ganglion cells.
In studies directly comparing this compound (specifically OSKM) with chemical cocktails in aged human fibroblasts, both methods were effective in reducing senescence-associated markers. However, the chemical approach was reported to achieve this with less cellular stress.
Table 2: Comparison of Senescence Marker Expression
| Marker | OSK (OSKM) Expression | Chemical Reprogramming |
| p16 Expression | Substantially elevated | Moderately elevated |
| p21 Expression | Reduced | Greater reduction than OSK |
| SA-β-gal Activity | Acutely induced, requires chase period to resolve | Reduced during active treatment |
This data highlights the different cellular stress responses elicited by the two methods.
Signaling Pathways and Mechanisms
The rejuvenating effects of this compound are intrinsically linked to the epigenetic landscape of the cell, specifically DNA methylation. The transcription factors Oct4, Sox2, and Klf4 act upstream to initiate a cascade that leads to the activation of the DNA demethylases TET1 and TET2. These enzymes then actively remove age-associated methylation marks from the DNA, leading to the reactivation of youthful genes.
Caption: this compound signaling pathway leading to youthful gene expression.
Experimental Protocols
This compound Gene Therapy in Mouse Retinal Ganglion Cells (In Vivo)
This protocol outlines the adeno-associated virus (AAV)-mediated delivery of this compound to retinal ganglion cells in mice to study the reversal of age-related vision loss.
1. Vector Production:
-
A dual AAV system is utilized:
-
AAV2-TRE-OSK: Contains the polycistronic OSK cassette under the control of a Tetracycline Response Element (TRE) promoter.
-
AAV2-rtTA (Tet-On) or AAV2-tTA (Tet-Off): Contains the reverse or tetracycline-controlled transactivator.
-
-
Vectors are packaged into AAV serotype 2 (AAV2).
2. Animal Model:
-
Aged C57BL/6 mice are typically used to model age-related decline in vision.
3. Intravitreal Injection:
-
A 1:1 mixture of AAV2-TRE-OSK and AAV2-rtTA (or tTA) is prepared.
-
Mice are anesthetized, and 1µl of the viral mixture is injected into the vitreous humor of the eye.
4. Induction of this compound Expression:
-
For the Tet-On system (AAV2-rtTA), doxycycline (B596269) is administered to the mice in their drinking water (e.g., 2mg/mL) to induce this compound expression.
-
For the Tet-Off system (AAV2-tTA), this compound is constitutively expressed and can be turned off by doxycycline administration.
5. Analysis:
-
Visual function is assessed using methods such as optomotor response.
-
Retinal ganglion cell survival and axon regeneration are analyzed through histological staining.
-
Gene expression and DNA methylation changes are quantified using RNA-sequencing and bisulfite sequencing, respectively.
References
Navigating the Long-Term Stability of OSK-1 Reprogrammed Cells: A Comparative Guide
For researchers and drug development professionals, the long-term stability of induced pluripotent stem cells (iPSCs) is a cornerstone of their utility in disease modeling and therapeutic applications. The pioneering OSK-1 (Oct4, Sox2, Klf4, and c-Myc) reprogramming cocktail delivered via integrating viral vectors has been instrumental in the field. However, concerns regarding the long-term consequences of this method persist. This guide provides an objective comparison of the long-term stability of this compound reprogrammed cells against modern, non-integrating alternatives, supported by experimental data and detailed protocols.
The ideal iPSC line should maintain a stable genome, a consistent pluripotent state, and a reliable differentiation potential over extensive culturing. Deviations in any of these characteristics can lead to unreliable experimental outcomes and safety concerns for clinical use. This guide delves into the critical aspects of long-term iPSC stability, offering a comparative analysis of different reprogramming technologies.
Comparative Analysis of Long-Term Stability
The choice of reprogramming method has a significant impact on the long-term stability of the resulting iPSC lines. While this compound viral reprogramming is effective, the integration of transgenes into the host genome can lead to genomic instability and aberrant gene expression over time. Non-integrating methods, such as Sendai virus, episomal plasmids, and mRNA transfection, have been developed to mitigate these risks.
Below is a summary of quantitative data comparing key long-term stability parameters across different reprogramming methods.
| Parameter | This compound (Integrating Viral) | Sendai Virus (Non-integrating) | Episomal Plasmids (Non-integrating) | mRNA (Non-integrating) | Key Findings & Citations |
| Genomic Stability (Aneuploidy Rate) | Higher rate of aneuploidy observed in long-term culture.[1][2][3] | Lower aneuploidy rates compared to integrating methods.[2] | Generally low aneuploidy rates, but can be variable.[4] | Lowest reported aneuploidy rates among the methods. | Integrating methods show a higher propensity for chromosomal abnormalities over time, while non-integrating methods, particularly mRNA-based reprogramming, offer improved genomic stability.[1][2][3] |
| Genomic Stability (Copy Number Variations - CNVs) | Higher number and larger size of CNVs, which can accumulate with passaging.[2][5] | Fewer de novo CNVs compared to integrating methods. | Fewer CNVs than viral methods, but some can arise during reprogramming and culture.[4][5] | Minimal induction of CNVs. | Integrating viral vectors are associated with a greater burden of CNVs, which can affect gene expression and cell function in the long term. Non-integrating methods demonstrate a better safety profile in this regard.[2][5] |
| Differentiation Potential (Fidelity & Efficiency) | Can show variability and decreased efficiency after prolonged culture due to transgene reactivation or silencing. | Generally stable differentiation potential over long-term culture. | Stable differentiation potential has been demonstrated in long-term cultures (e.g., up to 50 passages).[6][7] | High-quality iPSCs with robust differentiation potential are generated. | While initially potent, the long-term differentiation capacity of virally reprogrammed cells can be compromised. Non-integrating methods tend to provide more consistent differentiation outcomes over time.[6][7] |
| Epigenetic Memory (Residual Somatic Memory) | Prone to incomplete epigenetic reprogramming, retaining some methylation patterns of the original somatic cells. This memory can fade with extensive passaging.[8][9] | Also exhibits epigenetic memory, but the absence of transgenes may facilitate more complete resetting over time. | Shows evidence of epigenetic memory, which can influence differentiation bias in early passages. This memory tends to diminish with prolonged culture.[10] | Believed to have a lower degree of epigenetic memory due to the transient nature of the reprogramming factors. | All iPSC lines can retain some epigenetic memory of their cell of origin, which can affect their differentiation preferences. This memory appears to be more pronounced in the initial stages and with integrating methods, but generally decreases with extended passaging across all methods.[8][9][10] |
| Long-Term Pluripotency Maintenance | Generally stable, but subject to silencing of pluripotency genes or differentiation due to genomic instability. | High stability of pluripotency markers over extended passages. | Demonstrated stability of pluripotency markers for over 50 passages in single-cell passaging protocols.[6][7] | Stable maintenance of pluripotency. | While all methods can produce iPSCs that maintain pluripotency over the long term, the risk of instability is higher with integrating viral vectors due to the potential for genomic disruptions.[6][7] |
Experimental Workflows and Signaling Pathways
To ensure the long-term stability of reprogrammed cells, a series of rigorous validation assays are essential. The following diagrams illustrate the typical experimental workflows and key signaling pathways involved in this process.
Caption: Workflow for assessing the long-term stability of iPSCs.
Caption: Core signaling pathways maintaining iPSC pluripotency.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of long-term iPSC stability.
Karyotyping by G-Banding
Objective: To assess chromosomal integrity and detect numerical and structural abnormalities.
Methodology:
-
Cell Culture: Culture iPSCs to 60-70% confluency.
-
Mitotic Arrest: Add a mitotic inhibitor (e.g., Colcemid, 0.1 µg/mL) to the culture medium and incubate for 1-2 hours at 37°C to arrest cells in metaphase.
-
Cell Harvest: Detach cells using a gentle dissociation reagent (e.g., TrypLE) and collect by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution (0.075 M KCl) and incubate for 20-30 minutes at 37°C to swell the cells and disperse the chromosomes.
-
Fixation: Add fresh, ice-cold fixative (3:1 methanol:acetic acid) dropwise while vortexing gently. Centrifuge and repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the fixed cell suspension onto clean, chilled microscope slides from a height to ensure good chromosome spreading.
-
Banding and Staining: Age the slides, then treat with trypsin to induce G-banding patterns, and stain with Giemsa.
-
Analysis: Capture images of well-spread metaphases and arrange the chromosomes into a karyogram for analysis of at least 20-30 metaphases.
Pluripotency Marker Analysis by Flow Cytometry
Objective: To quantify the expression of key pluripotency-associated surface and intracellular markers.
Methodology:
-
Cell Preparation: Harvest iPSCs as a single-cell suspension using a gentle dissociation reagent.
-
Surface Staining: Incubate the cells with fluorochrome-conjugated antibodies against surface markers (e.g., SSEA-4, TRA-1-60) in a suitable buffer (e.g., PBS with 2% FBS) for 30 minutes on ice in the dark.
-
Fixation and Permeabilization: For intracellular markers (e.g., OCT4, SOX2, NANOG), fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffers).
-
Intracellular Staining: Incubate the permeabilized cells with fluorochrome-conjugated antibodies against intracellular markers for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with buffer to remove unbound antibodies.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, acquiring data from at least 10,000 events per sample.
-
Data Analysis: Gate on the live, single-cell population and quantify the percentage of cells positive for each pluripotency marker.
Embryoid Body (EB) Formation for In Vitro Differentiation Potential
Objective: To assess the ability of iPSCs to differentiate into derivatives of the three embryonic germ layers.
Methodology:
-
Cell Aggregation: Detach iPSC colonies and break them into small clumps. Culture these clumps in low-attachment plates in differentiation medium (without pluripotency-maintaining factors like bFGF).
-
EB Formation: The cell clumps will aggregate and form spherical structures called embryoid bodies (EBs) over 24-48 hours.
-
EB Culture and Differentiation: Continue to culture the EBs in suspension for 8-14 days, changing the medium every 2 days. The EBs will spontaneously differentiate.
-
Analysis of Germ Layer Markers:
-
Immunocytochemistry: Plate the EBs onto gelatin-coated plates to allow for cell outgrowth. Fix and stain the cells for markers of the three germ layers:
-
Ectoderm: β-III tubulin (neurons), GFAP (astrocytes)
-
Mesoderm: α-smooth muscle actin (smooth muscle), CD31 (endothelial cells)
-
Endoderm: α-fetoprotein (primitive endoderm), SOX17 (definitive endoderm)
-
-
Quantitative PCR (qPCR): Extract RNA from the EBs and perform qPCR to quantify the expression of lineage-specific genes.
-
Teratoma Formation Assay for In Vivo Pluripotency
Objective: The gold-standard assay to definitively determine the pluripotency of iPSCs by assessing their ability to form tumors containing tissues from all three germ layers in immunodeficient mice.
Methodology:
-
Cell Preparation: Harvest approximately 1-5 x 10^6 iPSCs and resuspend them in a small volume of culture medium mixed with Matrigel.
-
Injection: Anesthetize immunodeficient mice (e.g., NOD/SCID) and inject the cell suspension subcutaneously or into the testis capsule or kidney capsule.
-
Tumor Monitoring: Monitor the mice for the formation of tumors at the injection site for 8-12 weeks.
-
Teratoma Excision and Processing: Once a palpable tumor has formed, euthanize the mouse and surgically excise the teratoma. Fix the tissue in 4% paraformaldehyde and embed in paraffin.
-
Histological Analysis: Section the paraffin-embedded tissue and perform Hematoxylin and Eosin (H&E) staining. A qualified pathologist should examine the sections for the presence of differentiated tissues from all three germ layers:
-
Ectoderm: Neural rosettes, stratified squamous epithelium
-
Mesoderm: Cartilage, bone, adipose tissue, muscle
-
Endoderm: Glandular structures resembling gut or respiratory epithelium
-
Conclusion
Validating the long-term stability of this compound reprogrammed cells is a multifaceted process that requires a comprehensive suite of assays. While this compound delivered via integrating viral vectors was a revolutionary technology, the field has moved towards non-integrating methods that offer a superior safety profile and more consistent long-term stability. For researchers and developers, the choice of reprogramming method should be carefully considered based on the intended application, with a strong emphasis on thorough and continuous characterization of the resulting iPSC lines to ensure their quality, safety, and reliability. This guide provides a framework for making informed decisions and implementing robust validation strategies for the successful use of iPSCs in research and therapy.
References
- 1. Induced Pluripotent Stem Cells: Advances in the Quest for Genetic Stability during Reprogramming Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Integrating and Non-Integrating Reprogramming Methods on Copy Number Variation and Genomic Stability of Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic integrity of human induced pluripotent stem cells: Reprogramming, differentiation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Effects of Integrating and Non-Integrating Reprogramming Methods on Copy Number Variation and Genomic Stability of Human Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 6. Long-term single-cell passaging of human iPSC fully supports pluripotency and high-efficient trilineage differentiation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Stability of the Induced Epigenetic Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iPSC Preparation and Epigenetic Memory: Does the Tissue Origin Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Somatic cell age and memory in the generation of iPS cells – CIRM [cirm.ca.gov]
Comparative Transcriptomic Analysis of OSK-1 Treatment: A Review of Publicly Available Data
Initial searches for a specific compound designated "OSK-1" did not yield publicly available transcriptomic studies. The scientific literature predominantly references "OSK" in the context of specific genes and transcription factors, namely the oskar (osk) gene in Drosophila, SKP1-like genes in rice (OSK), and the Yamanaka factors (Oct4, Sox2, Klf4), often in combination with c-Myc (OSKM), for cellular reprogramming.
This guide, therefore, addresses the available information on these "OSK"-related genetic elements, providing a framework for how a comparative transcriptomic study could be structured, should data on an "this compound" compound become available. The methodologies and data presentation formats described below are standard in the field of transcriptomics and would be applicable to a study comparing this compound treated cells to a control group.
Table 1: Hypothetical Data Summary for a Comparative Transcriptomic Study
This table illustrates how quantitative data from an RNA-sequencing experiment comparing this compound treated cells with a control group would be presented. It includes key metrics such as log2 fold change, p-value, and adjusted p-value (FDR) for a hypothetical set of differentially expressed genes.
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Annotation |
| GENE_A | 2.58 | 1.2e-08 | 3.5e-07 | Upregulated in response to this compound treatment; associated with cell proliferation. |
| GENE_B | -1.76 | 5.6e-06 | 9.1e-05 | Downregulated by this compound; involved in apoptotic signaling. |
| GENE_C | 3.12 | 9.8e-11 | 2.4e-09 | Strongly upregulated; potential biomarker for this compound response. |
| GENE_D | -2.20 | 3.4e-07 | 7.8e-06 | Significantly downregulated; related to cell adhesion. |
Experimental Protocols
A typical comparative transcriptomics study involves several key steps, from cell culture and treatment to data analysis. The following sections detail the methodologies that would be employed.
Cell Culture and Treatment
-
Cell Line: A human cell line, such as HEK293T or a cancer cell line like SKOV3, would be cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Treatment: Cells would be seeded and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing either this compound at a predetermined concentration or a vehicle control (e.g., DMSO). Cells would be incubated for a specified period (e.g., 24 hours) before harvesting for RNA extraction.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA would be extracted from both the this compound treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), followed by a DNase I treatment to remove any contaminating genomic DNA. RNA quality and quantity would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation and Sequencing: An RNA-sequencing library would be prepared from the extracted RNA. This process typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation. The prepared libraries would then be sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.
Bioinformatic Analysis
-
Data Quality Control: The raw sequencing reads would be assessed for quality using tools like FastQC. Adapter sequences and low-quality reads would be trimmed.
-
Read Alignment: The cleaned reads would be aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene would be counted to generate a gene expression matrix.
-
Differential Expression Analysis: Statistical analysis would be performed to identify genes that are differentially expressed between the this compound treated and control groups. This is typically done using packages like DESeq2 or edgeR in R, which calculate log2 fold changes, p-values, and adjusted p-values to control for multiple testing.
-
Pathway and Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, a functional enrichment analysis would be performed using databases such as the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). This helps to identify biological pathways and molecular functions that are significantly affected by the this compound treatment.
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following are examples of diagrams that would be generated for a comparative transcriptomics study.
Caption: Experimental workflow for comparative transcriptomics.
A Comparative Guide: OSK-1 vs. Small Molecule-Based Cellular Reprogramming
For Researchers, Scientists, and Drug Development Professionals
The ability to reprogram somatic cells into a pluripotent state has revolutionized our understanding of cell fate and opened new avenues for regenerative medicine and disease modeling. Two prominent methods have emerged at the forefront of this field: the use of the transcription factor cocktail OSK-1 (Oct4, Sox2, and Klf4, often with c-Myc) and the application of small molecule cocktails. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Performance Comparison: A Quantitative Overview
The choice between this compound and small molecule-based reprogramming often depends on the specific experimental goals, including desired efficiency, timeline, and tolerance for genetic modifications. The following table summarizes key quantitative performance metrics for each method.
| Metric | This compound (Transcription Factor-Based) | Small Molecule-Based |
| Reprogramming Efficiency | ~0.01% - 0.1% in human and mouse fibroblasts[1][2] | Can reach up to 0.2% in mouse fibroblasts with a combination of seven small molecules.[3][4] Can also enhance this compound efficiency by over 100-fold.[1][4] |
| Kinetics of Reprogramming | Typically takes 2-4 weeks.[2] | Can be faster than traditional methods, with some protocols generating induced pluripotent stem cells (iPSCs) in 16-20 days.[4] |
| Safety Profile | Potential for insertional mutagenesis and tumorigenesis due to the use of viral vectors and oncogenes like c-Myc.[5] | Generally considered safer as it avoids genetic modification, reducing the risk of insertional mutagenesis.[5][6] |
| Temporal Control | Less precise temporal control once transgenes are integrated. | Allows for dose-dependent and reversible control over the reprogramming process.[7][8] |
Delving into the Mechanisms: How They Work
The fundamental mechanisms by which this compound and small molecules induce pluripotency differ significantly.
This compound: The Pioneer Factors
The transcription factors Oct4, Sox2, and Klf4 (OSK) are considered "pioneer factors."[9][10] This means they can bind to and open condensed chromatin, making the DNA accessible to other factors that drive the pluripotency gene network. c-Myc, when included (OSKM), enhances the efficiency of this process by promoting cell proliferation and influencing the chromatin landscape.[11][12] The reprogramming process initiated by OSK is often described as a stochastic process, where only a small subset of cells successfully navigate the path to pluripotency.[10][13]
Small Molecules: The Chemical Inducers
Small molecules facilitate reprogramming by targeting various cellular processes, including:
-
Epigenetic Modification: Many small molecules are inhibitors or activators of enzymes that modify chromatin, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).[1] For instance, Valproic acid, an HDAC inhibitor, can dramatically increase reprogramming efficiency.[2]
-
Signaling Pathway Modulation: Small molecules can manipulate key signaling pathways involved in maintaining pluripotency and suppressing differentiation, such as the Wnt, TGF-β, and MEK pathways.[1][14]
-
Metabolic Regulation: The metabolic state of a cell is closely linked to its fate. Some small molecules can shift cellular metabolism towards glycolysis, a state favored by pluripotent stem cells.[14]
Visualizing the Processes
To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows for both reprogramming methods.
References
- 1. Reprogramming with Small Molecules instead of Exogenous Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of small molecules in somatic-cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. epigenie.com [epigenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecules, big roles – the chemical manipulation of stem cell fate and somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of small molecules in stem cell biology [hellobio.com]
- 9. medicine.ekmd.huji.ac.il [medicine.ekmd.huji.ac.il]
- 10. Mechanisms for Enhancing Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Control of Induced Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facilitators and Impediments of the Pluripotency Reprogramming Factors’ Initial Engagement with the Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms and models of somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OSK-1 Reprogramming Efficiency Across Species
For Researchers, Scientists, and Drug Development Professionals
The advent of induced pluripotent stem cell (iPSC) technology, driven by the expression of Oct4, Sox2, and Klf4 (OSK), has revolutionized regenerative medicine and disease modeling. However, the efficiency and kinetics of this reprogramming process exhibit significant variations across different species. This guide provides an objective comparison of OSK-1 reprogramming efficiency, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Cross-Species Comparison of Reprogramming Efficiency
The efficiency of generating iPSCs using OSK factors is not uniform across species. Mouse cells, for instance, reprogram with significantly higher efficiency and faster kinetics compared to human cells. Emerging research in other species, such as non-human primates and mules, further highlights these species-specific differences.
| Parameter | Mouse | Human | Non-Human Primate (NHP) | Mule |
| Reprogramming Time | 1-2 weeks[1] | Up to 1 month[1] | Not applicable (in vivo functional restoration) | Slower than mule fibroblasts (parental species)[2][3][4][5] |
| Reprogramming Efficiency | High | Low[1] | Not applicable (in vivo functional restoration) | Significantly higher than parental species (donkey and horse)[2][3][4][5] |
| Dependency on c-Myc | Can be efficiently reprogrammed with OSK alone[1] | Ectopic c-Myc expression is more critical[1] | OSK alone used for in vivo functional restoration[6][7][8][9] | Not explicitly stated, but OSKM used in protocols. |
| Chromatin Accessibility | OSK factors target fewer closed chromatin sites initially[1] | OSK factors initially target many more closed chromatin sites[1] | Not characterized in detail for iPSC generation. | Not characterized in detail. |
| Reported Quantitative Data | Using native OSK factors, 3±1 GFP-positive colonies from 5 x 10^4 transduced fibroblasts. With engineered OCT4-VP16 (XSK), this increased to 236±35 colonies, a 78-fold increase.[10] | Reprogramming efficiency is generally lower than in mice.[1] | In a model of optic neuropathy, OSK treatment restored axon counts to levels significantly higher than vehicle-treated controls (p=0.0003).[7] | Mule adult fibroblasts show a significantly higher number of iPSC colonies compared to donkey and horse fibroblasts.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon reprogramming experiments. Below are generalized protocols for iPSC generation from mouse and human fibroblasts using viral transduction of OSK factors.
Protocol 1: Generation of Mouse iPSCs from Mouse Embryonic Fibroblasts (MEFs)
-
MEF Isolation and Culture : Isolate MEFs from E13.5 mouse embryos and culture them in MEF medium.
-
Viral Transduction :
-
Plate MEFs in a 6-well plate.
-
Prepare a cocktail of retroviruses or lentiviruses encoding Oct4, Sox2, and Klf4.
-
Add the viral cocktail to the MEFs at a specified multiplicity of infection (MOI), often with Polybrene to enhance transduction.
-
-
Post-Transduction Culture :
-
After 24 hours, replace the virus-containing medium with fresh MEF medium.
-
Continue to culture for several days.
-
-
Switch to iPSC Medium :
-
At approximately day 4-6 post-transduction, replate the cells onto a layer of mitomycin-C-inactivated feeder cells (e.g., SNL cells).
-
Switch to mouse iPSC medium.
-
-
Colony Emergence and Picking :
-
Replenish the mouse iPSC medium every 24 hours.
-
Monitor for the emergence of ESC-like colonies, typically within 1-2 weeks.
-
Manually pick well-formed colonies for expansion and characterization.[11]
-
Protocol 2: Generation of Human iPSCs from Human Dermal Fibroblasts (HDFs)
-
HDF Culture : Culture human dermal fibroblasts in human fibroblast medium.
-
Viral Transduction :
-
Infect HDFs with retroviral or lentiviral vectors expressing Oct4, Sox2, Klf4, and often c-Myc.
-
An MOI of 5 for each virus is a common starting point.[12]
-
-
Post-Transduction and Re-plating :
-
Switch to Human ESC Medium :
-
Seven days post-infection, switch to human embryonic stem cell (hESC) medium.[12]
-
Replenish the hESC medium daily.
-
-
Colony Monitoring and Isolation :
-
Observe the culture for the appearance of iPSC colonies, which typically emerge around three to four weeks after infection.[12]
-
Manually pick and expand promising colonies for further analysis.
-
Signaling Pathways and Experimental Workflows
The efficiency of OSK-mediated reprogramming is governed by a complex interplay of signaling pathways and epigenetic modifications.
Caption: Key signaling pathways in OSK-mediated reprogramming.
The successful reprogramming by OSK factors is critically dependent on the activation of DNA demethylases like TET1 and TET2, which facilitate the removal of epigenetic barriers.[13][14] Concurrently, pathways that promote senescence and apoptosis, such as the p53 pathway, act as impediments to this process and are often suppressed during successful reprogramming.
References
- 1. Comparison of reprogramming factor targets reveals both species-specific and conserved mechanisms in early iPSC reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming efficiency and pluripotency of mule iPSCs over its parents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. researchgate.net [researchgate.net]
- 5. Reprogramming efficiency and pluripotency of mule iPSCs over its parents† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. OSK-driven epigenetic reprogramming restores visual function in nonhuman primates | BioWorld [bioworld.com]
- 8. Life Biosciences Highlights Nonhuman Primate Study Progress on Epigenetic Reprogramming at AAO [synapse.patsnap.com]
- 9. Retinal Cell Reprogramming Restores Vision in Non-Human Primate Study – Fight Aging! [fightaging.org]
- 10. Reprogramming of mouse and human somatic cells by high-performance engineered factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reprogramming of Mouse, Rat, Pig, and Human Fibroblasts into iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. life.scnu.edu.cn [life.scnu.edu.cn]
- 13. Reprogramming to recover youthful epigenetic information and restore vision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms, pathways and strategies for rejuvenation through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of OSK-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of OSK-1, a Potent Peptide Toxin.
This document provides detailed procedural guidance for the safe and compliant disposal of this compound, a potent potassium channel blocker used in research. Given its nature as a highly toxic peptide, stringent adherence to hazardous waste disposal protocols is imperative to ensure the safety of laboratory personnel and the environment. This compound is identified as a potent Kv channel blocker and is classified as an α-KTx3 toxin[1][2]. It has been shown to be lethal in animal studies, highlighting the need for cautious handling and disposal[2].
Hazard Identification and Waste Classification
This compound's high potency and toxicity classify it as a hazardous chemical waste. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, its toxicological properties necessitate that it be handled as a hazardous substance. Researchers must consult the SDS provided by the manufacturer or supplier for specific handling and disposal information. In the absence of a specific SDS, the precautionary principle dictates that this compound be treated as a highly toxic compound.
Key Hazard Information:
| Property | Description | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 183815-75-0 | [2] |
| Chemical Family | α-KTx3 toxin (peptide) | [1][2] |
| Primary Hazard | High Toxicity | [2] |
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment must be worn to prevent exposure. The minimum required PPE includes:
-
Safety Goggles: To protect eyes from splashes.
-
Lab Coat: To protect skin and clothing.
-
Gloves: Chemical-resistant gloves specific to the chemicals being handled.
-
Face Shield: Recommended when there is a significant risk of splashing.
Waste Segregation and Containerization
Proper segregation and containerization of this compound waste are crucial to prevent accidental exposure and ensure compliant disposal.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, screw-type lid. Reusing empty chemical bottles is acceptable, provided they are compatible with the waste and properly relabeled[2].
-
Label the Container: Immediately affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound"), the concentration, and the date the waste was first added.
-
Segregate Incompatibles: Do not mix this compound waste with other incompatible waste streams. Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials[2][3].
Disposal Procedures for Different Forms of this compound Waste
The following protocols outline the step-by-step procedures for the disposal of various types of this compound waste.
4.1. Unused or Expired this compound
-
Containerization: Keep the unused or expired this compound in its original container if possible.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name and concentration.
-
Storage: Store the container in a designated and secure SAA.
-
Pickup Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office by submitting a hazardous waste pickup request[4].
4.2. Liquid Waste Containing this compound
-
Collection: Collect all liquid waste containing this compound (e.g., from cell culture media, buffer solutions) in a designated, leak-proof, and chemically compatible container.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store liquid waste containers in secondary containment to prevent spills[2].
-
Labeling: Affix a "Hazardous Waste" label with the full chemical name and an estimate of the concentration of this compound and any other hazardous components.
-
Disposal: Request a pickup from your institution's EHS office.
4.3. Solid Waste Contaminated with this compound
-
Collection: Place all solid waste contaminated with this compound (e.g., pipette tips, gloves, vials, culture plates) in a designated, durable, and sealable plastic bag or a puncture-resistant container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and specify the contaminant as "this compound."
-
Storage: Store the sealed container in the designated SAA.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.
Emergency Procedures for this compound Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE.
-
Containment: For liquid spills, contain the spill using an inert absorbent material.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures for toxic substances.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Visual Guides for this compound Disposal
The following diagrams illustrate the key workflows for the proper handling and disposal of this compound waste.
Caption: Workflow for this compound waste from generation to disposal.
Caption: Step-by-step emergency response plan for an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
